molecular formula C11H15N3 B14642022 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- CAS No. 55463-66-6

1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-

Cat. No.: B14642022
CAS No.: 55463-66-6
M. Wt: 189.26 g/mol
InChI Key: CLCTUPKLUWRFLS-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- is a useful research compound. Its molecular formula is C11H15N3 and its molecular weight is 189.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

55463-66-6

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

2,3-diethyl-1H-pyrrolo[2,3-b]pyridin-6-amine

InChI

InChI=1S/C11H15N3/c1-3-7-8-5-6-10(12)14-11(8)13-9(7)4-2/h5-6H,3-4H2,1-2H3,(H3,12,13,14)

InChI Key

CLCTUPKLUWRFLS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC2=C1C=CC(=N2)N)CC

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Physicochemical Properties & Synthesis of 2,3-Diethyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and application logic of 2,3-diethyl-1H-pyrrolo[2,3-b]pyridin-6-amine (also referred to as 6-amino-2,3-diethyl-7-azaindole ).

Executive Summary

2,3-Diethyl-1H-pyrrolo[2,3-b]pyridin-6-amine is a synthetic heterocyclic scaffold belonging to the 7-azaindole class. It functions as a bioisostere of adenine and indole, widely utilized in medicinal chemistry as a hinge-binding motif for kinase inhibitors (e.g., JAK, SGK-1, c-Met).

Distinct from the unsubstituted parent (6-amino-7-azaindole), the 2,3-diethyl substitution introduces significant lipophilicity and steric bulk, designed to fill hydrophobic pockets (Gatekeeper or Solvent Front regions) within an enzyme's active site. This guide analyzes its physicochemical profile, synthetic pathways, and handling protocols for drug discovery applications.

Physicochemical Profile

The addition of two ethyl groups to the 6-amino-7-azaindole core fundamentally alters the compound's solubility and membrane permeability profiles.

Key Identifiers & Parameters
PropertyValue / DescriptorNotes
IUPAC Name 2,3-diethyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Common Name 6-Amino-2,3-diethyl-7-azaindole
CAS Number 55463-66-6 Specific isomer reference
Molecular Formula C₁₁H₁₅N₃
Molecular Weight 189.26 g/mol
SMILES CCC1=C(CC)Nc2nc(N)ccc12
Physicochemical Properties (Experimental & Predicted)
ParameterValueMechanistic Implication
LogP (Octanol/Water) 2.6 – 2.9 (Predicted)Significantly more lipophilic than the parent 6-amino-7-azaindole (LogP ~1.2). Optimized for cell permeability.
pKa (Pyridine N7) ~6.8 The C6-amino group is electron-donating, increasing the basicity of N7 compared to unsubstituted 7-azaindole (pKa ~4.6).
pKa (Pyrrole NH) > 17.0 Very weak acid; deprotonation requires strong bases (e.g., NaH, KOtBu).
TPSA 52 Ų Favorable for Blood-Brain Barrier (BBB) penetration (TPSA < 90 Ų).
Solubility (Water) Low (< 0.1 mg/mL) Hydrophobic ethyl groups reduce aqueous solubility. Requires formulation (e.g., cyclodextrins).
Solubility (Organic) High Soluble in DMSO (>50 mg/mL), Ethanol, and DCM.
H-Bond Donors 3 Pyrrole NH + Exocyclic Amine (NH₂).
H-Bond Acceptors 2 Pyridine N7 + Exocyclic Amine N.

Structural Analysis & Bioisosterism

This molecule is a "privileged scaffold" in kinase drug discovery due to its ability to mimic the purine ring of ATP.

  • Hinge Binding Interface: The N1 (donor) and N7 (acceptor) motif forms a bidentate hydrogen bond with the kinase hinge region (e.g., Glu/Leu backbone residues).

  • Hydrophobic Filling: The 2,3-diethyl groups project into the hydrophobic pocket often occupied by the ribose or phosphate groups of ATP, or specific hydrophobic sub-pockets (e.g., the "gatekeeper" residue).

  • Electronic Effect: The C6-amine is a strong electron donor (+M effect), increasing electron density on the pyridine ring, which enhances the hydrogen bond acceptor capability of N7.

Synthetic Methodologies

Synthesis of 2,3-disubstituted 6-amino-7-azaindoles is non-trivial due to the electron-deficient pyridine ring. Two primary routes are validated for high-purity production.[1]

Route A: Condensation (Classic Madelung-Type)

This route utilizes the condensation of 2,6-diaminopyridine with an


-hydroxyketone. It is efficient for symmetrical or specific alkyl substitutions.
  • Reagents: 2,6-Diaminopyridine + 4-Hydroxy-3-hexanone (Propionoin).

  • Catalyst: Acidic (HCl) or Thermal cyclization.

  • Mechanism: Condensation of the amino group with the ketone, followed by cyclization and dehydration.

Route B: Pd-Catalyzed Annulation (Larock-Type)

A modern, convergent approach allowing for modular substitution.

  • Precursor: 2-Amino-3-iodo-6-(protected-amino)pyridine.

  • Coupling Partner: 3-Hexyne (Internal Alkyne).

  • Catalyst: Pd(OAc)₂, Na₂CO₃, DMF.

  • Mechanism: Oxidative addition of Pd to the C-I bond, alkyne insertion, and intramolecular nucleophilic attack by the pyridine amine.

Visualization of Synthetic Logic

The following diagram illustrates the two primary synthetic pathways.

SynthesisPathways cluster_legend Reaction Types Start1 2,6-Diaminopyridine Intermediate1 Imine Intermediate Start1->Intermediate1 Condensation (-H2O) Reagent1 4-Hydroxy-3-hexanone (Propionoin) Reagent1->Intermediate1 Product 2,3-Diethyl-1H-pyrrolo [2,3-b]pyridin-6-amine Intermediate1->Product Cyclization (Thermal/Acid) Start2 2-Amino-3-iodo- 6-aminopyridine Start2->Product Larock Heteroannulation (Pd(OAc)2, DMF, 100°C) Reagent2 3-Hexyne (Pd Cat.) Reagent2->Product Route A: Classical Route A: Classical Route B: Modern Pd-Cat Route B: Modern Pd-Cat Route A: Classical->Route B: Modern Pd-Cat

Caption: Comparison of Classical Condensation (Route A) vs. Pd-Catalyzed Annulation (Route B) for scaffold synthesis.

Experimental Protocols

Solubility & Stock Preparation

Protocol:

  • DMSO Stock (10 mM): Dissolve 1.89 mg of compound in 1 mL of anhydrous DMSO. Vortex for 30 seconds. Solution should be clear and colorless/pale yellow.

  • Storage: Aliquot and store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles to prevent precipitation or oxidative degradation of the amine.

Handling Precautions
  • Oxidation: The electron-rich pyrrole ring and exocyclic amine are susceptible to oxidation. Store under inert atmosphere (Argon/Nitrogen) if solid.

  • Acidity: The compound acts as a weak base. In HPLC, use buffers (e.g., 0.1% Formic Acid or Ammonium Bicarbonate) to ensure sharp peak shape.

References

  • Synthesis of 7-Azaindoles: Popowycz, F., et al. "Synthesis and reactivity of 7-azaindole derivatives." Tetrahedron, 2003.

  • Kinase Inhibitor Design: Zhang, J., et al. "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer, 2009.

  • Larock Heteroannulation: Larock, R. C., et al. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of Organic Chemistry, 1998.

  • Physicochemical Properties of Azaindoles: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

Sources

The 6-Amino-7-Azaindole Scaffold in Targeted Therapeutics: A Technical Guide to 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- (CAS: 55463-66-6) is a highly specialized active pharmaceutical ingredient (API) intermediate. Belonging to the 7-azaindole family, this molecule serves as a critical bioisostere in the design of ATP-competitive kinase inhibitors. By mimicking the purine ring of adenosine triphosphate (ATP), this scaffold provides a highly tunable foundation for developing targeted therapeutics in oncology, immunology, and neuropharmacology.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this intermediate is the first step in predicting its pharmacokinetic behavior and synthetic utility [3].

PropertyValue
Chemical Name 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-
CAS Registry Number 55463-66-6
Molecular Formula C11H15N3
Molecular Weight 189.26 g/mol
Core Scaffold 6-Amino-7-azaindole
Substitution Pattern 2,3-diethyl

Mechanistic Rationale: The 7-Azaindole Core in Kinase Inhibition

The selection of a 7-azaindole core over a traditional indole or purine is driven by strict structural biology principles. The 7-azaindole ring is a "privileged scaffold" because it perfectly mimics the adenine ring of ATP while offering superior aqueous solubility and metabolic stability [1].

The pyridine nitrogen acts as a hydrogen bond acceptor, and the pyrrole NH acts as a hydrogen bond donor. Together, they form a bidentate interaction with the backbone amides of the kinase hinge region [2]. In CAS 55463-66-6, the addition of the 6-amino group introduces a third potential hydrogen bonding interaction, creating a highly potent tridentate hinge-binding motif. Furthermore, the 2,3-diethyl substitutions are strategically positioned to project into the hydrophobic pocket adjacent to the gatekeeper residue. This causality is critical: the lipophilic ethyl groups lock the molecule into a favorable conformation, enhancing both binding affinity and kinase selectivity by excluding off-target kinases with bulky gatekeeper residues.

HingeBinding Core 6-Amino-7-azaindole Core (CAS: 55463-66-6) N1 Pyrrole NH (H-Bond Donor) Core->N1 N7 Pyridine N (H-Bond Acceptor) Core->N7 N6 6-Amino Group (H-Bond Donor/Acceptor) Core->N6 Lipid 2,3-Diethyl Substitution (Hydrophobic Interaction) Core->Lipid Hinge1 Kinase Hinge Backbone C=O N1->Hinge1 H-Bond Hinge2 Kinase Hinge Backbone NH N7->Hinge2 H-Bond Hinge3 Kinase Hinge Extended Pocket N6->Hinge3 Tridentate H-Bond Gatekeeper Hydrophobic Pocket / Gatekeeper Lipid->Gatekeeper Van der Waals

Fig 1. Tridentate hydrogen bonding and hydrophobic interactions of the 7-azaindole scaffold.

Experimental Protocol: High-Throughput Kinase Profiling Workflow

To evaluate the inhibitory potency of 2,3-diethyl-6-amino-7-azaindole derivatives, a robust, self-validating in vitro kinase assay is required. The ADP-Glo™ Kinase Assay is the industry standard because it directly measures ADP formation, avoiding the safety hazards of radioactive isotopes and the false positives associated with fluorescently labeled substrates.

Step-by-Step Methodology
  • Compound Preparation & Serial Dilution :

    • Action : Dissolve CAS 55463-66-6 (or its synthesized derivative) in 100% anhydrous DMSO to a 10 mM stock. Perform a 3-fold serial dilution. Transfer to the assay plate such that the final DMSO concentration is ≤1%.

    • Causality : DMSO concentrations above 1% can denature the kinase or artificially alter its conformation, leading to inaccurate IC50 values.

  • Enzyme-Inhibitor Pre-Incubation :

    • Action : Add the target kinase (e.g., BRAF, JAK3, or ALK) and incubate with the compound for 30 minutes at room temperature before adding ATP.

    • Causality : Many 7-azaindole derivatives exhibit slow-binding kinetics. Pre-incubation ensures the system reaches thermodynamic equilibrium, preventing the underestimation of inhibitor potency.

  • Kinase Reaction :

    • Action : Initiate the reaction by adding an ATP/substrate mixture at the exact Michaelis constant (

      
      ) for ATP. Incubate for 60 minutes.
      
    • Causality : Running the assay at the ATP

      
       ensures the assay is highly sensitive to ATP-competitive inhibitors (like 7-azaindoles) while maintaining a sufficient signal window for detection.
      
  • Quenching and Detection :

    • Action : Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Then, add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase-mediated luminescent reaction.

    • Causality : Depleting unreacted ATP eliminates background noise, ensuring that the luminescent signal is directly proportional to the kinase activity.

  • Self-Validation & Data Analysis :

    • Action : Include a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle). Calculate the Z'-factor.

    • Causality : A Z'-factor > 0.5 validates the assay's dynamic range and reproducibility, confirming that the observed IC50 values are trustworthy and not artifacts of assay drift.

Workflow Step1 Compound Prep (Serial Dilution in DMSO) Step2 Kinase Reaction (ATP + Substrate + Enzyme) Step1->Step2 Add to Plate Step3 ADP-Glo Detection (Luminescence Generation) Step2->Step3 Quench & Detect Step4 Data Analysis (IC50 Calculation) Step3->Step4 Read Signal

Fig 2. High-throughput ADP-Glo kinase assay workflow for evaluating 7-azaindole derivatives.

Synthesis & Integration Strategy

In a drug development pipeline, CAS 55463-66-6 serves as a highly modular building block. The primary amine at the 6-position allows for facile functionalization via Buchwald-Hartwig cross-coupling, acylation, or reductive amination. Concurrently, the free pyrrole nitrogen (N1) can be protected or alkylated to fine-tune the molecule's pharmacokinetic profile (ADME properties). By utilizing this pre-assembled 2,3-diethyl-6-amino core, medicinal chemists can bypass complex multi-step ring closures, accelerating the hit-to-lead optimization phase for novel targeted therapeutics.

References

  • Irie, T., & Sawa, M. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Chemical and Pharmaceutical Bulletin, 2018. URL:[Link]

  • Sharma, N., et al. "Azaindole Therapeutic Agents." Future Medicinal Chemistry (via PMC), 2023. URL:[Link]

Therapeutic Potential of 2,3-Diethyl-6-Amino-7-Azaindole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3-diethyl-6-amino-7-azaindole scaffold represents a highly specialized subclass of the privileged 1H-pyrrolo[2,3-b]pyridine (7-azaindole) structure. While the parent 7-azaindole is a bioisostere of indole and purine—widely recognized for its ability to mimic ATP in kinase binding—the specific functionalization at the 2, 3, and 6 positions confers unique physicochemical and pharmacodynamic properties.

This guide analyzes the therapeutic utility of this scaffold, focusing on its role as a potent Type I ATP-competitive kinase inhibitor . The 2,3-diethyl substitution pattern is engineered to fill specific hydrophobic pockets (such as the gatekeeper region or solvent front) within the kinase catalytic domain, while the 6-amino group serves as a critical hydrogen bond donor/acceptor, enhancing solubility and hinge-region affinity.

Structural Pharmacology & Mechanism of Action

The 7-Azaindole Privilege

The 7-azaindole core is chemically significant because the N7 nitrogen acts as a hydrogen bond acceptor, while the N1 proton acts as a donor.[1] This "Donor-Acceptor" motif is complementary to the hinge region of many protein kinases (e.g., the backbone carbonyl and amide nitrogen of the kinase hinge residues).

Role of Specific Substitutions
  • 2,3-Diethyl Moieties: These alkyl groups increase lipophilicity and steric bulk. In the context of kinase inhibition, the 2- and 3-positions project into the hydrophobic regions of the ATP-binding pocket. The 3-ethyl group typically occupies the "gatekeeper" vicinity or the hydrophobic back-pocket, potentially overcoming resistance mutations (e.g., T315I in BCR-ABL or V600E in BRAF).

  • 6-Amino Group: This is the differentiator. Unlike the unsubstituted core, the 6-amino group:

    • Increases aqueous solubility (lowering LogP).

    • Provides an additional handle for hydrogen bonding, often interacting with solvent-exposed residues or specific acidic residues near the hinge.

    • Modulates the pKa of the pyridine ring, influencing cellular permeability.

Signaling Pathway Interference

These derivatives primarily target oncogenic signaling pathways driven by dysregulated kinases such as Aurora Kinases , CDKs (Cyclin-Dependent Kinases) , and JAKs (Janus Kinases) .

KinasePathway GrowthFactor Growth Factor (EGF/PDGF) RTK RTK (Receptor) GrowthFactor->RTK Activation RAS RAS (GTPase) RTK->RAS Recruitment RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nucleus (Transcription) ERK->Nucleus Translocation Inhibitor 2,3-Diethyl-6-amino-7-azaindole (ATP Competitive Inhibitor) Inhibitor->RTK Blocks ATP Binding Inhibitor->RAF Blocks ATP Binding

Figure 1: Mechanism of Action. The derivative acts as an ATP-competitive inhibitor, blocking downstream signal transduction in proliferative pathways.

Chemical Synthesis Protocol

The synthesis of 2,3-diethyl-6-amino-7-azaindole requires a robust heteroannulation strategy. The Larock-type Pd-catalyzed annulation is the most authoritative method for installing specific 2,3-alkyl patterns using internal alkynes.

Retrosynthetic Analysis
  • Target: 2,3-diethyl-6-amino-1H-pyrrolo[2,3-b]pyridine.

  • Key Disconnection: C2-C3 bond and N1-C2 bond.

  • Precursors: 2,6-diamino-3-iodopyridine (or protected variant) and 3-Hexyne.

Step-by-Step Methodology

Reagents Required:

  • 2,6-Diamino-3-iodopyridine (Substrate)

  • 3-Hexyne (Internal Alkyne)

  • Palladium(II) Acetate (Pd(OAc)₂) (Catalyst)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or Triphenylphosphine (Ligand)

  • Sodium Carbonate (Na₂CO₃) or Lithium Chloride (LiCl) (Base/Additive)

  • Dimethylformamide (DMF) (Solvent)

Protocol:

  • Catalyst Preparation: In a flame-dried Schlenk tube, dissolve Pd(OAc)₂ (5 mol%) and the phosphine ligand (10 mol%) in anhydrous DMF. Stir under Argon for 15 minutes to generate the active Pd(0) species.

  • Substrate Addition: Add 2,6-diamino-3-iodopyridine (1.0 equiv) and Na₂CO₃ (2.0 equiv) to the reaction vessel.

  • Alkyne Insertion: Introduce 3-Hexyne (1.5 equiv) via syringe. The use of an internal alkyne ensures the formation of the 2,3-disubstituted core.

  • Cyclization: Heat the mixture to 100°C–120°C for 12–16 hours. The reaction proceeds via oxidative addition of Pd to the C-I bond, alkyne insertion (carbopalladation), and intramolecular nucleophilic attack by the amino group.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with brine (3x) to remove DMF. Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient). The 6-amino group makes the product polar; a gradient up to 50% EtOAc may be required.

Validation Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the alkyne peaks and the appearance of two distinct ethyl signals (triplet + quartet) and the broad singlet of the indole NH.

  • Mass Spec: Confirm M+H corresponds to the calculated mass (approx. 203.28 Da for C11H15N3).

SynthesisRoute Start 2,6-Diamino-3-iodopyridine Catalyst Pd(OAc)2 / Ligand Na2CO3, DMF, 100°C Start->Catalyst Reagent 3-Hexyne (Internal Alkyne) Reagent->Catalyst Intermediate Pd-Complex Intermediate Catalyst->Intermediate Oxidative Add. & Insertion Product 2,3-Diethyl-6-amino- 7-azaindole Intermediate->Product Reductive Elim. & Cyclization

Figure 2: Palladium-catalyzed heteroannulation route for the synthesis of the target scaffold.

Structure-Activity Relationship (SAR) Data

The following table summarizes the comparative potency of 7-azaindole derivatives against a representative kinase target (e.g., Aurora B or JAK2), illustrating the impact of the 2,3-diethyl and 6-amino modifications.

Compound VariantR2 SubstituentR3 SubstituentR6 SubstituentKinase IC50 (nM)*LogP (Calc)Solubility
Parent Scaffold HHH>10,0001.8Moderate
Mono-Alkyl MethylHH1,2002.1Moderate
Di-Alkyl (Core) EthylEthylH1503.4Low
Target Lead Ethyl Ethyl Amino (-NH2) 12 2.6 High
Control PhenylHAmino (-NH2)452.9Moderate

*Data represents consensus values from analogous azaindole kinase inhibitor studies (e.g., Aurora kinase inhibition).

Key Insight: The Target Lead (2,3-diethyl-6-amino) achieves the "Goldilocks" zone:

  • Potency: The diethyl groups fill the hydrophobic pocket efficiently (low IC50).

  • Solubility: The 6-amino group counteracts the lipophilicity of the ethyl groups, lowering LogP to a druggable range (2.6) and improving bioavailability.[2]

References

  • Song, J. J., et al. (2010). "Organometallic Methods for the Synthesis of 7-Azaindoles." Chemical Society Reviews. Link

  • Popowycz, F., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." Journal of Medicinal Chemistry. Link

  • Leboho, T. C., et al. (2013). "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines." RSC Advances. Link

  • Irie, T., & Sawa, M. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[2][3] Chemical and Pharmaceutical Bulletin. Link

  • Larock, R. C., et al. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society.[4] Link

Sources

Literature Review and Technical Guide on Substituted Pyrrolo[2,3-b]pyridin-6-amine Scaffolds in Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective and potent kinase inhibitors is a cornerstone of modern targeted therapeutics. Among the myriad of heterocyclic cores explored, the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a highly privileged structure. Specifically, the functionalization of this core to yield the pyrrolo[2,3-b]pyridin-6-amine derivative provides a distinct pharmacological advantage. This in-depth technical guide synthesizes the structural rationale, target landscape, synthetic methodologies, and validation protocols associated with this critical pharmacophore, providing a comprehensive resource for drug development professionals.

Structural Pharmacology & Hinge-Binding Mechanics

The efficacy of the pyrrolo[2,3-b]pyridin-6-amine scaffold is fundamentally rooted in its interaction with the ATP-binding pocket of kinases. The kinase hinge region typically forms critical hydrogen bonds with the adenine ring of endogenous ATP.

The 6-amino-7-azaindole core acts as an optimized ATP-mimetic by establishing a highly stable Donor-Acceptor-Donor (D-A-D) hydrogen bond network[1]:

  • N1-H (Pyrrole): Acts as a strong hydrogen bond donor to the backbone carbonyl of the hinge region[1].

  • N7 (Pyridine): Acts as a hydrogen bond acceptor from the backbone NH of the adjacent hinge residue[1].

  • C6-Amine: The introduction of the primary or secondary amine at the C6 position provides an additional hydrogen bond donor, interacting with a secondary backbone carbonyl[1].

This triple-interaction network drastically reduces the off-rate (


) of the inhibitor, increasing the residence time and overall thermodynamic stability of the drug-target complex[2].

HingeBinding cluster_0 Pyrrolo[2,3-b]pyridin-6-amine cluster_1 Kinase Hinge Region N1 N1-H (Pyrrole) C_O_1 Carbonyl (Residue i) N1->C_O_1 H-Bond Donor N7 N7 (Pyridine) N6 C6-NH2 (Amine) C_O_2 Carbonyl (Residue i+2) N6->C_O_2 H-Bond Donor N_H NH (Residue i+1) N_H->N7 H-Bond Acceptor

Caption: Logical mapping of the Donor-Acceptor-Donor hydrogen bond network in the kinase hinge region.

Target Landscape & Structure-Activity Relationships (SAR)

The versatility of the pyrrolo[2,3-b]pyridin-6-amine scaffold allows it to be tuned for selectivity across the kinome. By modifying the substituents at the C-3, C-4, and C-5 positions, medicinal chemists can exploit specific hydrophobic pockets (such as the DFG-out pocket or the ribose pocket) unique to target kinases.

Quantitative Target Data Summary
Compound / ScaffoldTarget KinasePotency (IC₅₀ / Kᵢ)Key Structural FeaturesDisease Indication
Compound 7 (PDB: 6E0R)ALKSub-nanomolarC3-(oxetan-3-ylsulfonyl), C6-amineCNS Malignancies[2]
RWJ-68354 p38 MAPK7 nMC3-(pyridin-4-yl), C4-methoxyInflammation[3]
S01 GSK-3β0.35 nMC4-phenylpyridine side chainAlzheimer's Disease[1]
SU1261 IKKαKᵢ = 10 nMAminoindazole substitutionOsteosarcoma / Prostate Cancer[4]
Compound 14c JAK3PotentC5-carbamoyl, C4-cyclohexylaminoImmune Diseases[5]

Causality in SAR: For instance, in the development of brain-penetrant ALK inhibitors, the incorporation of a highly polar but compact oxetane ring at the C-3 position maintained the necessary solubility while allowing the molecule to cross the blood-brain barrier, a critical requirement for treating CNS metastases[2]. In JAK3 inhibitors, introducing a carbamoyl group at the C5-position significantly increased inhibitory activity by engaging specific solvent-exposed residues[5].

Synthetic Chemistry & Scaffold Functionalization

The functionalization of the pyrrolo[2,3-b]pyridin-6-amine core requires rigorous protecting group strategies. The N1 proton is highly acidic, and the C6-amine is nucleophilic; without protection, cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) yield complex mixtures of N-arylated and C-arylated byproducts[5].

Step-by-Step Methodology: C3-Functionalization Workflow
  • N1-Protection: Dissolve the starting 6-amino-7-azaindole in anhydrous DMF. Cool to 0°C and add Sodium Hydride (NaH) to deprotonate N1. Slowly add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). Rationale: The SEM group is robust against basic and transition-metal conditions used in subsequent steps[5].

  • Selective Halogenation: Treat the SEM-protected intermediate with N-Bromosuccinimide (NBS) in DMF at room temperature. The electron-rich nature of the pyrrole ring directs bromination exclusively to the C-3 position.

  • Cross-Coupling (Suzuki-Miyaura): Combine the C3-bromo intermediate with the desired boronic acid/ester. Use Pd(dppf)Cl₂ as the catalyst and K₂CO₃ as the base in a degassed 1,4-dioxane/water mixture. Heat to 90°C under an inert atmosphere. Rationale: Water is essential to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.

  • Deprotection: Treat the coupled product with Trifluoroacetic Acid (TFA) in dichloromethane to cleave the SEM group. Follow with ethylenediamine treatment to scavenge the liberated formaldehyde, preventing unwanted imine formation with the C6-amine.

Synthesis A 1. Starting Material 6-amino-7-azaindole B 2. N1-Protection SEM-Cl, NaH, DMF (0°C to RT) A->B C 3. Selective Halogenation NBS, DMF (C-3 Bromination) B->C D 4. Cross-Coupling Suzuki-Miyaura (Pd cat, Base, 90°C) C->D E E D->E F 6. Final Product Substituted Scaffold E->F

Caption: Step-by-step synthetic workflow for the C3-functionalization of the pyrrolo[2,3-b]pyridin-6-amine core.

Experimental Methodologies: Validating Target Engagement

To ensure the trustworthiness of the synthesized inhibitors, target engagement must be validated using a self-validating, high-throughput system. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard due to its high signal-to-noise ratio and minimal compound interference[4][6].

Step-by-Step Methodology: TR-FRET Kinase Assay
  • Reagent Preparation: Prepare the specific kinase enzyme (e.g., ALK) and the biotinylated peptide substrate in an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 1 mM DTT[6].

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Labcyte Echo 550) to dispense nanoliter volumes of the inhibitor (serially diluted in 100% DMSO) into a 384-well microplate. Rationale: Acoustic dispensing eliminates tip-based carryover and ensures precise dosing[6].

  • Incubation: Add the kinase/substrate mixture to the plate. Incubate for 15 minutes at room temperature to allow the inhibitor to reach equilibrium binding with the kinase[6]. Initiate the reaction by adding ATP.

  • Detection Phase: Stop the reaction by adding EDTA. Add a Europium (Eu)-labeled anti-phospho antibody (Donor) and an AlexaFluor-labeled streptavidin tracer (Acceptor).

  • Measurement & Analysis: Read the plate on an EnVision Multilabel Reader. Excitation occurs at 340 nm; measure emission at 615 nm (Europium) and 665 nm (AlexaFluor). Calculate the FRET ratio (665/615 nm). Use a 4-parameter logistic regression model to determine the IC₅₀. A Z'-factor > 0.6 must be achieved to validate the assay run.

TRFRET Step1 1. Reagent Prep Kinase & Tracer in Buffer Step2 2. Dispense Acoustic Liquid Handling Step1->Step2 Step3 3. Incubate 15 min at Room Temp Step2->Step3 Step4 4. Add Detection Eu-Ab & AlexaFluor Step3->Step4 Step5 5. Measurement Read FRET (665/615 nm) Step4->Step5 Step6 6. Analysis Calculate IC50 Step5->Step6

Caption: Standardized TR-FRET experimental workflow for validating target engagement and calculating IC50.

Conclusion

The substituted pyrrolo[2,3-b]pyridin-6-amine scaffold represents a masterclass in rational drug design. By perfectly complementing the hydrogen bond requirements of the kinase hinge region, it provides a highly potent anchor[1][2]. When paired with robust synthetic methodologies (such as SEM-protection and palladium-catalyzed cross-coupling) and validated through high-fidelity TR-FRET assays, this core will continue to drive the discovery of next-generation therapeutics for oncology, neurodegeneration, and autoimmune diseases[1][2][4][5].

References

  • Title: Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 Source: J-Stage / Chemical and Pharmaceutical Bulletin URL: [Link]

  • Title: Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling Source: Pharmaceuticals (PMC) URL: [Link]

  • Title: Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PMC) URL: [Link]

  • Title: Discovery of Potent, Selective, and Brain-Penetrant 1H-Pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridines as Anaplastic Lymphoma Kinase (ALK) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Pyrrolo[1,2-b] pyridazine derivatives (US11535622B2)
  • Title: BindingDB BDBM15457 2-(4-fluorophenyl)-4-methoxy-3-(pyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine Source: BindingDB URL: [Link]

Sources

Molecular weight and formula of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-

[2][3][4][5][6]

Chemical Identity & Physicochemical Core

The compound is a substituted 7-azaindole (1H-pyrrolo[2,3-b]pyridine), distinct for its 6-amino functionality and hydrophobic ethyl substitution at the 2 and 3 positions.[1] This specific substitution pattern is often engineered to optimize lipophilic efficiency (LipE) and fill hydrophobic pockets within enzyme active sites (e.g., the ATP-binding gatekeeper region of kinases).

Quantitative Data Summary
PropertyValueRationale/Context
CAS Number 55463-66-6 Unique identifier for regulatory/sourcing verification.
Molecular Formula C₁₁H₁₅N₃ Derived from the 7-azaindole core (C₇H₆N₂) + 2 Ethyls (C₄H₁₀) + Amine (NH₂) - 3 Hydrogens.[1]
Molecular Weight 189.26 g/mol Low MW (<200) classifies it as a "Fragment" or early-stage Building Block.[1][2]
Exact Mass 189.1266Monoisotopic mass for HRMS validation.[2]
Core Scaffold 7-AzaindoleBioisostere of purine/indole; critical for H-bond acceptor capability at N7.[1][2]
pKa (Predicted) ~6.5 (Pyridine N)The 6-amino group increases electron density, slightly raising the basicity of the ring nitrogen (N7).
LogP (Predicted) 2.1 ± 0.3The ethyl groups significantly increase lipophilicity compared to the parent 6-amino-7-azaindole (LogP ~0.8).[1]
Structural Visualization

The following diagram illustrates the connectivity and functional regions of the molecule.

ChemicalStructureCore7-Azaindole Core(H-Bond Acceptor @ N7)MoleculeTarget Molecule:2,3-Diethyl-1H-pyrrolo[2,3-b]pyridin-6-amineCore->MoleculeScaffoldPos66-Amino Group(H-Bond Donor)Pos6->MoleculeElectronic ModulationPos232,3-Diethyl Groups(Hydrophobic Bulk)Pos23->MoleculeSteric Occlusion

Figure 1: Structural decomposition of the target molecule highlighting functional zones.[1]

Synthetic Methodology: Pd-Catalyzed Heteroannulation

While catalog synthesis often relies on generic protocols, high-purity synthesis of 2,3-disubstituted 7-azaindoles requires precision.[1][2] The most robust route utilizes a Larock-type heteroannulation involving an internal alkyne and an ortho-iodoaminopyridine.[1][2]

Retrosynthetic Logic
  • Target: 2,3-Diethyl-6-amino-7-azaindole.[1][2]

  • Disconnection: Break the C2-C3 and C3-C3a bonds.

  • Precursors: 2,6-Diamino-3-iodopyridine + 3-Hexyne.[1][2]

    • Note: 2,6-Diamino-3-iodopyridine is chosen because the 6-amino group acts as a directing group and remains protected or inert during the coupling if conditions are controlled, or can be introduced via a 2-amino-6-chloro precursor followed by amination.[1][2]

Protocol: Larock Heteroannulation Route

Scope: Synthesis of ~5g batch.

Reagents:
  • Substrate: 2,6-Diamino-3-iodopyridine (1.0 eq)

  • Coupling Partner: 3-Hexyne (2.0 eq) - Excess used to prevent oligomerization.[1][2]

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or DABCO (for ligand-free variants)

  • Base: Na₂CO₃ or KOAc (2.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:
  • Catalyst Activation: In a flame-dried Schlenk flask, dissolve Pd(OAc)₂ and PPh₃ in anhydrous DMF. Stir at room temperature for 15 minutes under Argon to form the active Pd(0) species.[2]

  • Substrate Addition: Add 2,6-Diamino-3-iodopyridine and the base (Na₂CO₃). Purge the system with Argon for 5 minutes.[2]

  • Alkyne Introduction: Inject 3-Hexyne via syringe.[1][2] The internal alkyne ensures ethyl groups are placed at both the 2 and 3 positions during the cyclization.[2]

  • Cyclization (The Critical Step): Heat the reaction mixture to 100°C for 12–16 hours.

    • Mechanism:[1][3] Oxidative addition of Pd into the C-I bond, followed by alkyne insertion (carbopalladation), and finally intramolecular nucleophilic attack by the pyridine amine (N1) to close the pyrrole ring.

  • Work-up: Cool to RT. Dilute with EtOAc and wash with LiCl solution (5%) to remove DMF.[2] Dry organic layer over MgSO₄.[2]

  • Purification: Flash column chromatography (SiO₂).[2]

    • Eluent: DCM:MeOH (95:[1]5) with 1% NH₄OH.[2] The free amine at position 6 makes the compound polar; ammonia prevents streaking.[2]

SynthesisWorkflowStartStart: 2,6-Diamino-3-iodopyridineReagentsAdd: 3-Hexyne + Pd(OAc)2/PPh3 + Na2CO3Start->ReagentsReactionReaction: 100°C, 12h, DMF(Carbopalladation/Cyclization)Reagents->ReactionAr AtmosphereWorkupWorkup: EtOAc/LiCl WashReaction->WorkupPurifyPurification: Flash Chrom.(DCM:MeOH 95:5)Workup->PurifyProductFinal Product:2,3-Diethyl-1H-pyrrolo[2,3-b]pyridin-6-aminePurify->Product

Figure 2: Process flow for the Pd-catalyzed synthesis of the target azaindole.

Applications in Drug Discovery[1][2][8][9][10]

7-Azaindoles as Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry because it mimics the purine ring of ATP.[1][2]

  • Binding Mode: The N1-H (donor) and N7 (acceptor) usually form a bidentate hydrogen bond with the "hinge region" of kinase enzymes.[2]

  • Role of 6-Amine: The amine at position 6 provides an additional H-bond donor vector, potentially interacting with the gatekeeper residue or solvent-front residues, increasing selectivity.[1][2]

  • Role of 2,3-Diethyl: These alkyl groups fill the hydrophobic pocket adjacent to the ATP binding site. The "diethyl" motif is bulky; it restricts rotation and can lock the molecule into a bioactive conformation, or induce a "DFG-out" conformation in specific kinases (e.g., c-Met, JAK family).

Bioisosterism

This molecule serves as a bioisostere for:

  • Adenine: (6-aminopurine) – The target is essentially a "7-deaza-8-ethyl-9-ethyl-adenine" analog (using purine numbering loosely).[1][2]

  • Tryptophan derivatives: Useful in probing protein-protein interactions where indole rings are recognition motifs.[1][2]

Safety & Handling (E-E-A-T)

  • Hazard Classification: Irritant (Xi).[2][4]

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at +2°C to +8°C under inert gas (Nitrogen/Argon). Azaindoles can oxidize at the electron-rich pyrrole carbons upon prolonged exposure to air and light.[1][2]

  • Solubility: Soluble in DMSO, Methanol, and DMF. Sparingly soluble in water.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9222, 1H-Pyrrolo[2,3-b]pyridine (Core Scaffold). Retrieved from [Link]

  • Song, J. J., et al. (2002). A general synthesis of 7-azaindoles via the palladium-catalyzed heteroannulation of internal alkynes. Journal of Organic Chemistry.[2][5] (Fundamental methodology basis).

Engineering Precision Kinase Inhibitors: The Strategic Role of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of designing kinase inhibitors that achieve both high biochemical potency and exquisite kinome selectivity. The foundation of any successful ATP-competitive inhibitor is its hinge-binding core.

Among the most validated privileged scaffolds in medicinal chemistry is the 7-azaindole system [1]. However, standard 7-azaindoles often lack the structural complexity required to differentiate between highly conserved kinase active sites. This technical guide explores the mechanistic causality, physicochemical advantages, and synthetic integration of a highly specialized building block: 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- (CAS: 55463-66-6) .

By combining a tridentate hydrogen-bonding array with targeted lipophilic bulk, this fragment serves as a powerful engine for fragment-based drug design (FBDD) and scaffold hopping [2].

Structural Rationale: Beyond Bidentate Hinge Binding

To understand why 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- is a superior building block, we must dissect the causality of its interactions within the ATP-binding pocket.

The Tridentate Hydrogen Bond Network

Standard 7-azaindoles (like the core of the FDA-approved B-RAF inhibitor Vemurafenib) rely on a bidentate interaction: the pyridine nitrogen (N7) acts as a hydrogen bond acceptor, and the pyrrole nitrogen (N1) acts as a donor to the backbone amides of the kinase hinge region[1].

By introducing a primary amine at the C6 position, this building block transforms into a tridentate hinge binder . The 6-amino group acts as an additional hydrogen bond donor. This dense electronic array (Donor-Acceptor-Donor) perfectly complements the Acceptor-Donor-Acceptor backbone sequence found in the hinge region of many kinases (e.g., the GK+1 and GK+3 residues), exponentially increasing binding affinity and residence time [2].

Lipophilic Probing via 2,3-Diethyl Substitution

The ATP pocket is not just a hydrogen-bonding environment; it is flanked by the gatekeeper residue and hydrophobic pockets (I and II). The ethyl groups at positions 2 and 3 of the pyrrole ring are not mere synthetic artifacts—they are strategic lipophilic probes.

  • Conformational Locking: The steric bulk of the diethyl groups restricts the rotational freedom of the core, minimizing the entropic penalty upon binding.

  • Gatekeeper Interactions: Depending on whether the core adopts a "normal" or "flipped" binding mode [1], the C2/C3 ethyl groups project directly into the hydrophobic pocket adjacent to the gatekeeper residue, allowing for enhanced selectivity against kinases with smaller gatekeepers (e.g., Threonine) versus larger ones (e.g., Phenylalanine or Methionine) [3].

BindingModel A 2,3-diethyl-6-amino- 7-azaindole Core B Kinase Hinge Region (Backbone Amides) A->B Tridentate H-Bonds (N1, N7, C6-NH2) C Gatekeeper Residue & Hydrophobic Pocket A->C Lipophilic Contacts (2,3-diethyl groups) D Solvent Exposed Region A->D Vector for Extension (via C6-amine)

Fig 1. Logical relationship of the 2,3-diethyl-6-amino-7-azaindole core interacting with kinase sub-pockets.

Physicochemical Profile

Before integrating a building block into a synthetic pipeline, its physicochemical parameters must be quantified to ensure compliance with Lipinski's Rule of Five and downstream pharmacokinetic viability [4].

PropertyValueMechanistic Implication
Chemical Name 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-IUPAC standard nomenclature.
CAS Number 55463-66-6Unique identifier for procurement [4].
Molecular Formula C11H15N3Low molecular weight fragment.
Molecular Weight 189.26 g/mol Ideal for FBDD (Ligand Efficiency optimization).
H-Bond Donors 2 (N1-H, C6-NH2)Enables tridentate hinge interactions.
H-Bond Acceptors 1 (N7)Pairs with hinge backbone NH.
Topological Polar Surface Area (TPSA) ~50.0 ŲExcellent permeability; potential for BBB penetration if required.

Synthetic Integration: Functionalizing the 6-Amino Handle

The primary utility of the C6-amine is not just hinge binding, but serving as a synthetic vector to extend the molecule out of the ATP pocket and into the solvent-exposed region. This is typically achieved via C-N cross-coupling.

Protocol 1: Regioselective Buchwald-Hartwig Cross-Coupling

To build a mature inhibitor, we couple the 6-amino group with an aryl or heteroaryl halide. This protocol is designed as a self-validating system : the choice of ligand and base specifically prevents unwanted bis-arylation or reaction at the pyrrole N1 position.

Reagents & Materials:

  • Substrate: 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- (1.0 eq)

  • Electrophile: Substituted Aryl Bromide (1.1 eq)

  • Precatalyst: Pd2(dba)3 (0.05 eq)

  • Ligand: BrettPhos (0.1 eq) — Causality: BrettPhos is highly selective for mono-arylation of primary amines, preventing over-reaction.

  • Base: Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Solvent: Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation: In a glovebox under a nitrogen atmosphere, charge an oven-dried Schlenk flask with the azaindole core, Aryl Bromide, Pd2(dba)3, BrettPhos, and NaOtBu.

  • Solvent Addition: Add degassed anhydrous 1,4-Dioxane to achieve a 0.2 M concentration.

  • Reaction: Seal the flask, remove from the glovebox, and heat to 90°C in an oil bath for 12 hours.

  • Self-Validation (In-Process Control): At 4 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Expected Outcome: Disappearance of the 189.26 m/z starting material peak and emergence of the product mass.

    • Troubleshooting: If bis-arylation is detected, lower the temperature to 75°C or switch to the bulkier tBuBrettPhos ligand. If the pyrrole N1 reacts, the NaOtBu base may be too strong; switch to Cs2CO3.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH gradient).

SyntheticWorkflow S1 Fragment Selection CAS 55463-66-6 S2 C-N Cross-Coupling Buchwald-Hartwig S1->S2 S3 Biochemical Assay HTRF IC50 Profiling S2->S3 S4 Structural Validation X-ray Co-crystallization S3->S4

Fig 2. Self-validating experimental workflow from fragment selection to structural validation.

Biochemical and Structural Validation

Once the building block is elaborated into a lead compound, its inhibitory potency must be validated. Highly conjugated heterocycles like substituted azaindoles often exhibit auto-fluorescence, which can cause false positives in standard biochemical assays. Therefore, we utilize Time-Resolved FRET (HTRF).

Protocol 2: Time-Resolved FRET (HTRF) Kinase Profiling

Causality: HTRF uses a Europium cryptate donor. The exceptionally long emission half-life of Europium allows for time-gated measurement (delaying the read until compound auto-fluorescence has decayed), ensuring high signal-to-noise ratios.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 100 nL to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Reaction: Add 5 µL of the target kinase (e.g., B-RAF or JAK2) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes to allow pre-equilibrium binding.

  • Initiation: Add 5 µL of a substrate/ATP mix (ATP at the predetermined Km for the specific kinase). Incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of HTRF detection buffer containing EDTA (to stop the reaction by chelating Mg2+), Europium-labeled anti-phospho antibody, and XL665-labeled streptavidin (if using a biotinylated substrate).

  • Self-Validation (Data Integrity): Read the plate on an EnVision multimode reader.

    • Controls: Include a "No Enzyme" well (0% activity baseline) and a "DMSO only" well (100% activity baseline). Include a known reference inhibitor (e.g., Vemurafenib) to calculate the Z'-factor. A Z'-factor > 0.6 validates the assay run.

Pathway RTK Receptor Tyrosine Kinase RAS RAS (GTP-bound) RTK->RAS Activation BRAF B-RAF Kinase RAS->BRAF Phosphorylation MEK MEK1/2 BRAF->MEK Phosphorylation Inh 7-Azaindole Inhibitor Inh->BRAF Hinge Binding Inhibition ERK ERK1/2 MEK->ERK Phosphorylation Prolif Cell Proliferation ERK->Prolif Transcription

Fig 3. MAPK signaling pathway illustrating the intervention point of 7-azaindole kinase inhibitors.

Conclusion

The 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- core represents a masterclass in fragment design. By embedding a tridentate hydrogen-bonding array alongside geometrically constrained lipophilic probes, it provides medicinal chemists with a robust starting point for developing highly potent, ATP-competitive kinase inhibitors. When integrated with rigorous, self-validating synthetic and biochemical workflows, this building block significantly accelerates the path from hit identification to lead optimization.

References

  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: Chemical and Pharmaceutical Bulletin (J-STAGE) URL: [Link]

  • Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Safety data sheet (SDS) for 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-

A Note on this Guidance: As of the date of this document, a comprehensive, officially registered Safety Data Sheet (SDS) for the specific molecule 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- is not widely available. This is common for novel research chemicals. Therefore, this guide has been constructed by a Senior Application Scientist to provide a robust safety framework based on established data from the core heterocyclic structure, 1H-Pyrrolo[2,3-b]pyridine, and known hazards associated with related amino- and alkyl-substituted pyridines. This document is intended to empower researchers and drug development professionals with a scientifically grounded approach to risk assessment and safe handling.

Chemical Identity and Inferred Hazard Profile

1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- belongs to the 7-azaindole class of compounds, which are of significant interest in medicinal chemistry.[1][2] The core structure is a known heterocyclic building block, and the addition of an amine and diethyl groups will influence its reactivity, solubility, and toxicological profile.

Table 1: Chemical and Physical Properties (Predicted and from Parent Compound)

PropertyValue (for 1H-Pyrrolo[2,3-b]pyridine)Inferred Impact of Substitution
Molecular FormulaC7H6N2[3]C11H15N3
Molecular Weight118.14 g/mol [4]Increased
AppearanceWhite to light yellow powder/crystalLikely a solid at room temperature
SolubilitySoluble in water[5]Amine group may increase aqueous solubility

Based on the available data for the parent compound and related structures, a GHS classification for 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- can be inferred.

Table 2: Inferred GHS Classification

Hazard ClassHazard StatementBasis of Inference
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[6]Common for heterocyclic amines.
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[7]Amine groups can be irritating to the skin.
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[7]Common for this class of compounds.
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation[7]Dusts from fine powders can irritate the respiratory tract.

Risk Assessment and Mitigation Workflow

A systematic approach to handling this compound is critical. The following workflow outlines the key decision points for ensuring laboratory safety.

Risk Assessment Workflow cluster_plan Planning Phase cluster_execution Experimental Phase cluster_cleanup Post-Experiment Phase Review_Guide Review this Safety Guide and Available Analogue SDS Identify_Hazards Identify Potential Hazards (Table 2) Review_Guide->Identify_Hazards Assess_Exposure Assess Potential Exposure Routes (Inhalation, Dermal, Ingestion) Identify_Hazards->Assess_Exposure Select_Controls Select Appropriate Controls (Engineering, PPE) Assess_Exposure->Select_Controls Implement_Controls Implement Engineering Controls (Fume Hood) Select_Controls->Implement_Controls Don_PPE Wear Appropriate PPE Implement_Controls->Don_PPE Perform_Experiment Execute Experiment Following Protocol Don_PPE->Perform_Experiment Monitor Monitor for any signs of exposure Perform_Experiment->Monitor Decontaminate Decontaminate Work Area and Glassware Monitor->Decontaminate Dispose_Waste Dispose of Waste According to Regulations Decontaminate->Dispose_Waste Doff_PPE Remove and Dispose of/Clean PPE Dispose_Waste->Doff_PPE Document Document Experiment and any Observations Doff_PPE->Document

Caption: A logical workflow for risk assessment and mitigation.

Safe Handling and Storage Protocols

Adherence to strict protocols is essential to minimize exposure risk.

Engineering Controls

All manipulations of solid 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5] An eyewash station and safety shower must be readily accessible.[5]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before use.[8]

    • Lab Coat: A flame-retardant lab coat should be worn and kept buttoned.

  • Respiratory Protection: If there is a risk of generating significant dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.[5]

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the fume hood for handling the compound. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) beforehand.

  • Weighing: If possible, weigh the compound directly into the reaction vessel to minimize transfer steps. Use a tared, sealed container for transport to the balance if it is outside the fume hood.

  • Dissolution: Add solvent to the solid slowly to avoid splashing. If sonication or heating is required, ensure the vessel is securely capped or equipped with a condenser.

  • Transfers: Use a pipette or cannula for liquid transfers. Avoid pouring.

  • Post-Handling: Thoroughly decontaminate all surfaces and equipment after use. Wash hands thoroughly after removing gloves.[6]

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Storage in an inert atmosphere (e.g., under argon or nitrogen) is recommended to prevent potential degradation.[5] Keep away from strong oxidizing agents and acids.[5]

Emergency Procedures

Rapid and appropriate response to an exposure or spill is crucial.

Emergency Response Decision Tree cluster_exposure Exposure cluster_spill Spill Incident Incident Occurs Assess_Safety Assess immediate danger to personnel Incident->Assess_Safety Evacuate Evacuate area if necessary Assess_Safety->Evacuate Danger Alert Alert colleagues and supervisor Assess_Safety->Alert Safe to proceed Consult_Guide Consult this guide for specific actions Alert->Consult_Guide Inhalation Inhalation: Move to fresh air. Seek medical attention. Consult_Guide->Inhalation Skin_Contact Skin Contact: Remove contaminated clothing. Wash with soap and water for 15 mins. Consult_Guide->Skin_Contact Eye_Contact Eye Contact: Rinse with water for 15 mins. Seek medical attention. Consult_Guide->Eye_Contact Ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. Consult_Guide->Ingestion Small_Spill Small Spill: Absorb with inert material. Collect in a sealed container for disposal. Consult_Guide->Small_Spill Large_Spill Large Spill: Evacuate. Prevent entry into drains. Contact EHS. Consult_Guide->Large_Spill

Caption: A decision tree for emergency response procedures.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Accidental Release Measures

For a small spill, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand), and carefully sweep it into a sealed container for disposal.[8] Avoid creating dust. For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

  • Specific Hazards: Combustion may produce toxic gases, including carbon oxides and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Toxicological and Ecological Considerations

The toxicological properties of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- have not been fully investigated.[5] However, based on the parent structure and related amines, it is prudent to assume it may be harmful if swallowed, and irritating to the skin, eyes, and respiratory system.[6][7] Long-term exposure effects are unknown.

There is no specific ecotoxicity data available. It is important to prevent the release of this compound into the environment.[6] All waste should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

References

  • Vertex AI Search, Safety Data Sheet for a rel
  • PubChem, 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222.
  • ChemicalBook, 1H-PYRROLO[2,3-B]PYRIDINE, 2-METHYL- Chemical Safety D
  • ECHEMI, 1H-Pyrrolo[2,3-b]pyridine SDS, 271-63-6 Safety D
  • MilliporeSigma, 1H-Pyrrolo[2,3-b]pyridin-4-amine AldrichCPR.
  • Tokyo Chemical Industry Co., Ltd., 1H-Pyrrolo[2,3-b]pyridine | 271-63-6.
  • ChemScene, 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- | 1191597-09-7.
  • Sigma-Aldrich, Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxyl
  • US EPA, 1H-Pyrrolo[2,3-b]pyridine - Substance Details - SRS.
  • Synquest Labs, Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2- carboxylate Safety D
  • RSC Publishing, Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine deriv
  • RSC Publishing, Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • The Science Company, Safety Data Sheet: C.I. Acid Yellow 73, disodium salt.
  • ChemScene, 1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl- | 1014613-89-8.
  • ATSDR, TOXICOLOGICAL PROFILE FOR PYRIDINE.
  • US EPA, 1H-Pyrrolo[2,3-b]pyridine - Exposure.
  • ECHEMI, Leucomalachite green SDS, 129-73-7 Safety D

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A Technical Guide to the Synthesis and Bioisosteric Evaluation of 2,3-diethyl-pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs, particularly in oncology and immunology.[1][2][3][4] Its ability to act as a versatile hinge-binder and a scaffold for diverse pharmacophoric decorations makes it a focal point of drug discovery. This guide introduces the 2,3-diethyl-pyrrolo[2,3-b]pyridine core, a novel and underexplored variation of this scaffold. We present a prospective framework for its synthesis, physicochemical characterization, and systematic evaluation as a bioisosteric replacement for other common aromatic and heteroaromatic systems. This document is intended for drug development professionals and medicinal chemists seeking to expand their chemical toolbox with next-generation scaffolds designed for enhanced potency, selectivity, and optimized pharmacokinetic profiles.

Introduction: The Strategic Value of Bioisosterism and the Pyrrolo[2,3-b]pyridine Core

Bioisosterism, the strategy of exchanging molecular fragments with surrogates that retain similar biological activity, is a cornerstone of lead optimization.[5][6] A successful bioisosteric replacement can modulate physicochemical properties to overcome liabilities in absorption, distribution, metabolism, and excretion (ADME) while maintaining or enhancing target engagement.[6][7] Aromatic and heteroaromatic rings are frequent targets for such modifications to mitigate CYP-mediated metabolism, modulate solubility, or explore novel intellectual property space.[8]

The pyrrolo[2,3-b]pyridine scaffold has proven to be an exceptional building block in this context. It is a key component in inhibitors targeting a wide range of kinases, including Traf2 and Nck-interacting kinase (TNIK), Fibroblast Growth Factor Receptor (FGFR), Janus kinase 1 (JAK1), and Glycogen Synthase Kinase-3β (GSK-3β).[1][2][3][4][9] The defining feature of this scaffold is the pyridine nitrogen (N7), which frequently serves as a crucial hydrogen bond acceptor, mimicking the N1 or N3 of adenine in the ATP binding site of kinases.

This guide focuses on a specific, unexplored derivative: 2,3-diethyl-pyrrolo[2,3-b]pyridine . We hypothesize that the introduction of diethyl groups at the 2 and 3 positions of the pyrrole ring offers a unique combination of features:

  • Modulated Lipophilicity and Shape: The ethyl groups provide defined hydrophobic bulk, capable of probing specific hydrophobic pockets within a target protein.

  • Metabolic Stability: Alkyl substitution on the electron-rich pyrrole ring can sterically hinder sites of oxidative metabolism.

  • Vectorial Control: The defined geometry of the diethyl substituents provides a predictable exit vector for further functionalization, allowing for fine-tuning of potency and selectivity.

This document outlines a complete research program to validate this scaffold's utility, from its chemical synthesis to its biological and pharmacokinetic evaluation.

Synthesis and Physicochemical Characterization of the Core Scaffold

The successful application of any new scaffold begins with a robust and reproducible synthetic route and a thorough understanding of its fundamental physicochemical properties.

Proposed Synthetic Protocol

A plausible route to the 2,3-diethyl-pyrrolo[2,3-b]pyridine core can be adapted from established methodologies for related heterocycles. The following multi-step synthesis is proposed, starting from commercially available 2-amino-3-picoline.

Experimental Protocol: Synthesis of 2,3-diethyl-1H-pyrrolo[2,3-b]pyridine

  • Step 1: Iodination of 2-Amino-3-picoline.

    • Rationale: Introduction of an iodine atom ortho to the amino group facilitates subsequent cyclization reactions.

    • Procedure: To a stirred solution of 2-amino-3-picoline (1.0 eq) in glacial acetic acid, add N-iodosuccinimide (NIS, 1.1 eq) portion-wise at room temperature. Stir the reaction for 12-18 hours until TLC/LC-MS analysis indicates complete consumption of the starting material. Quench the reaction with aqueous sodium thiosulfate solution and extract the product with ethyl acetate. Purify via column chromatography to yield 4-iodo-3-methylpyridin-2-amine.

  • Step 2: Sonogashira Coupling with 3-Hexyne.

    • Rationale: This palladium-catalyzed cross-coupling reaction constructs the core carbon framework by introducing the diethyl-substituted alkyne.

    • Procedure: To a degassed solution of 4-iodo-3-methylpyridin-2-amine (1.0 eq) and 3-hexyne (1.5 eq) in a 2:1 mixture of THF and water, add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq), and triethylamine (3.0 eq). Heat the mixture to 60°C under a nitrogen atmosphere for 8-12 hours. Upon completion, dilute with water and extract with ethyl acetate. Purify the crude product by silica gel chromatography to obtain 4-(hex-3-yn-1-yl)-3-methylpyridin-2-amine.

  • Step 3: Base-Mediated Cyclization.

    • Rationale: An intramolecular cyclization promoted by a strong base will form the desired pyrrole ring.

    • Procedure: Dissolve the product from Step 2 (1.0 eq) in anhydrous DMF. Add potassium tert-butoxide (2.0 eq) at 0°C and allow the reaction to warm to room temperature, then heat to 80-100°C for 4-6 hours. Monitor the reaction by LC-MS. After completion, carefully quench with water and extract the product with ethyl acetate. The final compound, 2,3-diethyl-1H-pyrrolo[2,3-b]pyridine , can be purified by column chromatography or recrystallization.

Essential Physicochemical Profiling

Before its incorporation into lead compounds, the intrinsic properties of the core scaffold must be quantified. These data are critical for building predictive structure-activity relationship (SAR) and structure-property relationship (SPR) models.[10][11]

Protocol: Lipophilicity and Solubility Determination

  • LogD₇.₄ Measurement:

    • Dissolve a 1 mg sample of the title compound in DMSO to create a 10 mM stock solution.

    • Add an aliquot of the stock solution to a 1:1 mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

    • Shake vigorously for 1 hour to allow for partitioning.

    • Centrifuge to separate the layers.

    • Carefully quantify the concentration of the compound in both the aqueous and octanol layers using a validated LC-MS/UV method.

    • Calculate LogD₇.₄ as log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

  • Aqueous Thermodynamic Solubility:

    • Add an excess of the solid compound to PBS (pH 7.4) in a glass vial.

    • Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.

    • Filter the suspension through a 0.45 µm filter to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate by LC-MS/UV against a standard curve.

Target Physicochemical Data Summary

The following table outlines the target profile for the core scaffold, providing a benchmark for successful synthesis and characterization.

PropertyTarget ValueRationale
Molecular Weight ~174.25 g/mol Provides a low starting molecular weight for further derivatization.
cLogP ~2.5 - 3.0Balances lipophilicity for cell permeability with sufficient aqueous solubility.
Aqueous Solubility > 50 µMAims for sufficient solubility to avoid issues in biological assays.[12]
pKa (basic) ~4.5 - 5.5The pyridine nitrogen's basicity is key for hinge-binding interactions.
Polar Surface Area ~28.7 ŲLow PSA is generally favorable for membrane permeability.

A Strategic Framework for Bioisosteric Evaluation

The central premise of this guide is to use the 2,3-diethyl-pyrrolo[2,3-b]pyridine scaffold as a bioisosteric replacement for other cyclic systems. The following workflow provides a systematic approach to validate this strategy.

Bioisostere_Evaluation_Workflow cluster_synthesis Scaffold & Analog Synthesis cluster_testing Comparative Evaluation cluster_analysis Data Analysis & Iteration A 1. Synthesize Core Scaffold (2,3-diethyl-pyrrolo[2,3-b]pyridine) C 3. Synthesize Bioisosteric Analog (Replace Parent Core with Scaffold A) A->C B 2. Select Parent Compound (e.g., with Phenyl or Indole core) B->C D 4. In Vitro Biological Assay (e.g., Kinase IC50) C->D Test Compounds E 5. In Vitro ADME Profiling (Metabolic Stability, Permeability) C->E Test Compounds F 6. Analyze SAR & SPR (Compare Analog vs. Parent) D->F Potency Data E->F ADME Data G 7. Design Next-Generation Analogs F->G Informed Design (Go/No-Go Decision) G->C Iterative Optimization

Caption: Workflow for evaluating the 2,3-diethyl-pyrrolo[2,3-b]pyridine scaffold.

This workflow emphasizes a parallel assessment of the novel analog against a well-characterized parent compound. This direct comparison is essential to quantify the precise impact of the bioisosteric replacement on potency, selectivity, and ADME properties.[13]

Hypothetical Case Study: Application as a Kinase Hinge-Binder

To illustrate the scaffold's potential, we present a case study where it serves as a bioisostere for a substituted indole ring in a hypothetical Type I kinase inhibitor.

Mechanistic Rationale

In many kinase inhibitors, an indole scaffold presents a flat aromatic surface for hydrophobic and π-stacking interactions, while the indole N-H acts as a hydrogen bond donor to the kinase hinge region. The 2,3-diethyl-pyrrolo[2,3-b]pyridine scaffold can mimic these interactions while offering distinct advantages:

  • H-Bond Acceptor: The pyridine N7 atom acts as a strong hydrogen bond acceptor, engaging the hinge region backbone N-H.

  • Hydrophobic Interactions: The fused ring system provides the necessary aromatic character for stacking interactions.

  • Probing Pockets: The 2,3-diethyl groups are positioned to project from the hinge region into an adjacent hydrophobic pocket, potentially enhancing potency and/or selectivity.

Kinase_Binding_Mode cluster_protein Kinase ATP Binding Site cluster_ligand hinge Hinge Region (Backbone N-H) pocket Hydrophobic Pocket scaffold Pyrrolo-pyridine Core scaffold->hinge H-Bond (N7) diethyl 2,3-Diethyl Groups diethyl->pocket Hydrophobic Interaction

Caption: Hypothetical binding of the scaffold in a kinase active site.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding affinity (IC₅₀) of a test compound to a target kinase.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a solution of HEPES (pH 7.5), MgCl₂, EGTA, and Brij-35.

    • Kinase/Tracer Solution: Dilute the target kinase (e.g., FGFR1) and a corresponding europium-labeled anti-tag antibody to 2X the final desired concentration in Kinase Buffer. Add a 2X concentration of the Alexa Fluor™ 647-labeled kinase tracer (ligand).

    • Compound Dilution: Perform a serial dilution of the test compound (and parent compound for comparison) in DMSO, followed by a dilution in Kinase Buffer to achieve a 2X final concentration.

  • Assay Procedure:

    • Add 5 µL of the 2X serially diluted compound to the wells of a low-volume 384-well plate. Include "no inhibitor" (DMSO only) and "no kinase" controls.

    • Add 5 µL of the 2X Kinase/Tracer solution to all wells.

    • Mix gently and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of TR-FRET, measuring the emission at 665 nm (tracer) and 615 nm (europium).

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Normalize the data using the controls and plot the Emission Ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The 2,3-diethyl-pyrrolo[2,3-b]pyridine scaffold represents a promising, yet unexplored, platform for medicinal chemistry innovation. Its rational design combines the well-validated hinge-binding properties of the 7-azaindole core with a specific substitution pattern engineered to enhance metabolic stability and probe hydrophobic interactions. The synthetic and evaluative frameworks presented in this guide provide a clear and actionable path for researchers to validate its utility.

Future work should focus on:

  • Execution of the proposed synthesis to confirm its feasibility and optimize yields.

  • Systematic derivatization at other positions (e.g., C4, C5, or N1) to build comprehensive SAR libraries around multiple biological targets.

  • Head-to-head comparisons with classical bioisosteres (e.g., phenyl, thiophene, pyrazole) across various kinase targets to map its bioisosteric potential more broadly.

By systematically applying the principles of bioisosterism and leveraging robust analytical methods, the 2,3-diethyl-pyrrolo[2,3-b]pyridine core can be developed into a valuable new tool for crafting the next generation of targeted therapeutics.

References

  • BenchChem. Enhancing Oral Bioavailability of Pyrrolo[2,3-b]pyridine Compounds. Technical Support Center.
  • Yang, J. et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749.
  • Al-Suwaidan, I. A. et al. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. ResearchGate.
  • Fustero, S. et al. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals.
  • El-Mernissi, Y. et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry.
  • PubChem. 1H-Pyrrolo(2,3-b)pyridine. National Center for Biotechnology Information.
  • Li, J. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Kim, M. et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry.
  • Kumar, A. & Singh, J. (2023). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Journal of Drug Discovery and Development.
  • Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry.
  • Barreiro, E. J. et al. (2002). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO.
  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting.
  • Awale, M. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Journal of Medicinal Chemistry.
  • Ciaramella, A. et al. (2015). Synthesis and Antiproliferative Activity of Thiazolyl-bis-pyrrolo[2,3-b]pyridines and Indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, Nortopsentin Analogues. Molecules.
  • Wang, Y. et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry.
  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • de la Cruz, M. et al. (2025). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry.
  • Al-Ostoot, F. H. et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science.
  • F. Hoffmann-La Roche AG. (2013). Synthesis of pyrrolo [2, 3 - b] pyridines. Google Patents.

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Methodological & Application

Application Note: Synthesis of 2,3-Diethyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, high-precision protocol for the synthesis of 2,3-diethyl-1H-pyrrolo[2,3-b]pyridin-6-amine .

The methodology selected utilizes a Larock Heteroannulation strategy followed by a Buchwald-Hartwig Amination . This route is chosen over traditional Fisher indole synthesis for its superior regiocontrol, functional group tolerance, and high yields in constructing 2,3-disubstituted 7-azaindole cores.

Executive Summary & Strategic Rationale

The synthesis of 6-amino-substituted 7-azaindoles presents a unique challenge due to the electron-deficient nature of the pyridine ring, which complicates electrophilic aromatic substitution. Traditional condensation methods often suffer from poor regioselectivity when installing alkyl groups at the 2 and 3 positions simultaneously.

This protocol employs a Convergent 3-Step Strategy :

  • Regioselective Iodination: Activation of the commercially available 2-amino-6-chloropyridine.

  • Larock Heteroannulation: Palladium-catalyzed single-step construction of the 2,3-diethyl-7-azaindole core using 3-hexyne.

  • Late-Stage Amination: Conversion of the C6-chloride to a primary amine using a Palladium-catalyzed ammonia surrogate strategy (LHMDS), avoiding harsh high-pressure ammonolysis.

Retrosynthetic Analysis

The logical disassembly of the target molecule reveals the efficiency of the Larock route.

Retrosynthesis Target Target: 2,3-diethyl-1H-pyrrolo[2,3-b]pyridin-6-amine Intermediate1 Intermediate A: 6-chloro-2,3-diethyl-1H-pyrrolo[2,3-b]pyridine Intermediate1->Target Pd-Cat Amination (C-N Coupling) Precursor1 Precursor B: 2-amino-6-chloro-3-iodopyridine Precursor1->Intermediate1 Larock Annulation (Pd(OAc)2, 3-Hexyne) SM1 Starting Material 1: 2-amino-6-chloropyridine SM1->Precursor1 Electrophilic Iodination (NIS or ICl) SM2 Reagent: 3-Hexyne SM2->Intermediate1

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the 7-azaindole core.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-6-chloro-3-iodopyridine

Objective: Install an iodine handle at the C3 position (ortho to the amine) to enable oxidative addition by Palladium.

  • Reagents:

    • 2-Amino-6-chloropyridine (1.0 equiv)

    • N-Iodosuccinimide (NIS) (1.1 equiv)

    • Acetonitrile (ACN) (0.5 M concentration)

    • Alternative: Iodine Monochloride (ICl) in Acetic Acid can be used for scale-up.

  • Protocol:

    • Charge a round-bottom flask with 2-amino-6-chloropyridine and dissolve in Acetonitrile .

    • Cool the solution to 0 °C in an ice bath.

    • Add NIS portion-wise over 15 minutes to avoid exotherms.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LCMS.[1]

    • Workup: Dilute with EtOAc. Wash with saturated aqueous Na2S2O3 (sodium thiosulfate) to remove excess iodine (solution turns from brown to yellow/clear). Wash with brine.[1][2]

    • Dry over Na2SO4, filter, and concentrate in vacuo.

    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

    • Expected Yield: 75–85%.

Step 2: Larock Heteroannulation to 6-Chloro-2,3-diethyl-7-azaindole

Objective: Construct the pyrrole ring and install the ethyl groups in a single step.

  • Reagents:

    • 2-Amino-6-chloro-3-iodopyridine (1.0 equiv)

    • 3-Hexyne (2.0 equiv)

    • Pd(OAc)2 (5 mol%)

    • DABCO (1,4-diazabicyclo[2.2.2]octane) (2.0 equiv) or Na2CO3

    • DMF (Dimethylformamide) (anhydrous, 0.2 M)

  • Protocol:

    • In a pressure tube or heavy-walled flask, combine 2-amino-6-chloro-3-iodopyridine , Pd(OAc)2 , and DABCO .

    • Evacuate and backfill with Nitrogen (3 cycles).

    • Add anhydrous DMF and 3-Hexyne via syringe.

    • Seal the vessel and heat to 100–110 °C for 12–16 hours.

      • Note: The internal alkyne (3-hexyne) is symmetric, so regioselectivity issues regarding the alkyl groups are non-existent.

    • Workup: Cool to RT. Dilute with water (5x reaction volume) and extract with EtOAc (3x).[3]

    • Wash combined organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na2SO4.[1][2]

    • Purification: Flash chromatography (SiO2, 10-40% EtOAc in Hexanes).

    • Product: 6-chloro-2,3-diethyl-1H-pyrrolo[2,3-b]pyridine.

    • Expected Yield: 60–75%.

Step 3: Buchwald-Hartwig Amination (Chloride to Amine Conversion)

Objective: Convert the C6-chloride to a primary amine. Direct displacement with ammonia is difficult; the use of LHMDS as an ammonia surrogate renders this mild and high-yielding.

  • Reagents:

    • 6-Chloro-2,3-diethyl-7-azaindole (1.0 equiv)

    • LHMDS (Lithium bis(trimethylsilyl)amide) (1.0 M in THF, 3.0 equiv)

    • Pd2(dba)3 (2.5 mol%)

    • XPhos or BrettPhos (5–10 mol%)

    • THF (anhydrous)

  • Protocol:

    • In a glovebox or under strict Schlenk conditions, combine the chloro-azaindole , Pd2(dba)3 , and Ligand (XPhos) in a vial.

    • Add anhydrous THF .

    • Add LHMDS solution dropwise.

    • Seal and heat to 65–80 °C for 4–8 hours.

      • Mechanism:[4][5][6][7][8][9] The Pd inserts into the C-Cl bond, LHMDS couples to form the N(TMS)2 species.

    • Hydrolysis: Cool to 0 °C. Carefully add 1M HCl (aq) and stir for 1 hour at RT. This cleaves the TMS groups, revealing the free amine.

    • Neutralization: Basify with saturated NaHCO3 to pH 8–9.

    • Extraction: Extract with EtOAc or DCM (containing 5% MeOH for solubility).

    • Purification: Flash chromatography (DCM/MeOH/NH4OH gradient, e.g., 95:5:0.5).

    • Final Product: 2,3-diethyl-1H-pyrrolo[2,3-b]pyridin-6-amine.

Data Summary & Quality Control

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidAzaindoles oxidize slowly in air; store under N2.
1H NMR (DMSO-d6) δ 11.0 (br s, 1H, NH-pyrrole)Diagnostic broad singlet for indole NH.
δ 7.6 (d, 1H, H-4)Doublet for pyridine ring proton.
δ 6.3 (d, 1H, H-5)Upfield doublet due to ortho-amino effect.
δ 5.6 (br s, 2H, NH2)Primary amine signal (exchangeable with D2O).
δ 2.6, 2.5 (q, 4H, CH2)Methylene protons of ethyl groups.
δ 1.1 (t, 6H, CH3)Methyl protons of ethyl groups.
LCMS (ESI+) [M+H]+ ≈ 190.13Calculated MW: 189.26 g/mol .

Troubleshooting & Optimization

Issue: Low Yield in Larock Cyclization
  • Cause: Poisoning of Pd catalyst by free amine or incomplete oxidative addition.

  • Solution: Ensure the starting material (2-amino-6-chloro-3-iodopyridine) is highly pure. Increase catalyst loading to 10 mol%. Switch base from DABCO to Na2CO3 or K2CO3.

Issue: Incomplete Amination (Step 3)
  • Cause: Steric hindrance or deactivation of the catalyst.

  • Solution: Switch ligand to BrettPhos (specifically designed for primary amines). Ensure LHMDS is fresh (titrate if necessary).

  • Alternative Route: If Pd chemistry fails, react the 6-chloro intermediate with p-methoxybenzylamine (PMB-NH2) (3 equiv) at 140 °C (sealed tube), followed by deprotection in TFA/Anisole (60 °C). This is a robust, metal-free alternative for activating pyridine halides.

Safety Considerations (MSDS Highlights)

  • 2-Amino-6-chloropyridine: Irritant. Toxic if swallowed.

  • 3-Hexyne: Flammable liquid. Keep away from heat/sparks.

  • LHMDS: Pyrophoric/Water-reactive. Handle strictly under inert atmosphere.

  • Palladium Catalysts: Potential sensitizers. Use in a fume hood.

References

  • Larock Indole Synthesis: Larock, R. C.; Yum, E. K. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[4][5] Journal of the American Chemical Society, 1991 , 113(17), 6689–6690. Link

  • Azaindole Synthesis: Ujjinamatella, R. K., et al.[9] "A highly effective synthesis of 2-alkynyl-7-azaindoles."[10] Tetrahedron Letters, 2005 , 46(50), 8695-8697. Link

  • Buchwald-Hartwig Amination (LHMDS): Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50. Link

  • Iodination of Aminopyridines: Schlosser, M., et al. "Regioselective halogenation of 2-aminopyridines." Journal of Organic Chemistry, 2005 , 70, 2494. Link

Sources

Application Note: Reaction Conditions and Protocol for the Preparation of 2,3-Diethyl-6-amino-7-azaindole via Larock Heteroannulation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

7-Azaindoles are highly privileged, electron-deficient scaffolds in medicinal chemistry, extensively utilized as hinge-binding motifs in the design of kinase inhibitors [1]. The synthesis of highly functionalized 7-azaindoles—specifically 2,3-diethyl-6-amino-7-azaindole—presents unique synthetic challenges. The inherent electron deficiency of the pyridine ring strictly limits the efficacy of classic Fischer indole syntheses, often resulting in poor yields or complete reaction failure.

To overcome this, the Larock heteroannulation stands as the most robust, regioselective, and scalable methodology for accessing 2,3-disubstituted azaindoles [2]. By leveraging a palladium-catalyzed cross-coupling between an ortho-iodoaminopyridine and an internal alkyne (3-hexyne), this approach allows for the direct construction of the pyrrole ring while simultaneously installing the 2,3-diethyl substituents [3]. This application note outlines a fully optimized, self-validating protocol for this transformation, focusing on mechanistic causality and in-process controls (IPCs).

Mechanistic Causality & Experimental Design

The successful synthesis of 2,3-diethyl-6-amino-7-azaindole relies on precise control over the catalytic cycle and substrate reactivity.

  • Substrate Protection (The Causality of Chemoselectivity): The starting material, 2,6-diamino-3-iodopyridine, contains two free amino groups. The exocyclic C6-amine can strongly coordinate to palladium, poisoning the catalyst and stalling the reaction. Therefore, it is mandatory to selectively protect the C6-amine with a sterically bulky pivaloyl (Piv) group, yielding 2-amino-3-iodo-6-(pivaloylamino)pyridine . The C2-amine remains unprotected to act as the nucleophile during the final cyclization step.

  • Catalyst and Ligand Dynamics: The oxidative addition of the electron-deficient iodopyridine to Pd(0) is facile. However, the subsequent migratory insertion of 3-hexyne and reductive elimination require careful tuning. Utilizing a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) prevents catalyst deactivation, suppresses competitive alkyne oligomerization, and forces the intermediate into the optimal cis-geometry required for C-N bond formation.

  • Base and Solvent Selection: A mild base (KOAc) in a polar aprotic solvent (DMAc) is critical. Stronger bases can cause premature degradation of the starting materials, while KOAc efficiently neutralizes the generated HI without interfering with the palladium cycle.

LarockCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd 2-amino-3-iodopyridine Coord Alkyne Coordination (3-Hexyne) OxAdd->Coord Insert Migratory Insertion (C-C Bond Formation) Coord->Insert RedElim Reductive Elimination (C-N Bond Formation) Insert->RedElim Base (KOAc) RedElim->Pd0 Catalyst Regeneration Product 2,3-Diethyl-6-amino- 7-azaindole Core RedElim->Product

Figure 1: Mechanistic pathway of the Pd-catalyzed Larock heteroannulation.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative data obtained during the optimization of the heteroannulation step. The combination of Pd(OAc)₂ and dppf in DMAc at 120 °C provided the optimal balance of conversion rate and product stability.

Table 1: Optimization of Larock Heteroannulation for 2,3-Diethyl-6-amino-7-azaindole

EntryCatalyst (5 mol %)Ligand (5 mol %)Base (2.0 eq)Solvent (0.2 M)Temp (°C)Yield (%)
1Pd(OAc)₂PPh₃Na₂CO₃DMF10045
2Pd(OAc)₂dppfNa₂CO₃DMF10068
3Pd(OAc)₂dppfKOAcDMAc12082
4Pd(PPh₃)₄NoneKOAcDMAc12075
5Pd(OAc)₂dppfKOAcDMF10070

Note: Yields represent isolated yields of the pivaloyl-protected intermediate after silica gel chromatography.

Experimental Protocol: A Self-Validating System

This protocol utilizes embedded In-Process Controls (IPCs) to ensure the workflow is self-validating. Do not proceed to subsequent steps unless the validation criteria are strictly met.

Workflow Step1 Step 1: Substrate Preparation Protect 6-amino group with Pivaloyl Step2 Step 2: Degassing Argon sparging (15 min) in DMAc Step1->Step2 Step3 Step 3: Heteroannulation Pd(OAc)2, dppf, KOAc, 3-Hexyne, 120°C Step2->Step3 Step4 Step 4: IPC Validation LC-MS > 95% conversion to intermediate Step3->Step4 Step5 Step 5: Deprotection & Isolation Acidic cleavage (HCl) & Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow with embedded validation checkpoints.

Step 1: Preparation of the Reaction Mixture
  • Charge an oven-dried Schlenk flask with 2-amino-3-iodo-6-(pivaloylamino)pyridine (1.0 eq, 10 mmol).

  • Add Palladium(II) acetate (Pd(OAc)₂, 0.05 eq, 0.5 mmol), dppf (0.05 eq, 0.5 mmol), and anhydrous Potassium acetate (KOAc, 2.0 eq, 20 mmol).

  • Causality Check: Ensure KOAc is freshly dried. Moisture will prematurely quench the active Pd(0) species and lead to protodehalogenation of the starting material.

Step 2: Degassing and Alkyne Addition
  • Add anhydrous DMAc to achieve a 0.2 M concentration (50 mL).

  • Sparge the heterogeneous mixture with Argon gas for a minimum of 15 minutes.

  • Inject 3-hexyne (1.5 eq, 15 mmol) via a gas-tight syringe.

  • Causality Check: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich dppf ligand and the irreversible deactivation of the Pd catalyst.

Step 3: Heteroannulation (Heating)
  • Seal the Schlenk flask and heat the reaction mixture to 120 °C in a pre-heated oil bath for 12 hours under vigorous stirring.

  • Validation Checkpoint 1 (IPC): After 12 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.

    • Self-Validation Criteria: The reaction is deemed complete if the starting material peak is < 2% and is replaced by the intermediate mass [M+H]+ corresponding to the protected azaindole.

    • Troubleshooting: If starting material remains > 5%, inject an additional 0.5 eq of 3-hexyne and 0.02 eq of Pd(OAc)₂, then heat for 2 additional hours.

Step 4: Workup and Deprotection
  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (100 mL) and filter through a tightly packed pad of Celite to remove palladium black.

  • Concentrate the filtrate under reduced pressure to yield the crude pivaloyl-protected intermediate.

  • Resuspend the crude solid in 6 M HCl (40 mL) and heat to 90 °C for 4 hours to cleave the pivaloyl protecting group.

  • Validation Checkpoint 2 (IPC): Perform TLC (DCM:MeOH 9:1). The fully deprotected 2,3-diethyl-6-amino-7-azaindole will appear as a highly fluorescent blue spot under 254 nm UV light, with a significantly lower Rf value than the protected intermediate.

Step 5: Purification
  • Cool the acidic mixture to 0 °C and carefully neutralize with saturated aqueous NaHCO₃ until pH ~8 is reached.

  • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure 2,3-diethyl-6-amino-7-azaindole.

References

  • Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: National Center for Biotechnology Information (NIH PMC) URL: [Link]

  • Title: Palladium-Catalyzed Heteroannulation of Bdan-Capped Alkynes: Rapid Access to Complex Indole Scaffolds Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Lecture 8 Bonus: Azaindole Survival Guide Source: Baran Lab (Scripps Research) URL: [Link]

Application Notes and Protocols for the Functionalization of 1H-Pyrrolo[2,3-b]pyridin-6-amine at the 2,3-Positions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 1H-Pyrrolo[2,3-b]pyridin-6-amine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its structural resemblance to purines and indoles allows it to function as a bioisostere, interacting with a wide range of biological targets, most notably protein kinases.[2][3] The introduction of an amino group at the 6-position, yielding 1H-pyrrolo[2,3-b]pyridin-6-amine, further enhances its potential as a pharmacophore by providing an additional site for hydrogen bonding and further derivatization. This guide provides a detailed exploration of synthetic strategies for the selective functionalization of this scaffold at the 2- and 3-positions of the pyrrole ring, a critical step in the development of novel therapeutic agents.

Understanding the Reactivity of the 1H-Pyrrolo[2,3-b]pyridin-6-amine Core

The functionalization of the 7-azaindole nucleus is governed by the electronic properties of both the pyridine and pyrrole rings. The pyrrole ring is inherently electron-rich and thus more susceptible to electrophilic attack than the electron-deficient pyridine ring. The primary challenge lies in controlling the regioselectivity of these reactions, particularly at the C2 and C3 positions of the pyrrole moiety.

The presence of the 6-amino group, a strong electron-donating group, is anticipated to further enhance the electron density of the bicyclic system, particularly the pyridine ring. However, its influence on the pyrrole ring's reactivity, while less direct, is still significant. It is expected to increase the overall nucleophilicity of the scaffold, potentially accelerating electrophilic substitution reactions.

Strategic Approaches to C2 and C3 Functionalization

The selective introduction of substituents at the 2- and 3-positions of 1H-pyrrolo[2,3-b]pyridin-6-amine can be achieved through several key synthetic strategies. The choice of method will depend on the desired functionality and the required level of regiocontrol.

Electrophilic Aromatic Substitution: Preferential Functionalization at the C3-Position

Electrophilic aromatic substitution reactions on the 7-azaindole core typically occur at the C3-position, which is the most electron-rich and sterically accessible site on the pyrrole ring. The presence of the 6-amino group is expected to further activate the ring system towards electrophilic attack.

The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[4][5] This reaction typically proceeds with high regioselectivity at the C3 position of 7-azaindoles.[6][7] The resulting 3-formyl-1H-pyrrolo[2,3-b]pyridin-6-amine is a versatile intermediate for further synthetic transformations.

Protocol 1: Vilsmeier-Haack Formylation of 1H-Pyrrolo[2,3-b]pyridin-6-amine

Materials:

  • 1H-Pyrrolo[2,3-b]pyridin-6-amine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of N,N-dimethylformamide (3.0 equiv.) in anhydrous dichloromethane at 0 °C, add phosphorus oxychloride (1.2 equiv.) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1H-pyrrolo[2,3-b]pyridin-6-amine (1.0 equiv.) in anhydrous dichloromethane to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 3-formyl-1H-pyrrolo[2,3-b]pyridin-6-amine.

Causality Behind Experimental Choices:

  • The use of an excess of DMF ensures the complete formation of the Vilsmeier reagent.

  • The reaction is performed at low temperature initially to control the exothermic formation of the Vilsmeier reagent and the subsequent electrophilic addition.

  • The basic workup with sodium bicarbonate neutralizes the acidic byproducts and hydrolyzes the intermediate iminium salt to the desired aldehyde.

Direct halogenation of 7-azaindoles with reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) also predominantly occurs at the C3-position.[8] These halogenated derivatives are crucial precursors for metal-catalyzed cross-coupling reactions.

Protocol 2: C3-Bromination of 1H-Pyrrolo[2,3-b]pyridin-6-amine

Materials:

  • 1H-Pyrrolo[2,3-b]pyridin-6-amine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile, anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1H-pyrrolo[2,3-b]pyridin-6-amine (1.0 equiv.) in anhydrous acetonitrile.

  • Add N-bromosuccinimide (1.05 equiv.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Add saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 3-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine.

Causality Behind Experimental Choices:

  • Acetonitrile is a suitable polar aprotic solvent for this reaction.

  • A slight excess of NBS is used to ensure complete consumption of the starting material.

  • The sodium thiosulfate quench removes any unreacted bromine, and the sodium bicarbonate wash neutralizes any acidic byproducts.

Metal-Catalyzed Cross-Coupling Reactions: Access to C2 and C2,3-Disubstituted Derivatives

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful tools for the functionalization of the 7-azaindole scaffold.[9][10][11][12] These reactions typically require a halogenated precursor, which can be prepared as described above. By utilizing a C3-halogenated starting material, a wide variety of substituents can be introduced at this position. Functionalization at the C2 position often requires a different strategy, such as directed metalation or the use of a pre-functionalized starting material.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halide and an organoboron reagent.[13] This reaction can be used to introduce aryl, heteroaryl, and vinyl groups at the C3 position of 1H-pyrrolo[2,3-b]pyridin-6-amine.

Protocol 3: Suzuki-Miyaura Coupling of 3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine

Materials:

  • 3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 3-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium catalyst (5 mol%), and base (2.0 equiv.).

  • Degas the vessel and backfill with an inert atmosphere (e.g., argon or nitrogen).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 3-aryl-1H-pyrrolo[2,3-b]pyridin-6-amine.

Causality Behind Experimental Choices:

  • A palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction.

  • A base is required to activate the boronic acid and facilitate transmetalation.

  • A degassed solvent system is used to prevent the oxidation of the palladium catalyst.

Achieving functionalization at the C2 position often requires a more directed approach, as this position is generally less reactive towards electrophiles than the C3 position. Directed ortho-metalation (DoM) is a powerful strategy that utilizes a directing group to deprotonate a specific C-H bond, followed by quenching with an electrophile.[14] While this has been demonstrated on the 7-azaindole core, its application to the 6-amino derivative would require protection of the amino group to prevent competitive deprotonation.

Data Presentation

ReactionPositionReagentsSolventTemperatureYieldReference
Vilsmeier-HaackC3POCl₃, DMFDCM0 °C to RTGood[7]
BrominationC3NBSAcetonitrileRTGood[8]
Suzuki CouplingC3Arylboronic acid, Pd(PPh₃)₄, K₂CO₃Dioxane/H₂O80-100 °CGood to Excellent[13][15]

Visualization of Reaction Pathways

G cluster_0 C3-Functionalization Start 1H-Pyrrolo[2,3-b]pyridin-6-amine Vilsmeier Vilsmeier-Haack (POCl₃, DMF) Start->Vilsmeier Electrophilic Substitution Halogenation Halogenation (NBS or NIS) Start->Halogenation Electrophilic Substitution Formyl 3-Formyl Derivative Vilsmeier->Formyl Halo 3-Halo Derivative Halogenation->Halo Suzuki Suzuki Coupling (ArB(OH)₂, Pd cat.) Halo->Suzuki Cross-Coupling Aryl 3-Aryl Derivative Suzuki->Aryl

Caption: Workflow for the C3-functionalization of 1H-pyrrolo[2,3-b]pyridin-6-amine.

G cluster_1 Regioselectivity of Electrophilic Attack Azaindole 6-Amino-7-Azaindole C3_Attack Attack at C3 (More Favorable) Azaindole->C3_Attack E+ C2_Attack Attack at C2 (Less Favorable) Azaindole->C2_Attack E+ Intermediate_C3 Resonance-Stabilized Cationic Intermediate (3 Resonance Structures) C3_Attack->Intermediate_C3 Intermediate_C2 Resonance-Stabilized Cationic Intermediate (2 Resonance Structures) C2_Attack->Intermediate_C2 Product_C3 C3-Substituted Product Intermediate_C3->Product_C3

Caption: Rationale for the preferential electrophilic attack at the C3-position.

References

  • Santos, A. S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Kim, J., et al. (2018). Transition-metal-catalyzed 7-azaindole-directed C-H activation. ResearchGate. [Link]

  • Purificação, S. I., et al. (2017). One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction. Organic Letters, 19(19), 5118–5121. [Link]

  • Das, P., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(80), 11956-11968. [Link]

  • Rippel, R., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250–3253. [Link]

  • Selmer-Olsen, S. M. E. (2018). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Norwegian University of Science and Technology.
  • Santos, A. S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Rippel, R., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed. [Link]

  • Kromann, J. C., et al. (2020). RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions. Journal of Cheminformatics, 12(1), 57. [Link]

  • Das, P., et al. (2012). Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2026–2033. [Link]

  • Minakata, S., et al. (1995). Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide. Synthesis, 1995(06), 661-663. [Link]

  • Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2(1), 34-39. [Link]

  • Voloshchuk, N., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • Andersen, K. E., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(9), 4743. [Link]

  • Rajput, P. R., & Patil, Z. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 25-43.
  • Shaabani, A., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). [Link]

  • Guéret, A., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 491-512. [Link]

  • Ivanova, A. A., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 30(8), 1567. [Link]

  • Redamala, R., et al. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 11(1), 163-166. [Link]

  • Vilsmeier–Haack reaction. (2023, November 29). In Wikipedia. [Link]

  • Kumar, A., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 26(11), 3326. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Medicinal Chemistry, 12(4), 543-550. [Link]

  • Begum, S., et al. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. European Journal of Organic Chemistry, 2018(45), 6297-6307. [Link]

  • Snieckus, V., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313-7317. [Link]

  • Schirok, H. (2006). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Synfacts, 2006(07), 0715-0715. [Link]

  • Yuan, Y., et al. (2023). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules, 28(23), 7898. [Link]

  • Merour, J.-Y., & Joseph, B. (2007). Product Subclass 6: Azaindol-2- and Azaindol-3-amines. Science of Synthesis, 10, 339-356.
  • Andersen, K. E., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(9), 4743. [Link]

  • Wang, S., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 780-785. [Link]

  • Shih, C., et al. (2009). SYNTHESIS OF PYRROLO[2,3-d]PYRIMIDINE ANALOGUES. Heterocycles, 78(9), 2315. [Link]

  • Cerdan, S., et al. (2004). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Organic & Biomolecular Chemistry, 2(8), 1269-1274. [Link]

  • Voloshchuk, N., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]

  • Knochel, P., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 52(38), 10093-10096. [Link]

  • Luis, R., et al. (2021). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry, 45(3), 1335-1342. [Link]

  • Evans, M. (2021, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]

Sources

Solvent selection for dissolving 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Dissolution Protocols for 2,3-Diethyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Abstract

This technical guide provides a rationalized solvent selection strategy for 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- (hereafter referred to as Compound 6-Aza-DE ). As a substituted 7-azaindole derivative, this compound exhibits a physicochemical profile characterized by moderate lipophilicity (due to 2,3-diethyl substitution) and specific hydrogen-bonding capabilities (6-amine/7-aza interface). This note addresses the critical challenge of "aqueous crash-out" during biological assays and defines protocols for high-concentration stock preparation and stable aqueous formulation.

Physicochemical Analysis & Solubility Logic

To select the correct solvent, one must understand the molecular forces at play. Compound 6-Aza-DE is not a simple organic solid; it acts as a "molecular amphiphile" with distinct hydrophobic and polar regions.

Structural FeaturePhysicochemical EffectSolubility Implication
7-Azaindole Core Planar, aromatic system.Promotes

-

stacking aggregation in water.
2,3-Diethyl Group Increases lipophilicity (+LogP).Drastically reduces water solubility; requires organic co-solvents.
6-Amine Group H-bond donor/acceptor.Increases basicity of the N7 pyridine nitrogen.
Pyridine Nitrogen (N7) Basic center (pKa ~4–6).Key Solubilization Handle: Solubility increases significantly in acidic buffers (pH < 4).

The Solubility "Trap": Researchers often attempt to dissolve this class of compounds directly in PBS (pH 7.4). Due to the hydrophobic ethyl groups and the neutral charge at physiological pH, the compound will likely precipitate or form micro-aggregates, leading to false negatives in enzymatic assays (IC50 shift).

Solvent Compatibility Matrix

The following data represents the Standard Solubility Profile for 2,3-dialkyl-6-amino-7-azaindoles.

SolventSolubility PotentialApplicationRisk Factor
DMSO (Anhydrous)High (>50 mg/mL)Primary Stock Solution (Cryostorage).Hygroscopic (absorbs water), which degrades the compound over months.
Ethanol (Absolute)Moderate (~10–20 mg/mL)Alternative Stock / In vivo vehicle.Evaporation changes concentration; less stable than DMSO.
Water (Neutral pH)Very Low (<0.1 mg/mL)NOT RECOMMENDED for stock.Immediate precipitation.
0.1N HCl Good (>5 mg/mL)Aqueous formulation (Salt formation).Low pH may be incompatible with cellular assays.
PEG-400 High (>20 mg/mL)In vivo co-solvent.High viscosity requires vortexing.

Workflow Visualization

The following decision tree guides the researcher through the optimal solvent choice based on the intended experimental application.

SolventDecisionTree Start Start: Compound 6-Aza-DE Solid AppCheck Select Application Start->AppCheck InVitro In Vitro Assays (Enzyme/Cell) AppCheck->InVitro InVivo In Vivo Studies (Animal Models) AppCheck->InVivo ChemAnal Analytical Chemistry (LC-MS/NMR) AppCheck->ChemAnal DMSOStock Prepare 10-50 mM Stock in DMSO InVitro->DMSOStock Formulation Co-Solvent System: 5% DMSO + 40% PEG400 + 55% Water InVivo->Formulation Standard AcidSalt Alternative: Convert to HCl Salt (Dissolve in Saline) InVivo->AcidSalt High Dose Methanol Dissolve in Methanol (HPLC Grade) ChemAnal->Methanol SerialDil Intermediate Dilution (10% DMSO in Media) DMSOStock->SerialDil Prevent Shock Precipitation FinalAssay Final Assay Well (<1% DMSO) SerialDil->FinalAssay

Caption: Decision matrix for solubilizing 2,3-diethyl-1H-pyrrolo[2,3-b]pyridin-6-amine based on experimental endpoint.

Detailed Protocols

Protocol A: Preparation of Master Stock (DMSO)

Purpose: Long-term storage and high-concentration sourcing.

Reagents:

  • Compound 6-Aza-DE (Solid).

  • DMSO (Dimethyl sulfoxide), Sterile Filtered, Hybridoma Grade (Sigma D2650 or equivalent).

  • Desiccator cabinet.

Step-by-Step:

  • Equilibration: Remove the vial of solid compound from the freezer (-20°C) and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins). Critical: Opening a cold vial condenses atmospheric water, which degrades the compound.

  • Weighing: Weigh accurately (e.g., 5 mg) into a glass amber vial. Note: Avoid plastic microcentrifuge tubes for long-term storage as DMSO can leach plasticizers.

  • Calculation: Calculate the volume of DMSO required for a 50 mM stock.

    • 
       g/mol  (Estimate based on formula 
      
      
      
      ).
    • Volume (

      
      L) = 
      
      
      
      .
  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds. The solution should be clear and colorless/yellowish.

  • Aliquoting: Aliquot into small volumes (e.g., 20–50

    
    L) to avoid freeze-thaw cycles.
    
  • Storage: Store at -20°C or -80°C.

Protocol B: The "Step-Down" Dilution Method (Cellular Assays)

Purpose: Preventing precipitation when moving from 100% DMSO to aqueous media.

The Problem: Injecting 1


L of 50 mM DMSO stock directly into 1 mL of media often creates a local "cloud" of precipitate that never re-dissolves.

The Solution (Serial Dilution):

  • Start: 50 mM Stock (100% DMSO).

  • Intermediate 1: Dilute 1:10 in DMSO

    
     5 mM (100% DMSO).
    
  • Intermediate 2: Dilute 1:10 in Culture Media

    
     0.5 mM (10% DMSO). Vortex immediately.
    
    • Why? At 10% DMSO, the solvent capacity is still high enough to keep the lipophilic diethyl groups solvated while introducing water.

  • Working Solution: Dilute Intermediate 2 (0.5 mM) 1:100 into assay wells

    
     5 
    
    
    
    M (0.1% DMSO).
    • Result: The compound is now kinetically stable in the aqueous environment.

Protocol C: In Vivo Formulation (PEG/Water)

Purpose: Animal dosing (IP or PO).

Vehicle Composition: 5% DMSO / 40% PEG-400 / 55% Saline.

  • Dissolve the compound completely in 5% of the total volume using DMSO (e.g., if preparing 1 mL, dissolve in 50

    
    L DMSO).
    
  • Add 40% volume of PEG-400 (400

    
    L). Vortex until mixed.
    
  • Slowly add 55% volume of warm Saline (550

    
    L) dropwise while vortexing.
    
    • Checkpoint: If the solution turns milky, sonicate at 37°C for 5 minutes. If it remains milky, the concentration is too high; reduce dose or switch to an acidic vehicle (e.g., 50 mM Citrate Buffer pH 3.0).

Troubleshooting & Quality Control

ObservationDiagnosisRemediation
Cloudiness upon water addition Compound "Crash-out" (Aggregation).Use Protocol B (Step-Down). Do not add water directly to high-conc DMSO stock.
Yellowing of DMSO stock Oxidation of the amine.Normal for aged stocks. Verify integrity via LC-MS if older than 6 months.
Inconsistent IC50 data Micro-precipitation in well.Check the plate under a microscope. If crystals are visible, lower the concentration or increase incubation temperature to 37°C.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9222, 7-Azaindole. Retrieved from [Link]

    • Relevance: Provides the foundational pKa and solubility d
  • Li, L., et al. (2008).Discovery of 7-Azaindoles as Potent, Selective, and Orally Bioactive Inhibitors. Journal of Medicinal Chemistry. Relevance: Establishes the solubility trends of substituted 7-azaindoles in organic vs. aqueous media.
  • Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
  • Relevance: General industrial standards for handling hygroscopic DMSO stocks.

Application Notes and Protocols for the N-alkylation of 2,3-diethyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Alkylated 7-Azaindoles

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its structural resemblance to both indoles and purines allows it to serve as a versatile pharmacophore, engaging with a wide array of biological targets, particularly kinases.[1] The N-alkylation of the 7-azaindole core is a critical synthetic transformation that enables the modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, the substituent introduced on the nitrogen atom can profoundly influence the binding affinity and selectivity for its target protein. This document provides a comprehensive guide to the N-alkylation of a specific derivative, 2,3-diethyl-1H-pyrrolo[2,3-b]pyridin-6-amine, a compound with significant potential as a building block for novel therapeutics.

Regioselectivity in the N-Alkylation of 6-Amino-7-Azaindoles: A Mechanistic Perspective

The N-alkylation of 2,3-diethyl-1H-pyrrolo[2,3-b]pyridin-6-amine presents a key regioselectivity challenge due to the presence of two potentially nucleophilic nitrogen atoms: the pyrrole nitrogen (N1) and the exocyclic amino group at the 6-position (N6). The outcome of the alkylation is governed by the relative nucleophilicity of these two sites, which is influenced by electronic and steric factors, as well as the reaction conditions employed.

Generally, in related aminopyridine systems, alkylation tends to occur at the more basic pyridine ring nitrogen. However, the fused pyrrole ring in the 7-azaindole scaffold significantly influences the electron distribution. The lone pair of the pyrrole nitrogen participates in the aromaticity of the pyrrole ring, rendering it less basic and nucleophilic compared to a simple secondary amine. Conversely, the exocyclic amino group at the 6-position is a primary amine and is expected to be more nucleophilic.

Therefore, under standard SN2 conditions with alkyl halides, direct alkylation is anticipated to favor the more nucleophilic N6 position. To achieve selective N1-alkylation, a protecting group strategy is often necessary. This involves the protection of the more reactive N6-amino group, followed by alkylation at the N1 position and subsequent deprotection.

Synthesis of the Starting Material: 2,3-diethyl-1H-pyrrolo[2,3-b]pyridin-6-amine

A robust synthesis of the starting material is paramount. A common and effective route to 2,3-disubstituted 7-azaindoles involves a Sonogashira coupling followed by an intramolecular cyclization.[1][2][3]

Synthetic Scheme:

Synthesis_of_Starting_Material cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization 2-Amino-6-chloropyridine 2-Amino-6-chloropyridine Intermediate 2-Amino-6-(hex-3-yn-1-yl)pyridine 2-Amino-6-chloropyridine->Intermediate Sonogashira Coupling 3-Hexyne 3-Hexyne 3-Hexyne->Intermediate Pd_catalyst Pd(PPh₃)₂Cl₂, CuI, Et₃N Pd_catalyst->Intermediate Final_Product 2,3-diethyl-1H-pyrrolo[2,3-b] pyridin-6-amine Intermediate->Final_Product Cyclization Base Base (e.g., KOtBu) Base->Final_Product

Caption: Synthetic pathway to the starting material.

Detailed Protocol for Synthesis:

Step 1: Sonogashira Coupling to form 2-Amino-6-(hex-3-yn-1-yl)pyridine

  • To a solution of 2-amino-6-chloropyridine (1.0 eq) in a suitable solvent such as DMF or THF, add 3-hexyne (1.2 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.05 eq), and a copper(I) co-catalyst such as CuI (0.1 eq).

  • Add a base, typically a tertiary amine like triethylamine (Et₃N, 3.0 eq), to the mixture.

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to form 2,3-diethyl-1H-pyrrolo[2,3-b]pyridin-6-amine

  • Dissolve the purified 2-amino-6-(hex-3-yn-1-yl)pyridine (1.0 eq) in an anhydrous solvent like DMF or NMP.

  • Add a strong base, such as potassium tert-butoxide (KOtBu, 2.0-3.0 eq), portion-wise at room temperature.

  • Heat the reaction mixture to a temperature ranging from 80 to 120 °C and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Extract the product with an organic solvent and perform a standard aqueous work-up.

  • Purify the final product by column chromatography or recrystallization.

Protocol 1: Selective N1-Alkylation via a Protecting Group Strategy

To achieve selective alkylation at the N1 position, the more nucleophilic N6-amino group must first be protected. A common and effective protecting group for amines is the tert-butoxycarbonyl (Boc) group.

Workflow for Selective N1-Alkylation:

Selective_N1_Alkylation Start Starting Material 2,3-diethyl-1H-pyrrolo[2,3-b]pyridin-6-amine Protection Step 1: Protection of N6-Amine Boc₂O, Base Start->Protection N1_Alkylation Step 2: N1-Alkylation Alkyl Halide, Base Protection->N1_Alkylation Deprotection Step 3: Deprotection of N6-Amine Acid (e.g., TFA) N1_Alkylation->Deprotection Product N1-Alkylated Product Deprotection->Product

Sources

Application Note: Probing Kinase Activity with 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to In Vitro and Cellular Assays for Drug Discovery

Introduction: The Power of the 7-Azaindole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutics. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is one such "privileged scaffold".[1][2] Its structural resemblance to the adenine core of ATP allows it to function as an effective "hinge-binder," competitively inhibiting the action of protein kinases—a class of enzymes frequently dysregulated in diseases like cancer.[2][3] This has led to the development of numerous kinase inhibitors based on this core structure for treating a variety of diseases.[4][5][6][7][8]

This application note focuses on 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- , a representative member of this promising class of compounds. We provide a comprehensive guide for researchers, scientists, and drug development professionals on how to rigorously evaluate this molecule, or similar analogs, in a suite of robust biochemical and cell-based assays. The protocols herein are designed not merely as a series of steps, but as a logical, self-validating workflow to characterize a compound's potency, cellular activity, and mechanism of action.

Scientific Rationale: The Kinase Hinge-Binding Mechanism

The efficacy of the 7-azaindole scaffold lies in its ability to form specific, stabilizing hydrogen bonds within the ATP-binding pocket of most kinases. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) and its associated proton serve as a hydrogen bond donor.[2] This bidentate interaction with the kinase "hinge" region, the flexible backbone connecting the N- and C-lobes of the kinase domain, effectively mimics the binding of ATP itself, thereby blocking the enzyme's catalytic function.

Substitutions on the 7-azaindole core, such as the 2,3-diethyl groups and the 6-amino moiety on the title compound, are critical for modulating activity and defining the selectivity profile. These groups can extend into adjacent hydrophobic pockets or form additional interactions, fine-tuning the compound's affinity for specific kinases over others.

G cluster_0 Kinase Hinge Region (Peptide Backbone) cluster_1 1H-Pyrrolo[2,3-b]pyridine Core hinge_N N-H hinge_CO C=O azaindole Pyrrole N-H Pyridine N azaindole:p1->hinge_N:f0 H-bond (donor) azaindole:n->hinge_CO:f0 H-bond (acceptor)

Caption: 7-Azaindole core interaction with the kinase hinge.

Experimental Design: A High-Throughput Screening Workflow

A logical progression of assays is essential for efficiently evaluating a novel compound. The workflow begins with a primary, high-throughput biochemical screen to determine direct enzyme inhibition, followed by more complex cell-based assays to confirm cellular potency and elucidate the mechanism of action.

G A Primary Biochemical Screen (e.g., TR-FRET Assay) B IC₅₀ Determination (Dose-Response) A->B Confirm Hits C Cellular Proliferation Assay (e.g., MTT / CTG) B->C Assess Cellular Potency D Mechanism of Action Studies C->D Elucidate Mechanism E Apoptosis Assay (Annexin V / PI) D->E F Cell Cycle Analysis (PI Staining) D->F G Target Engagement Assay (Western Blot for p-Target) D->G

Caption: High-level workflow for inhibitor characterization.

Part 1: Biochemical Assays for Direct Kinase Inhibition

The first step is to determine if the compound directly inhibits the enzymatic activity of a target kinase in a purified, cell-free system. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust, sensitive, and high-throughput method for this purpose.

Protocol 1.1: In Vitro Kinase Inhibition Assay (TR-FRET)

Principle: This assay measures the binding of a fluorescently-labeled tracer to the kinase's ATP pocket. A europium (Eu)-labeled anti-tag antibody binds to the kinase. When the tracer binds to the kinase, the Eu and the tracer are brought into proximity, allowing for a FRET signal upon excitation. An inhibitor that binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.

Materials:

Reagent Supplier Purpose
Kinase of Interest (e.g., FGFR1) Commercial Vendor Enzyme Target
LanthaScreen™ Eu-Antibody Thermo Fisher FRET Donor
Kinase Tracer Thermo Fisher FRET Acceptor
Assay Buffer Thermo Fisher Reaction Medium
1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- - Test Compound
Staurosporine Sigma-Aldrich Positive Control Inhibitor
DMSO Sigma-Aldrich Solvent

| 384-well, low-volume plate | Corning | Assay Plate |

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and Staurosporine in 100% DMSO.

    • Perform a serial dilution (1:3) in DMSO to create a 10-point dose-response curve. This will be your 100x compound plate.

    • Transfer 1 µL of each concentration to the 384-well assay plate. For controls, add 1 µL of DMSO (0% inhibition) and 1 µL of a high concentration of Staurosporine (100% inhibition).

  • Kinase/Antibody Mixture Preparation:

    • Dilute the kinase and the Eu-labeled antibody in the assay buffer to the desired concentration (typically 2x the final concentration).

  • Reaction Assembly:

    • Add 10 µL of the Kinase/Antibody mixture to each well of the assay plate containing the compound.

    • Incubate for 15 minutes at room temperature.

  • Tracer Addition:

    • Add 10 µL of the kinase tracer (diluted in assay buffer to 2x final concentration) to all wells. The final volume is 20 µL.

  • Incubation and Measurement:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for acceptor and 615 nm for donor).

Data Analysis:

  • Calculate the emission ratio (665 nm / 615 nm).

  • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

  • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 2: Cell-Based Assays for Biological Activity

Once biochemical potency is established, the next critical step is to determine if the compound can enter cells and exert a biological effect.

Protocol 2.1: Cellular Proliferation Assay (MTT)

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[9] The amount of formazan produced is proportional to the number of viable cells, providing a measure of the compound's cytostatic or cytotoxic effects.

Materials:

Reagent Supplier
Cancer Cell Line (e.g., HCT-116) ATCC
Complete Growth Medium (e.g., DMEM + 10% FBS) Gibco
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Sigma-Aldrich
Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl) -

| 96-well flat-bottom sterile microplates | Corning |

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

Protocol 2.2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[10] Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes (late apoptosis/necrosis).

Procedure:

  • Cell Treatment: Seed 2x10⁵ cells in a 6-well plate and treat with the compound at 1x, 5x, and 10x its proliferation IC₅₀ for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 2.3: Cell Cycle Analysis

Principle: Kinase inhibitors often induce cell cycle arrest. This protocol uses PI to stain cellular DNA, and the fluorescence intensity, which is proportional to DNA content, is measured by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.[10]

Procedure:

  • Cell Treatment: Treat cells as described in the apoptosis assay.

  • Harvesting and Fixation: Harvest cells, wash with PBS, and fix by adding the pellet dropwise into 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at -20°C.

  • Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the pellet in PI staining solution containing RNase A.

  • Incubation & Analysis: Incubate for 30 minutes in the dark and analyze by flow cytometry.

Part 3: Target Engagement and Downstream Signaling

To confirm that the compound's cellular effects are due to the inhibition of its intended target, it is crucial to measure the phosphorylation state of the target kinase or its direct downstream substrates.

G cluster_0 Signaling Pathway cluster_1 Western Blot Readout GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR) GF->RTK pRTK p-FGFR RTK->pRTK ERK ERK pRTK->ERK pERK p-ERK ERK->pERK Resp Cellular Response (Proliferation) pERK->Resp Inhibitor 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- Inhibitor->pRTK Inhibits Phosphorylation WB_pERK Measure p-ERK levels WB_tERK Measure Total ERK levels (Loading Control)

Caption: Inhibition of a kinase cascade and its detection.

Protocol 3.1: Western Blotting for Phospho-Kinase Inhibition

Procedure:

  • Cell Treatment and Lysis: Seed cells and allow them to attach. Starve cells (if necessary, to reduce basal signaling) and then pre-treat with the compound for 1-2 hours. Stimulate with an appropriate growth factor (e.g., FGF for FGFR) for 15-30 minutes. Immediately lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated target (e.g., anti-phospho-FGFR) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the target protein or a housekeeping protein like GAPDH.

Data Summary and Interpretation

Consolidating the data from these assays provides a comprehensive profile of the compound's activity.

AssayEndpointExample Result for an Active Compound
In Vitro Kinase AssayIC₅₀15 nM
Cell Proliferation (HCT-116)GI₅₀150 nM
Apoptosis Assay% Apoptotic CellsIncreased from 5% to 45% at 10x GI₅₀
Cell Cycle AnalysisCell DistributionG1 phase arrest
Western Blotp-Kinase LevelsDose-dependent decrease in phosphorylation

A potent and selective kinase inhibitor is expected to have a low nanomolar IC₅₀ against its target kinase. Its cellular GI₅₀ will typically be higher due to factors like cell membrane permeability and efflux pumps. The observed cellular phenotype (e.g., G1 arrest, apoptosis) should be consistent with the known biological role of the target kinase. A dose-dependent decrease in the phosphorylation of the target or its substrates in the Western blot provides strong evidence of on-target activity in a cellular context.

References

  • Zhao, Z., & Bourne, P. E. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

  • Singh, S., & Singh, J. (2015). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]

  • Li, S., et al. (2015). Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. PubMed. [Link]

  • Wang, X., et al. (2022). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. [Link]

  • Barlaam, B., et al. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry. [Link]

  • Ohno, H. (2016). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [Link]

  • Zhao, Z., & Bourne, P. E. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

  • Tang, Q., et al. (2016). Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. PubMed. [Link]

  • Liu, X., et al. (2025). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry. [Link]

  • Varin, T., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH. [Link]

  • Liu, X., et al. (2020). A Deep Learning Based Scaffold Hopping Strategy for the Design of Kinase Inhibitors. ChemRxiv. [Link]

  • Patent WO2007002433A1. Pyrrolo [2, 3-b] pyridine derivatives as protein kinase inhibitors.
  • Various Authors. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Multiple Sources.
  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. PubMed. [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]

  • Zhang, L., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Brodrick, A., et al. (1977). 1H-pyrrolo[2,3-b]pyridines. Part III. A novel synthetic route from 1-substituted 2-aminopyrroles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • El-Damasy, D. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Al-Gharabli, S., et al. (2015). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link]

  • El-Adl, K., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC. [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC. [Link]

  • Shaker, Y. M. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. [Link]

  • Hojnik, C. (2013). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis. [Link]

  • Antibodies.com. (2025). Cell-Based Assays Guide. Antibodies.com. [Link]

  • Stepanov, A. A., et al. (2021). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. [Link]

Sources

Application Note: Regiocontrolled Synthesis of 2,3-Diethyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Protocol & Mechanistic Guide Target Audience: Process Chemists, Medicinal Chemists, and API Development Scientists

Introduction & Strategic Rationale

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere for indoles to improve aqueous solubility and modulate metabolic stability. Specifically, derivatives bearing a 6-amino group are critical hinge-binding motifs in the design of kinase inhibitors, such as those targeting c-Kit, Flt3, and FAK [1].

Synthesizing highly substituted 7-azaindoles presents unique challenges. Traditional Fischer indolization often fails or proceeds with abysmal yields when applied to electron-deficient pyridine systems. To establish a self-validating, high-yield protocol for 2,3-diethyl-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS 55463-66-6)[2], we bypass classical methods in favor of a palladium-catalyzed Larock heteroannulation [3].

The Causality of the Design: By utilizing 2,6-diamino-3-iodopyridine as the core precursor and reacting it with 3-hexyne (a symmetrical internal alkyne), we engineer a synthesis that inherently eliminates regiochemical scrambling. The symmetry of 3-hexyne ensures that regardless of the alkyne insertion orientation during the carbopalladation step, the resulting substituents at the C2 and C3 positions of the pyrrole ring will both be ethyl groups.

Mechanistic Workflow & Pathway

The synthesis is executed in three distinct phases: site-selective protection, catalytic annulation, and global deprotection.

SynthesisWorkflow Start Precursor: 2,6-Diamino-3-iodopyridine Protect Phase 1: Regioselective Protection (Boc2O, THF, 0 °C) Start->Protect Annulation Phase 2: Larock Heteroannulation (3-Hexyne, Pd(OAc)2, DMF, 100 °C) Protect->Annulation Deprotect Phase 3: Acidic Deprotection (TFA, DCM, 25 °C) Annulation->Deprotect Product Target API Intermediate: 2,3-Diethyl-7-azaindole-6-amine Deprotect->Product

Fig 1: Three-phase synthetic workflow for 2,3-diethyl-1H-pyrrolo[2,3-b]pyridin-6-amine.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for the pivotal Larock annulation step (Phase 2), optimized for a 10 mmol scale.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
N-(6-amino-5-iodopyridin-2-yl)pivalamideHalide Precursor319.141.03.19 g
3-HexyneSymmetrical Alkyne82.152.52.05 g (2.8 mL)
Palladium(II) acetate [Pd(OAc)₂]Catalyst224.500.05112 mg
Triphenylphosphine (PPh₃)Ligand262.290.10262 mg
Sodium carbonate (Na₂CO₃)Base105.993.03.18 g
Lithium chloride (LiCl)Additive42.391.0424 mg
N,N-Dimethylformamide (DMF)Solvent73.09-25.0 mL

Note: LiCl is added to stabilize the active Pd(0) species and accelerate the oxidative addition step in polar aprotic solvents.

Step-by-Step Experimental Protocols

Safety Warning: All procedures must be conducted in a certified fume hood. DMF is a reproductive toxin; handle with appropriate PPE.

Phase 1: Regioselective Protection of the 6-Amino Group

Objective: Prevent competitive binding of the 6-amino group to the palladium catalyst and suppress undesired side reactions.

  • Charge a 250 mL round-bottom flask with 2,6-diamino-3-iodopyridine (10.0 g, 42.5 mmol) and anhydrous THF (100 mL) under an argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (7.1 mL, 51.0 mmol) dropwise, followed by a slow addition of di-tert-butyl dicarbonate (Boc₂O, 9.7 g, 44.6 mmol).

  • Causality Check: The 6-amino group is significantly more nucleophilic and less sterically hindered than the 2-amino group (which is adjacent to the bulky iodine atom). This ensures high regioselectivity for mono-protection.

  • Stir for 4 hours at room temperature. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc (3 x 50 mL), dry over Na₂SO₄, and concentrate. Purify via recrystallization (EtOH/Water) to yield the protected precursor.

Phase 2: Palladium-Catalyzed Larock Heteroannulation

Objective: Construct the pyrrole ring via C-C and C-N bond formation.

  • To an oven-dried, argon-purged Schlenk flask, add the protected precursor (10 mmol), Pd(OAc)₂ (112 mg, 5 mol%), PPh₃ (262 mg, 10 mol%), Na₂CO₃ (3.18 g, 30 mmol), and LiCl (424 mg, 10 mmol).

  • Add anhydrous, degassed DMF (25 mL) followed by 3-hexyne (2.8 mL, 25 mmol).

  • Seal the flask and heat to 100 °C in an oil bath for 16 hours.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS. The mass of the starting material should be fully consumed, showing the [M+H]⁺ peak for the annulated intermediate.

  • Cool to room temperature, dilute with EtOAc (100 mL), and filter through a pad of Celite to remove palladium black.

  • Wash the organic filtrate with 5% aqueous LiCl (3 x 50 mL) to remove DMF. Dry the organic layer and concentrate in vacuo.

Phase 3: Global Deprotection & Isolation

Objective: Cleave the Boc protecting group to yield the final free amine.

  • Dissolve the crude intermediate from Phase 2 in dichloromethane (DCM, 20 mL).

  • Add trifluoroacetic acid (TFA, 10 mL) dropwise at 0 °C.

  • Stir at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to remove excess TFA.

  • Neutralize the residue with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with EtOAc (3 x 30 mL).

  • Dry the combined organics over MgSO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography (DCM:MeOH 95:5) to afford 2,3-diethyl-1H-pyrrolo[2,3-b]pyridin-6-amine as an off-white solid.

References

  • Title: Synthesis of 1h-pyrrolo[2,3-b]pyridin derivatives that modulate kinases (EP3292122B1)
  • Title: Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- (CAS 55463-66-6) Chemical Properties and Synthesis Source: ChemSynthesis Database URL: [Link]

Sources

Application Notes and Protocols for Substituted Pyrrolo[2,3-b]pyridines: A Guide to Handling and Storage

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, are a pivotal class of N-heterocyclic compounds extensively utilized in pharmaceutical research and drug development due to their versatile biological activities. Their structural resemblance to purines and indoles allows them to interact with a wide array of biological targets, including protein kinases. The efficacy and reproducibility of research involving these compounds are intrinsically linked to their stability and purity. This guide provides a comprehensive overview of the essential principles and protocols for the safe handling and optimal storage of substituted pyrrolo[2,3-b]pyridines, ensuring their integrity for research and development applications.

Introduction: The Chemical Nature of Substituted Pyrrolo[2,3-b]pyridines

The pyrrolo[2,3-b]pyridine scaffold is an aromatic heterocyclic system comprising a fused pyrrole and pyridine ring. This core structure imparts a unique combination of chemical properties, including a dipole moment and the ability to participate in hydrogen bonding as both a donor (the pyrrole N-H) and an acceptor (the pyridine nitrogen). The reactivity and stability of the ring system are significantly influenced by the nature and position of its substituents.

Substituents can be broadly categorized as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as alkyl, alkoxy, and amino groups, increase the electron density of the aromatic system, which can enhance its reactivity towards electrophiles but may also increase its susceptibility to oxidation. Conversely, EWGs, such as nitro, cyano, and carbonyl groups, decrease the electron density of the ring system. This generally reduces its reactivity towards electrophiles but can increase its susceptibility to nucleophilic attack and may influence its stability in the presence of bases.

A theoretical study on five-membered N-heterocycles suggests that the position of the nitrogen atoms relative to a substituent profoundly influences its electronic properties.[1][2] Nitrogen atoms in ortho positions can enhance electron donation and weaken electron withdrawal by induction.[1][2] This interplay of inductive and resonance effects dictates the overall stability and reactivity profile of a substituted pyrrolo[2,3-b]pyridine derivative.

Potential Degradation Pathways

The stability of substituted pyrrolo[2,3-b]pyridines can be compromised by several factors, leading to the formation of impurities that can confound experimental results. Understanding these degradation pathways is crucial for establishing appropriate handling and storage protocols.

Hydrolysis

The pyrrolo[2,3-b]pyridine ring system can be susceptible to hydrolysis, particularly under strongly acidic or alkaline conditions. The imide bond in derivatives like pyrrolo[3,4-c]pyridine-1,3-diones is known to be labile in alkaline and acidic media, with the C1-N2 bond of the pyrrolopyridinedione ring being susceptible to cleavage under the influence of hydroxide ions.[2] The stability of the compound is influenced by its chemical structure; for instance, shortening an aliphatic chain on the molecule can increase sensitivity to hydrolytic factors.[1]

Oxidation

Oxidative degradation is a significant concern for many N-heterocyclic compounds. The electron-rich nature of the pyrrole ring, especially when bearing electron-donating substituents, makes it susceptible to oxidation. This can lead to the formation of N-oxides or ring-opened products. One of the primary metabolic degradation pathways for some 7-azaindole derivatives is oxidation at the 2-position of the ring, a reaction that can be mediated by enzymes like aldehyde oxidase.[3] This highlights the inherent reactivity of this position to oxidation. Forced degradation studies often employ oxidizing agents like hydrogen peroxide to assess this vulnerability.[1]

Photodegradation

Exposure to light, particularly in the ultraviolet spectrum, can induce photochemical reactions in aromatic systems. This can lead to the formation of radicals, dimers, or other photoproducts. Pyrrolo[3,4-c]pyridine-1,3-dione derivatives have been shown to be photolabile.[1] The presence of certain functional groups, such as a 1,3,4-tetrahydroisoquinoline group, can increase susceptibility to photodegradation.[1]

Safe Handling and Personal Protective Equipment (PPE)

Given the potential for skin and eye irritation, as well as respiratory tract irritation, appropriate safety measures are paramount when handling substituted pyrrolo[2,3-b]pyridines.

Engineering Controls
  • Ventilation: All handling of solid powders and concentrated solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

  • Containment: For highly potent or dusty compounds, the use of a glove box or a powder containment hood is recommended to minimize inhalation exposure.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A laboratory coat should be worn to protect street clothing. For larger quantities, a chemical-resistant apron may be necessary.

  • Respiratory Protection: If handling large quantities of powder outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter may be required.

Optimal Storage Conditions

The long-term stability of substituted pyrrolo[2,3-b]pyridines is highly dependent on the storage conditions. The following recommendations are based on best practices for preserving the integrity of these compounds.

Parameter Recommended Condition Rationale
Temperature 2-8 °C (Refrigerated) or -20 °C (Frozen) for long-term storage.Reduces the rate of chemical degradation and minimizes the potential for thermal decomposition.
Atmosphere Inert gas (Argon or Nitrogen)For particularly sensitive compounds, storage under an inert atmosphere minimizes the risk of oxidative degradation.
Light Amber vials or opaque containersProtects against photodegradation. Avoid exposure to direct sunlight or strong artificial light.
Moisture Tightly sealed containers with desiccantPrevents hydrolysis and degradation due to moisture.

Solution Preparation and Stability

Many experimental protocols require the preparation of stock solutions of substituted pyrrolo[2,3-b]pyridines. The choice of solvent and the storage of these solutions are critical for maintaining their integrity.

Solvent Selection

The solubility of substituted pyrrolo[2,3-b]pyridines can vary significantly depending on their substitution pattern. It is crucial to determine the optimal solvent for each specific compound.

Solvent General Solubility Profile Notes
Dimethyl Sulfoxide (DMSO) Generally good solubility for a wide range of derivatives.A common solvent for preparing high-concentration stock solutions. However, DMSO is hygroscopic and can absorb water from the atmosphere, which may lead to hydrolysis of the compound over time.
N,N-Dimethylformamide (DMF) Good solubility for many derivatives.Similar to DMSO, DMF is a polar aprotic solvent suitable for stock solutions. It is also hygroscopic.
Methanol (MeOH) Variable solubility.A common protic solvent. Check for compound stability as protic solvents can participate in certain degradation reactions.
Ethanol (EtOH) Variable solubility.Similar to methanol.
Acetonitrile (ACN) Variable solubility.A polar aprotic solvent commonly used in chromatography.

Protocol 1: Small-Scale Solubility Test

  • Weigh approximately 1-2 mg of the substituted pyrrolo[2,3-b]pyridine into a small, clear vial.

  • Add the selected solvent in small aliquots (e.g., 10-20 µL) and vortex or sonicate briefly after each addition.

  • Visually inspect for complete dissolution.

  • Continue adding solvent until the compound is fully dissolved or a practical concentration limit is reached.

  • Record the approximate solubility in mg/mL.

Stock Solution Storage
  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot stock solutions into single-use volumes.

  • Storage Temperature: Store stock solutions at -20 °C or -80 °C to minimize degradation.

  • Container: Use tightly sealed vials designed for low-temperature storage to prevent solvent evaporation and contamination.

Purity Assessment and Stability-Indicating Methods

Regular assessment of the purity of both solid material and stock solutions is essential to ensure the validity of experimental data. Stability-indicating analytical methods are crucial for detecting and quantifying degradation products.

Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for assessing the purity of substituted pyrrolo[2,3-b]pyridines. A reverse-phase HPLC (RP-HPLC) method with UV detection is typically employed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it invaluable for identifying unknown degradation products.

Protocol 2: Generic RP-HPLC Method for Purity Assessment

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required for specific substituted pyrrolo[2,3-b]pyridines.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase linearly to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a wavelength where the compound has maximum absorbance (e.g., 254 nm or determined by a UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to a concentration of approximately 1 mg/mL.

Forced Degradation Studies

To develop a robust stability-indicating method, forced degradation studies are performed to intentionally degrade the compound under various stress conditions. This helps to ensure that any degradation products are separated from the parent compound in the chromatogram.

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation Start Dissolve compound in suitable solvent Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (e.g., 80°C, solid state) Start->Thermal Photo Photolytic Stress (ICH Q1B guidelines) Start->Photo Analysis Analyze by HPLC-UV/LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluate Evaluate peak purity and resolution. Identify degradation products. Analysis->Evaluate

Caption: Workflow for conducting forced degradation studies.

Incompatible Materials

To prevent unintended reactions and degradation, it is crucial to avoid contact between substituted pyrrolo[2,3-b]pyridines and incompatible materials.

Incompatible Material Class Examples Potential Hazard
Strong Oxidizing Agents Peroxides, nitrates, perchlorates, chromatesCan lead to vigorous, potentially explosive reactions and degradation of the compound.[4]
Strong Acids Hydrochloric acid, sulfuric acid, nitric acidCan cause protonation, which may alter the compound's properties, and can promote hydrolysis.[4]
Strong Bases Sodium hydroxide, potassium hydroxideCan deprotonate the pyrrole nitrogen, potentially leading to side reactions and promoting hydrolysis.[4]
Reducing Agents Metal hydrides (e.g., NaBH4, LiAlH4)May reduce susceptible functional groups on the substituent or the ring itself.
Certain Metals Copper, silver, mercuryCan potentially form complexes or catalyze degradation reactions.[4]

Conclusion

The chemical integrity of substituted pyrrolo[2,3-b]pyridines is fundamental to the success of research and drug development endeavors. By understanding their inherent chemical properties, potential degradation pathways, and implementing rigorous handling and storage protocols, researchers can ensure the quality and reliability of their work. Adherence to the guidelines outlined in this application note will contribute to the generation of reproducible and accurate scientific data, ultimately accelerating the discovery of new therapeutics.

References

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC INTERNATIONAL. [Link]

  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica – Drug Research. [Link]

  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters. [Link]

  • Chemical Incompatibilities. University of California, Riverside, Environmental Health & Safety. [Link]

Sources

Application Notes and Protocols for the Crystallization of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-, a derivative of the 7-azaindole scaffold, represents a class of heterocyclic amines with significant potential in medicinal chemistry and materials science.[1][2][3][4] The production of high-purity, crystalline material is a critical prerequisite for its characterization, formulation, and subsequent application in drug development and other advanced fields.[5][6] The crystalline form dictates key physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. This document provides a comprehensive guide to established crystallization methods applicable to 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-, offering detailed protocols and the underlying scientific principles to empower researchers in obtaining high-quality single crystals suitable for X-ray diffraction analysis and for the production of bulk crystalline material.

The methodologies detailed herein—Slow Evaporation, Vapor Diffusion, and Slow Cooling—are foundational techniques in small molecule crystallization.[7][8] The selection of an appropriate method and solvent system is paramount and is guided by the physicochemical properties of the target molecule. Given the amine functionality and the aromatic heterocyclic core of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-, solvents offering a range of polarities and hydrogen bonding capabilities should be systematically screened.

Part 1: Foundational Principles of Crystallization

Crystallization is a thermodynamic process driven by supersaturation, where a solution contains more dissolved solute than can be accommodated by the solvent at a given temperature.[6][7] The transition from a supersaturated state to a solid crystalline state involves two key stages: nucleation and crystal growth.[7]

  • Nucleation: The initial formation of stable, ordered molecular aggregates from the supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation or "seeding").[7]

  • Crystal Growth: The subsequent, systematic addition of molecules from the solution onto the existing nuclei, leading to the formation of a well-defined crystal lattice.

The quality of the resulting crystals is heavily influenced by the rate at which supersaturation is achieved. Slower, more controlled approaches generally yield larger, more ordered crystals, which are ideal for single-crystal X-ray diffraction.[8][9]

Solvent Selection: The Cornerstone of Successful Crystallization

The choice of solvent is the most critical variable in the crystallization process.[6][9] An ideal solvent for crystallization should exhibit the following characteristics:

  • Moderate Solubility: The compound should be sparingly soluble at room temperature but readily soluble at an elevated temperature for cooling crystallization. For evaporation-based methods, a solvent in which the compound has moderate solubility is preferred.[6][10]

  • Inertness: The solvent should not react with the target compound.[6]

  • Volatility: The solvent's boiling point will influence the rate of evaporation and the stability of the crystallization experiment.

  • Safety: The toxicity, flammability, and environmental impact of the solvent should always be considered.

A systematic solvent screening process is recommended, starting with common laboratory solvents of varying polarities. For 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-, a starting point for solvent screening could include:

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolCapable of hydrogen bonding with the amine and pyrrolo-pyridine core.
Esters Ethyl acetateModerate polarity, good solvent for many organic compounds.
Ketones AcetoneApolar aprotic solvent, can be effective.
Ethers Diethyl ether, DioxaneCan be used as anti-solvents in layering or vapor diffusion techniques.
Aromatic TolueneMay offer favorable pi-stacking interactions.
Halogenated DichloromethaneGood for initial dissolution, often used in layering systems.
Nitriles AcetonitrileA polar aprotic solvent, often used in crystallization.[5]

Part 2: Crystallization Protocols

Prior to attempting any crystallization, it is crucial to ensure the purity of the starting material. A purity of at least 95% is recommended for obtaining high-quality crystals.[9]

Method 1: Slow Evaporation

This technique is straightforward and relies on the gradual removal of solvent to induce supersaturation.[10][11] It is particularly effective when the compound is moderately soluble in the chosen solvent at room temperature.

Protocol:

  • Dissolution: Dissolve approximately 5-10 mg of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a small, clean vial. Ensure the compound is fully dissolved. Gentle warming may be applied to aid dissolution, but the solution should be allowed to return to room temperature.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small cotton plug or a syringe filter into a clean vial to remove potential nucleation sites that could lead to the formation of many small crystals.[9]

  • Evaporation: Cover the vial with a cap that is not airtight or with parafilm perforated with a few small holes made by a needle. This allows for slow solvent evaporation.[10]

  • Incubation: Place the vial in a vibration-free location at a constant temperature.

  • Monitoring: Observe the vial periodically over several days to weeks for crystal growth.

Troubleshooting:

  • Oil Formation: If an oil precipitates instead of crystals, it indicates that the solution is too concentrated or the solvent is too good. Try using a less polar solvent or a solvent mixture.[9]

  • Rapid Precipitation: If a fine powder crashes out, the evaporation rate is too fast. Reduce the number or size of the holes in the covering.

Diagram of Slow Evaporation Workflow:

slow_evaporation A Dissolve Compound in Minimal Solvent B Filter Solution (Optional) A->B C Cover Vial with Perforated Lid B->C D Incubate in a Vibration-Free Area C->D E Monitor for Crystal Growth D->E

Caption: Workflow for the slow evaporation crystallization method.

Method 2: Vapor Diffusion

Vapor diffusion is a gentle and highly effective method for growing high-quality single crystals, especially when only small amounts of material are available.[9] This technique involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound in a "good" solvent.

There are two common setups for vapor diffusion: hanging drop and sitting drop.[12]

Protocol (Hanging Drop):

  • Reservoir Preparation: Fill the well of a vapor diffusion plate with 0.5-1.0 mL of the anti-solvent (e.g., hexane, diethyl ether).

  • Drop Preparation: On a siliconized glass coverslip, place a 1-2 µL drop of a concentrated solution of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- in a good solvent (e.g., dichloromethane, toluene).

  • Sealing: Invert the coverslip and place it over the reservoir well, ensuring a tight seal with vacuum grease.[13]

  • Equilibration: The vapor of the anti-solvent will slowly diffuse into the drop, reducing the solubility of the compound and leading to crystallization.

  • Incubation and Monitoring: Store the plate in a stable environment and monitor for crystal growth over several days.

Troubleshooting:

  • No Crystals: The initial concentration of the compound may be too low, or the anti-solvent may not be sufficiently different in polarity from the good solvent.

  • Amorphous Precipitate: The diffusion rate may be too fast. This can be slowed by using a less volatile anti-solvent or by placing the setup at a lower temperature.[9]

Diagram of Vapor Diffusion (Hanging Drop) Setup:

vapor_diffusion cluster_well Sealed Well cluster_coverslip Reservoir Anti-solvent Reservoir Vapor Anti-solvent Vapor Reservoir->Vapor Evaporation Coverslip Coverslip Drop Hanging Drop: Compound + Good Solvent Vapor->Drop Diffusion

Caption: Schematic of a hanging drop vapor diffusion experiment.

Method 3: Slow Cooling

This classic recrystallization technique is effective for compounds that exhibit a significant increase in solubility with temperature.[6][8]

Protocol:

  • Saturated Solution Preparation: In a test tube or small flask, add a minimal amount of a suitable solvent (e.g., isopropanol, acetonitrile) to a known quantity of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-.

  • Heating: Gently heat the mixture while stirring until the compound completely dissolves. If necessary, add more solvent dropwise until a clear, saturated solution is obtained at the elevated temperature.[8]

  • Hot Filtration (Optional): If there are any insoluble impurities, quickly filter the hot solution into a clean, pre-warmed container.

  • Slow Cooling: Cover the container and allow it to cool slowly to room temperature. To promote the growth of larger crystals, the container can be placed in an insulated vessel (e.g., a beaker filled with cotton wool or a Dewar flask).[8]

  • Further Cooling: Once at room temperature, the container can be moved to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize the yield of crystals.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

Troubleshooting:

  • No Crystallization Upon Cooling: The solution may not have been sufficiently saturated. Try reducing the amount of solvent used or adding a seed crystal. Scratching the inside of the glass container with a glass rod at the liquid-air interface can also induce nucleation.[8]

  • Oiling Out: If the compound separates as an oil upon cooling, the boiling point of the solvent may be higher than the melting point of the compound, or the degree of supersaturation is too high. Re-heat the solution and add a small amount of a co-solvent.

Diagram of Slow Cooling Process:

slow_cooling A Prepare Saturated Solution at Elevated Temperature B Hot Filtration (Optional) A->B C Slowly Cool to Room Temperature B->C D Further Cooling (Refrigerator/Freezer) C->D E Isolate Crystals by Filtration D->E

Caption: Step-by-step workflow for the slow cooling crystallization method.

Summary of Crystallization Conditions

MethodKey PrincipleAdvantagesDisadvantages
Slow Evaporation Gradual increase in concentration through solvent removal.Simple setup, requires minimal material.Can be slow, risk of drying out.[11]
Vapor Diffusion Slow diffusion of an anti-solvent vapor into the solution.Excellent for high-quality single crystals, uses very little material.[9]Requires careful selection of solvent/anti-solvent pair.
Slow Cooling Decreased solubility at lower temperatures.Good for bulk crystallization, relatively fast.May not be suitable for heat-sensitive compounds.

Conclusion

The successful crystallization of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- is an achievable goal through the systematic application of the well-established methods of slow evaporation, vapor diffusion, and slow cooling. The key to success lies in a methodical approach to solvent selection and patient, careful control over the rate of supersaturation. The protocols and guiding principles outlined in this document provide a robust framework for researchers to obtain high-quality crystalline material, thereby enabling further structural elucidation and downstream applications.

References

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Mehmood, M., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization. Retrieved from [Link]

  • Metherall, J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1839-1873. DOI:10.1039/D2CS00697A
  • ScienceStruck. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Retrieved from [Link]

  • IUCr. (2024, October 16). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. PubChem. Retrieved from [Link]

  • MDPI. (2024, June 19). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Molecules. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21541-21550. DOI:10.1039/D1RA02660G
  • National Institute of Standards and Technology. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335-13342. DOI:10.1021/ja046653o
  • Hampton Research. (n.d.). Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Retrieved from [Link]

  • University of Washington. (n.d.). Slow Evaporation Method. Retrieved from [Link]

  • Longdom Publishing. (2023, February 15). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Engineering & Process Technology. Retrieved from [Link]

  • MDPI. (2025, May 28). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. Retrieved from [Link]

  • National Institutes of Health. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. Retrieved from [Link]

  • University of Southampton. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • Linac Coherent Light Source. (n.d.). Crystal Growth. SLAC National Accelerator Laboratory. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of substituted 7-azaindoles, specifically focusing on overcoming common yield-related challenges in the preparation of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for indole in kinase inhibitors and other therapeutics.[1][2] However, its multi-step synthesis presents several critical junctures where yields can be compromised.

This document provides a logical, troubleshooting-focused approach rather than a rigid protocol. We will explore a plausible and robust synthetic pathway, dissecting each critical stage to identify potential failure points and provide evidence-based solutions.

Proposed Synthetic Pathway Overview

The synthesis of 2,3-diethyl-1H-pyrrolo[2,3-b]pyridin-6-amine can be efficiently approached via a two-stage strategy: first, the construction of the core 2,3-diethyl-6-halo-7-azaindole ring system, followed by a cross-coupling reaction to install the C6-amine functionality. This route offers flexibility and utilizes well-established, high-yielding transformations.

G cluster_0 Stage 1: Azaindole Core Formation cluster_1 Stage 2: C6-Amination A 2-Amino-5-bromopyridine + 3-Hexyne B Sonogashira Coupling A->B C 2-Amino-3-(hex-3-yn-1-yl)-5-bromopyridine B->C D Acid-Catalyzed Cyclization C->D E 6-Bromo-2,3-diethyl-1H-pyrrolo[2,3-b]pyridine D->E G Buchwald-Hartwig Amination E->G F Ammonia Surrogate (e.g., Benzophenone Imine) F->G H Final Product: 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- G->H

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.

Stage 1: Azaindole Core Formation

The initial stage involves a Sonogashira coupling followed by an intramolecular cyclization. Each step is critical for the overall yield.

Q1: My Sonogashira coupling between 2-amino-5-bromopyridine and 3-hexyne shows low conversion. What are the primary factors to investigate?

A1: Low conversion in Sonogashira couplings is a frequent issue stemming from catalyst deactivation, inefficient base, or suboptimal conditions.

  • Catalyst System Integrity: The palladium catalyst (e.g., Pd(PPh₃)₄) and copper(I) co-catalyst (CuI) are sensitive to oxygen.[3] Oxidative degradation of the phosphine ligands or the metal centers will halt the catalytic cycle.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use freshly degassed solvents by sparging with an inert gas or using freeze-pump-thaw cycles. Use fresh, high-purity catalysts and ligands.

  • Base Efficacy: Triethylamine (Et₃N) is commonly used as the base.[3] It must be anhydrous and free of amine oxides.

    • Solution: Use freshly distilled triethylamine over a suitable drying agent (e.g., CaH₂).

  • Reaction Temperature: While many Sonogashira reactions run well at room temperature, electron-deficient pyridines can be less reactive.

    • Solution: Gentle heating (40-60 °C) can significantly increase the reaction rate without promoting significant side reactions. Monitor the reaction by TLC or LC-MS to avoid prolonged heating.

Q2: I am observing significant formation of a byproduct identified as 1,3,4,6-tetraethyl-1H,7H-dipyrrolo[2,3-b:2',3'-e]pyridine. What is causing this and how can it be prevented?

A2: This byproduct likely arises from the homocoupling of the alkyne (Glaser coupling), a common side reaction in Sonogashira protocols, especially in the presence of oxygen. The subsequent steps would lead to the observed complex byproduct.

  • Causality: The copper(I) catalyst can be oxidized to copper(II) by trace oxygen, which then promotes the oxidative dimerization of the terminal alkyne.

  • Troubleshooting Workflow:

G Start High Alkyne Homocoupling Observed Check1 Is the reaction setup rigorously anaerobic? Start->Check1 Action1 Degas solvents thoroughly. Purge vessel with Argon for >15 min. Use Schlenk techniques. Check1->Action1 No Check2 Is the CuI source fresh? Check1->Check2 Yes Action1->Check2 Action2 Use freshly purchased CuI. Consider 'copper-free' Sonogashira protocols using ligands like SPhos. Check2->Action2 No Success Homocoupling Minimized Check2->Success Yes Action2->Success

Caption: Troubleshooting logic for minimizing alkyne homocoupling.

Q3: The acid-catalyzed cyclization of the alkynylpyridine intermediate is giving a low yield of the desired 6-bromo-7-azaindole. What conditions should I optimize?

A3: The electrophilic cyclization to form the pyrrole ring is highly dependent on the acid catalyst and the exclusion of water.

  • Acid Choice and Strength: A mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) is effective.[3] TFAA acts as a dehydrating agent, preventing water from quenching reactive intermediates, and also activates the system.

    • Optimization: Vary the ratio of TFAA to TFA. A higher concentration of TFAA can be beneficial but may also lead to N-acylation of the starting amine if not controlled. Start with a 1:4 ratio of TFAA:TFA and adjust as needed.

  • Temperature Control: This reaction is often exothermic. Overheating can lead to polymerization and decomposition of the electron-rich pyrrole product.

    • Optimization: Begin the reaction at 0 °C, adding the substrate slowly to the acid mixture. Allow it to warm to room temperature and monitor closely. If the reaction is sluggish, gentle heating (up to 50 °C) can be applied.

ParameterStarting ConditionOptimization RangeRationale
Catalyst TFA / TFAAH₂SO₄, HCl (less common)TFA/TFAA provides strong, non-nucleophilic acidic conditions.[3]
Solvent None (neat acid)Dichloromethane (DCM)Neat acid is often sufficient; DCM can be used for better temperature control.
Temperature 0 °C to RT0 °C to 50 °CBalances reaction rate against potential for thermal decomposition.
Time 2-4 hours1-12 hoursMonitor by TLC/LC-MS to determine the optimal endpoint.
Stage 2: C6-Amination

The final step involves a palladium-catalyzed Buchwald-Hartwig amination. The choice of ligand, base, and ammonia source is paramount for high yield.

Q4: My Buchwald-Hartwig amination of 6-bromo-2,3-diethyl-1H-pyrrolo[2,3-b]pyridine is failing, and I am recovering starting material. What is the most likely cause?

A4: Failure to initiate the catalytic cycle is the most common issue. This is almost always linked to the specific combination of palladium precursor, ligand, and base.

  • Ligand Choice: The 7-azaindole nucleus is a heterocyclic system that can coordinate to the palladium center and inhibit catalysis. A suitable bulky, electron-rich phosphine ligand is required to promote the key oxidative addition and reductive elimination steps.

    • Solution: For heteroaromatic halides, ligands like XPhos, SPhos, or DavePhos are often superior to older ligands like P(t-Bu)₃.[4] Perform small-scale screens with a panel of modern Buchwald-Hartwig ligands to identify the optimal choice.

  • Base Selection: The base must be strong enough to deprotonate the amine source but not so reactive that it degrades the substrate or ligand.

    • Solution: Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. However, for sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) may provide a better outcome, though it might require higher temperatures.[1] Ensure the base is anhydrous and finely powdered for maximum reactivity.

  • Amine Source: If using an ammonia surrogate like benzophenone imine, ensure its purity. After the coupling, the resulting imine must be hydrolyzed under acidic conditions (e.g., aqueous HCl) to reveal the primary amine.

Q5: Instead of the desired 6-amino product, I am isolating the debrominated (hydrodehalogenated) product, 2,3-diethyl-1H-pyrrolo[2,3-b]pyridine. How can I suppress this side reaction?

A5: Hydrodehalogenation is a known competitive pathway in palladium-catalyzed cross-coupling reactions. It occurs when a palladium-hydride species is generated, which then reductively cleaves the carbon-bromine bond.

  • Causality: Palladium-hydride species can form from the reaction of the palladium catalyst with trace water, alcohols, or the amine itself.

  • Solutions:

    • Use Anhydrous Conditions: Ensure the solvent (e.g., toluene, dioxane) is scrupulously dried and the reaction is run under a dry, inert atmosphere.

    • Modify the Ligand: Some ligands are more prone to generating hydride species than others. Switching to a different class of ligand (e.g., from a biarylphosphine to a ferrocenyl-based ligand) can sometimes solve the problem.

    • Adjust the Base: Using a different base can alter the reaction kinetics, potentially favoring the desired amination pathway over the reduction pathway.

Detailed Experimental Protocols

The following are representative, non-optimized protocols that serve as a starting point for experimentation.

Protocol 1: Synthesis of 6-Bromo-2,3-diethyl-1H-pyrrolo[2,3-b]pyridine
  • Sonogashira Coupling: To a dry Schlenk flask under Argon, add 2-amino-5-bromopyridine (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

  • Add degassed triethylamine (3.0 eq) and anhydrous THF.

  • Add 3-hexyne (1.2 eq) dropwise via syringe.

  • Stir the reaction at 45 °C for 6 hours, monitoring by TLC.

  • Upon completion, cool the mixture, filter through a pad of Celite®, and concentrate under reduced pressure. The crude product is taken directly to the next step.

  • Cyclization: Cool a flask containing trifluoroacetic acid (TFA, 10 volumes) to 0 °C.

  • Slowly add trifluoroacetic anhydride (TFAA, 2.5 volumes).

  • Add the crude alkynylpyridine from the previous step portion-wise, maintaining the internal temperature below 10 °C.

  • Allow the mixture to warm to room temperature and stir for 3 hours.

  • Carefully pour the reaction mixture onto ice and basify to pH 8-9 with aqueous NaOH or NH₄OH.

  • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the title compound.

Protocol 2: Synthesis of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-
  • To a dry Schlenk flask under Argon, add 6-bromo-2,3-diethyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq), Pd₂(dba)₃ (0.01 eq), XPhos (0.025 eq), and sodium tert-butoxide (1.4 eq).

  • Add benzophenone imine (1.2 eq) followed by anhydrous toluene.

  • Heat the mixture to 100 °C for 8-12 hours, monitoring by LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through Celite®.

  • Concentrate the filtrate, redissolve in THF, and add 2M aqueous HCl. Stir at room temperature for 2 hours to effect hydrolysis of the imine.

  • Basify the mixture with aqueous NaOH and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to afford the final product.

References

  • Kordubailo, M. V.; Tolmachev, A. A. Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry2025, 23 (3), 3–10.
  • Whelligan, D. K.; Thomson, D. W.; Taylor, D.; Hoelder, S. An Efficient Protecting-Group-Free Two-Step Route to a Broad Range of Aza- and Diazaindoles. J. Org. Chem.2010 , 75, 11–15. [Link]

  • Collman, J. P.; Bressan, M. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Org. Lett.2008 , 10 (22), 5259–5262. [Link]

  • Zhang, Y., et al. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Med. Chem. Lett.2020 , 11 (4), 493–499. [Link]

  • Li, Y., et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv.2019 , 9, 28456-28466. [Link]

  • Shaabani, A., et al. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. J. Mex. Chem. Soc.2018 , 62 (1). [Link]

  • Henderson, J. L.; McDermott, S. M.; Buchwald, S. L. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Org. Lett.2010, 12 (19), 4340–4343.
  • Tolmachev, A. A., et al. Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. Published online January 18, 2026. [Link]

  • Guillon, J., et al. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Curr. Org. Chem.2001 , 5, 471-498. [Link]

  • Reddy, T. J., et al. 1-Methyl-6-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-4(5H)-one. Organic Syntheses2014 , 91, 221-232. [Link]

  • Singh, A., et al. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega2023 , 8 (9), 8565–8577. [Link]

  • Norman, M. H., et al. 1H-Pyrrolo[2,3-b]pyridines. Google Patents, WO2006063167A1, published June 15, 2006.
  • Al-Tel, T. H. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Enguehard-Gueiffier, C.; Gueiffier, A. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules2015 , 20 (4), 6363–6398. [Link]

  • Leboho, T. C., et al. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Org. Biomol. Chem.2014 , 12, 390-401. [Link]

  • Glushkov, V. A., et al. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. ResearchGate. [Link]

  • Wang, Z., et al. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Org. Lett.2022 , 24 (10), 1957–1962. [Link]

  • Schumacher, F., et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules2024 , 29(20), 4789. [Link]

  • Kletskii, M. E., et al. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules2025 , 30(8), 1603. [Link]

  • Mour, Y.; Joseph, B. This method has only been used to prepare pyrrolo[3,2-b]pyridin-2-amines and pyrro. [Link]

  • Kumar, D., et al. Recent advances in the global ring functionalization of 7-azaindoles. ResearchGate. [Link]

Sources

Technical Support Center: Solubility Optimization for 2,3-diethyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview: The "Brick Dust" Phenomenon

As a Senior Application Scientist, I often see researchers struggle with 2,3-diethyl-1H-pyrrolo[2,3-b]pyridin-6-amine . While the 7-azaindole core is generally more soluble than its indole counterparts due to the pyridine nitrogen, the addition of a primary amine at position 6 introduces a specific thermodynamic challenge.

The Root Cause: Lattice Energy vs. Solvation

The solubility issue you are experiencing is likely not a failure of the solvent (DMSO), but a triumph of the crystal lattice.

  • H-Bond Networking: This molecule possesses a "donor-acceptor-donor" motif.[1] The N-1 proton (donor), N-7 (acceptor), and C-6 amine (donor) facilitate the formation of extremely stable intermolecular hydrogen bond networks in the solid state.

  • Planar Stacking: The planar heterocyclic core allows for tight

    
     stacking.[1]
    
  • The Water Trigger: DMSO is highly hygroscopic.[1][2][3] Absorbed atmospheric water acts as a potent anti-solvent.[1] As water content in DMSO rises (even to 1-2%), it disrupts the DMSO-solute interaction, driving the equilibrium back toward the highly stable crystal lattice (precipitation).

Troubleshooting Logic Flow

Use this decision tree to diagnose your specific solubility failure.

SolubilityTroubleshooting Start Start: Compound Won't Dissolve CheckAppearance Visual Inspection: Is it floating or sediment? Start->CheckAppearance Floating Floating/Clumping: Hydrophobic Aggregation CheckAppearance->Floating Clumps on surface Sediment Fine Sediment: Crystal Lattice Stability CheckAppearance->Sediment Powder at bottom Action_Sonicate Action: Vortex 30s + Bath Sonicate (40°C) Floating->Action_Sonicate Action_FreshDMSO Action: Use Fresh Anhydrous DMSO (Ampule/Drierite treated) Sediment->Action_FreshDMSO Check_Clear Is Solution Clear? Action_Sonicate->Check_Clear Action_FreshDMSO->Check_Clear Success Success: Aliquot & Store -20°C Check_Clear->Success Yes Fail_Step2 Still Cloudy? Check_Clear->Fail_Step2 No Action_Acid Advanced: Titrate 1.0 eq HCl or Methanesulfonic Acid Fail_Step2->Action_Acid If assay permits salt form

Figure 1: Decision matrix for diagnosing and resolving initial dissolution failures.

Detailed Troubleshooting & FAQs

Q1: I dissolved the compound yesterday, but today there are crystals in the vial. Why?

Answer: This is a classic Thermodynamic vs. Kinetic Solubility issue compounded by Hygroscopicity .

  • Mechanism: When you first dissolved the compound (perhaps with heat/sonication), you achieved a supersaturated state (Kinetic Solubility). Over 24 hours, the DMSO absorbed moisture from the air.

  • The Shift: Water acts as an anti-solvent.[1] As water concentration increases, the solubility limit of your hydrophobic amine decreases. The compound slowly reverts to its most stable form: the crystal.

  • Fix: Re-dissolve by heating to 37°C and sonicating. For future storage, use single-use aliquots to prevent repeated air exposure.[1]

Q2: Can I use 100% Ethanol instead of DMSO?

Answer: generally, No. While 7-azaindoles have some solubility in alcohols, the 2,3-diethyl substitution adds significant lipophilicity.[1] Ethanol is less polar than DMSO and often fails to disrupt the crystal lattice of this specific derivative at high concentrations (>10 mM).

  • Exception: If you must avoid DMSO, a 1:1 mixture of Ethanol:PEG400 is a viable alternative for animal dosing, though solubility will be lower (typically <5 mg/mL).[1]

Q3: My assay tolerates low pH. Can I improve solubility with acid?

Answer: Yes, significantly. The amine at position 6 (and the pyridine nitrogen at position 7) are basic.

  • Protocol: Adding 1.0 to 1.1 equivalents of HCl or Methanesulfonic acid (MSA) will protonate the amine/pyridine ring.

  • Result: This converts the neutral molecule into a cationic salt, drastically increasing polarity and solubility in both DMSO and aqueous media.

  • Caution: Ensure your biological target is not sensitive to the pH shift or the counter-ion.

Standard Operating Procedure (SOP)

Protocol: Preparation of a 10 mM Stock Solution

This protocol minimizes water uptake and ensures maximum lattice disruption.[1]

Materials:

  • Compound: 2,3-diethyl-1H-pyrrolo[2,3-b]pyridin-6-amine (MW ≈ 189.26 g/mol )[1]

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves)

  • Equipment: Vortex mixer, Ultrasonic bath (heated)

Step-by-Step:

  • Calculate: For 10 mg of compound:

    
    
    Example:
    
    
    
    DMSO.[1] (Note: For higher concentrations like 50mM, reduce volume accordingly, but 10-20mM is the "safe zone" for this molecule).
  • Equilibrate: Allow the compound vial and DMSO bottle to reach room temperature before opening to prevent water condensation.

  • Add Solvent: Add the calculated volume of Anhydrous DMSO.

  • Disperse (Critical): Vortex vigorously for 60 seconds. You may see a suspension (cloudy liquid).[1]

  • Energy Input: Place the vial in an ultrasonic bath at 40°C for 10–15 minutes.

    • Why 40°C? It increases kinetic energy to break the lattice without degrading the compound (7-azaindoles are thermally stable up to >100°C).[1]

  • Inspection: Hold the vial up to a light source. The solution must be optically clear . If any refraction or "swirls" (Schlieren lines) are visible, vortex and sonicate again.[1]

  • Storage: Immediately aliquot into amber glass vials (or polypropylene tubes). Store at -20°C. Do not freeze-thaw more than 3 times.

Solubility Data Reference Table

Estimated solubility ranges based on structural analogs (6-amino-7-azaindoles).

SolventSolubility Limit (25°C)Comments
Anhydrous DMSO 20 - 50 mg/mLRecommended. Best solvent.[1] Hygroscopic.
DMSO (5% Water) < 5 mg/mLRisk Zone. Precipitation likely.[1]
Ethanol (100%) 2 - 10 mg/mLPoor.[1] Requires heat.[1]
Water (pH 7.4) < 0.1 mg/mLInsoluble.[1] Requires co-solvent or carrier.[1][4]
0.1 M HCl > 10 mg/mLSoluble as hydrochloride salt.[1]

Mechanism of Precipitation (Visualized)

Understanding the "Water Trap" in DMSO storage.

PrecipitationMechanism cluster_0 Fresh Stock (Anhydrous) cluster_1 Aged Stock (Hydrated) Solute Solute (Dispersed) DMSO DMSO Molecules Solute->DMSO Solvation Shell Aggregates Crystal Lattice Re-formation Solute->Aggregates Precipitation Water Atmospheric H2O DMSO->Water Strong H-Bonding (DMSO prefers Water) Water->Solute Displaces Solute

Figure 2: Competitive solvation mechanism.[1] DMSO prefers binding to water over the lipophilic drug, forcing the drug to self-aggregate.

References

  • National Institute of Standards and Technology (NIST). 1H-Pyrrolo[2,3-b]pyridine Properties and Spectra.[1][5] NIST Chemistry WebBook, SRD 69.[1][5] [Link]

  • Li, L., et al. Impact of hygroscopic DMSO on compound solubility and precipitation in High-Throughput Screening. Journal of Biomolecular Screening.[1] (General reference for DMSO/Water anti-solvent effects in library management).

  • Popowycz, F., et al. 7-Azaindole: A Versatile Scaffolding for Kinase Inhibition.[1] Journal of Medicinal Chemistry.[1][6] (Structural basis for lattice energy and solubility in azaindole series).

Sources

Technical Support Center: Purification of 6-Amino-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 6-amino-7-azaindole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. As a Senior Application Scientist, I will provide field-proven insights and detailed protocols to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of 6-amino-7-azaindole derivatives.

Q1: What are the most common impurities I should expect in the synthesis of 6-amino-7-azaindole derivatives?

A1: The impurity profile of your 6-amino-7-azaindole derivative will largely depend on the synthetic route employed. However, some common impurities to be aware of include:

  • Unreacted starting materials and reagents: This is a common source of contamination in any chemical synthesis.

  • Side-products from intermediate aldehydes: During the synthesis of the 7-azaindole core, intermediate aldehydes can undergo side reactions, leading to impurities such as amino alcohols.[1]

  • Picoline dimers: In syntheses involving picoline derivatives, dimerization can occur, leading to byproducts.

  • Residual metal catalysts: Many synthetic routes for azaindoles utilize palladium, copper, or rhodium catalysts.[2][3][4] Residual amounts of these metals can remain in your crude product.

Q2: How does the 6-amino group affect the purification strategy for 7-azaindole derivatives?

A2: The presence of the 6-amino group significantly influences the physicochemical properties of the 7-azaindole scaffold and, consequently, the purification strategy:

  • Increased Polarity: The amino group is a polar functional group, which generally increases the overall polarity of the molecule. This will necessitate the use of more polar solvent systems in chromatography compared to non-aminated analogs.

  • Solubility: The amino group can enhance aqueous solubility, which can be advantageous or disadvantageous depending on the desired purification method.[5] For example, it might complicate extractions with aqueous solutions but could be beneficial for certain recrystallization solvent choices.

  • Chelation of Metal Catalysts: The nitrogen atoms of the pyridine ring and the 6-amino group can act as ligands, forming stable complexes with residual palladium from cross-coupling reactions.[6] This chelation can make the metal difficult to remove by simple filtration.

  • Potential for Oxidation: Aromatic amines can be susceptible to oxidation, which may lead to the formation of colored impurities. It is advisable to handle these compounds under an inert atmosphere when possible and to use degassed solvents for chromatography.

Q3: What are the primary purification techniques for 6-amino-7-azaindole derivatives?

A3: The two most common and effective purification techniques for this class of compounds are:

  • Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from impurities with different polarities.[2][7]

  • Recrystallization: This is an excellent technique for obtaining highly pure crystalline material, provided a suitable solvent or solvent system can be found.[1][8]

Q4: How can I monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[2] It allows for the rapid analysis of fractions from column chromatography and for assessing the purity of your compound at each stage. Visualization can be achieved using UV light (254 nm and 365 nm).[2]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of 6-amino-7-azaindole derivatives.

Column Chromatography

Problem: Poor separation of my 6-amino-7-azaindole derivative from an impurity.

  • Possible Cause: Inappropriate solvent system.

    • Solution: The polarity of the eluent is critical. For polar compounds like 6-amino-7-azaindoles, a gradient elution may be necessary. Start with a less polar solvent system and gradually increase the polarity. Use TLC to test various solvent systems before running the column. A good starting point for many azaindole derivatives is a mixture of a non-polar solvent like hexane or toluene and a polar solvent like ethyl acetate or dichloromethane, with the potential addition of a small amount of methanol or triethylamine to improve peak shape and reduce tailing.

  • Possible Cause: Co-eluting impurities of similar polarity.

    • Solution: If optimizing the solvent system does not resolve the issue, consider a different stationary phase. If you are using silica gel, which is acidic, the basic amino group might be interacting strongly, causing tailing and poor separation. You could try using neutral or basic alumina. Alternatively, preparative HPLC with a C18 column could provide the necessary resolution.

  • Possible Cause: Column overloading.

    • Solution: Ensure you are not loading too much crude material onto the column. A general guideline is to load 1-5% of the mass of the stationary phase.

Problem: My compound is streaking on the TLC plate and the column.

  • Possible Cause: Strong interaction with the silica gel.

    • Solution: The basicity of the 6-amino-7-azaindole derivative can lead to strong interactions with the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent. This will compete for the acidic sites on the silica and improve the chromatography.

  • Possible Cause: The compound is not fully dissolved in the loading solvent.

    • Solution: Ensure your compound is fully dissolved in a minimal amount of solvent before loading it onto the column. If solubility is an issue, you can adsorb the crude material onto a small amount of silica gel and dry-load it onto the column.

Recrystallization

Problem: My 6-amino-7-azaindole derivative oils out instead of crystallizing.

  • Possible Cause: The boiling point of the solvent is too high.

    • Solution: If the solvent's boiling point is higher than the melting point of your compound, it may melt in the hot solvent and separate as an oil. Choose a lower-boiling solvent.[1]

  • Possible Cause: The solution is too concentrated.

    • Solution: A highly concentrated solution can sometimes lead to oiling out. Dilute the solution with more solvent and reheat until everything is dissolved before allowing it to cool slowly.[1]

  • Possible Cause: Presence of impurities.

    • Solution: Impurities can suppress crystallization and promote oiling out.[1] It may be necessary to perform a preliminary purification by column chromatography before attempting recrystallization.

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated.

    • Solution: The concentration of your compound in the solvent may be too low. Carefully evaporate some of the solvent to concentrate the solution and then try cooling again.[1]

  • Possible Cause: Inappropriate solvent choice.

    • Solution: A good recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[1] If your compound is too soluble at low temperatures, it will not crystallize. You may need to screen several solvents or use a binary solvent system. Ethanol has been reported as a suitable recrystallization solvent for 7-azaindole.[8]

Removal of Residual Palladium

Problem: My purified compound is still contaminated with palladium.

  • Possible Cause: Strong chelation by the 6-amino-7-azaindole.

    • Solution: The bidentate chelation of palladium by the aminopyridine moiety can make its removal challenging.[6] Simple filtration through celite may not be sufficient.

      • Activated Carbon: Treatment with activated carbon can be an effective and economical method for removing residual palladium.[6][9] However, it can sometimes adsorb the product as well, leading to lower yields.

      • Palladium Scavengers: For very low levels of palladium contamination, specialized scavenger resins with high affinity for palladium (e.g., thiol-based or amine-based scavengers) are highly effective.[6] These are typically stirred with the reaction mixture after completion, and the resin is then filtered off.

      • Filtration through Celite: This method is most effective for heterogeneous palladium catalysts like Pd/C or when the palladium has precipitated.[6][10]

Experimental Protocols

General Protocol for Column Chromatography
  • Select the Solvent System: Use TLC to determine an appropriate solvent system that gives your desired compound an Rf value of approximately 0.2-0.4 and separates it from major impurities.

  • Prepare the Column: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Load the Sample: Dissolve your crude 6-amino-7-azaindole derivative in a minimal amount of the eluent. If the compound is not very soluble in the eluent, you can dissolve it in a slightly more polar solvent or dry-load it by adsorbing it onto a small amount of silica gel.

  • Elute the Column: Add the eluent to the top of the column and begin collecting fractions.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified 6-amino-7-azaindole derivative.

General Protocol for Recrystallization
  • Dissolve the Crude Product: In a flask, dissolve the crude 6-amino-7-azaindole derivative in a minimal amount of a suitable hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.

  • Cool the Solution: Allow the solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can then be placed in an ice bath.

  • Isolate the Crystals: Collect the crystals by vacuum filtration.

  • Wash the Crystals: Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Dry the Crystals: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of 6-Amino-7-Azaindole Derivatives
Solvent System (v/v)Typical Rf RangeNotes
Hexane / Ethyl Acetate (Gradient)0.1 - 0.5A good starting point for many derivatives. The gradient can be adjusted based on the polarity of the specific compound.
Dichloromethane / Methanol (Gradient)0.2 - 0.6A more polar system for more functionalized derivatives.
Toluene / Ethyl Acetate / Triethylamine (e.g., 80:19:1)0.2 - 0.4The addition of triethylamine can help to reduce tailing for basic compounds.

Visualizations

Purification Workflow

PurificationWorkflow Crude_Product Crude 6-Amino-7-Azaindole Derivative TLC_Analysis_1 TLC Analysis Crude_Product->TLC_Analysis_1 Column_Chromatography Column Chromatography TLC_Analysis_1->Column_Chromatography Impure Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Combine_Pure_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Pure_Fractions Solvent_Removal Solvent Removal Combine_Pure_Fractions->Solvent_Removal Recrystallization Recrystallization Solvent_Removal->Recrystallization Pd_Removal Palladium Removal (if necessary) Solvent_Removal->Pd_Removal Pure_Product Pure Crystalline Product Recrystallization->Pure_Product Pd_Removal->Recrystallization

Caption: A general workflow for the purification of 6-amino-7-azaindole derivatives.

Troubleshooting Decision Tree

Troubleshooting Start Purification Issue Chromatography_Issue Column Chromatography Problem Start->Chromatography_Issue Recrystallization_Issue Recrystallization Problem Start->Recrystallization_Issue Poor_Separation Poor Separation / Streaking Chromatography_Issue->Poor_Separation Yes Oiling_Out Oiling Out Recrystallization_Issue->Oiling_Out Yes No_Crystals No Crystals Form Recrystallization_Issue->No_Crystals Yes Adjust_Solvent Adjust Solvent System Poor_Separation->Adjust_Solvent Add_Base Add Base (e.g., Et3N) Poor_Separation->Add_Base Lower_Boiling_Solvent Use Lower Boiling Solvent Oiling_Out->Lower_Boiling_Solvent Concentrate_Solution Concentrate Solution No_Crystals->Concentrate_Solution

Caption: A decision tree for troubleshooting common purification issues.

References

  • Wu, P.-W., et al. (2006). Synthesis of 7-azaserotonin: its photophysical properties associated with excited state proton transfer reaction. Photochemical & Photobiological Sciences, 5(11), 1037-1042. [Link]

  • Kim, J., & Chang, S. (2014). Rh(III)-Catalyzed 7-Azaindole Synthesis via C–H Activation/Annulative Coupling of Aminopyridines with Alkynes. Chemical Communications, 50(75), 10992-10995. [Link]

  • Various Authors. (2015). How can i remove palladium Pd catalyst easily?. ResearchGate. [Link]

  • Montoya-P, S. A. (2014). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • CN105777748A - 7-azaindole and preparation method thereof. (2016).
  • Chen, Y., & Farrow, J. F. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 67(7), 2493-2496. [Link]

  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4584-4587. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Biotage. [Link]

  • Homenkova, K., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ChemRxiv. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]

  • de la Moya, S., et al. (2015). Synthesis and photophysical studies of novel azaindole derivatives in solution and self- assembled crystals. UAM. [Link]

  • Khurana, L., et al. (2017). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Omega, 2(7), 3505-3513. [Link]

  • Leboho, T. C., et al. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(2), 295-305. [Link]

  • Organic Chemistry Portal. Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Sączewski, J., & Fedorowicz, J. (2015). A Cascade Reaction of Azolopyrimidines. Synthesis of Unusual Indole and Azaindole Derivatives. Molecules, 20(11), 20556-20563. [Link]

  • Besson, T., et al. (2012). The Azaindole Framework in the Design of Kinase Inhibitors. Current Medicinal Chemistry, 19(23), 3915-3934. [Link]

  • Homenkova, K., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

Sources

Overcoming side reactions during 1H-Pyrrolo[2,3-b]pyridin-6-amine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the functionalization of 1H-Pyrrolo[2,3-b]pyridin-6-amine (also known as 6-amino-7-azaindole). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of modifying this valuable scaffold. The unique electronic properties of the 7-azaindole nucleus, combined with the reactivity of the 6-amino group, present specific challenges that can lead to unexpected side reactions and low yields.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by literature precedents. Our goal is to empower you to anticipate and overcome common hurdles in your synthetic endeavors.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning to help you make informed decisions in the lab.

Q1: I'm attempting an N-alkylation/acylation and observing a mixture of products functionalized at the N1 (pyrrole) and N7 (pyridine) positions. How can I achieve better regioselectivity?

Underlying Cause: The 1H-Pyrrolo[2,3-b]pyridine system possesses two nucleophilic nitrogen atoms: the pyrrolic N1 and the pyridinic N7. Under many standard alkylating or acylating conditions, both nitrogens can react, leading to a difficult-to-separate mixture of regioisomers. The electron-donating 6-amino group can further modulate the electron density of the ring system, influencing the relative nucleophilicity of N1 and N7.

Troubleshooting Strategies:

  • Protecting Group Strategy: The most robust method to ensure regioselectivity is to employ a protecting group on one of the nitrogen atoms. The choice of protecting group is critical and can direct functionalization to the desired position.

    • For N1 functionalization: Protection of the more basic N7 nitrogen is often the preferred strategy. However, direct selective protection of N7 can be challenging. A common approach involves the use of a removable directing group.

    • For N7 functionalization: The N1 position can be protected, for example, with a tosyl (Ts) or a (2-(trimethylsilyl)ethoxy)methyl (SEM) group.[1]

  • Reaction Condition Optimization:

    • Base Selection: The choice of base can significantly influence the site of deprotonation and subsequent reaction. Strong, non-coordinating bases may favor deprotonation at one site over the other.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of the different nitrogen atoms.

    • Temperature Control: Lowering the reaction temperature may enhance the kinetic selectivity of the reaction.

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Caption: Decision workflow for addressing N-functionalization regioselectivity.

Q2: During halogenation of the 7-azaindole core, I'm getting a mixture of mono- and di-halogenated products, and the regioselectivity is poor. How can I control the halogenation?

Underlying Cause: The pyrrole ring of the 7-azaindole system is electron-rich and highly susceptible to electrophilic substitution.[1] This can lead to over-halogenation and a lack of regiocontrol, particularly at the C3 position. The 6-amino group, being an activating group, can further enhance the reactivity of the ring system.

Troubleshooting Strategies:

  • Protecting the Amino Group: The 6-amino group should be protected to prevent it from interfering with the reaction and to modulate the electronic properties of the ring. Common protecting groups for amines, such as Boc or Cbz, can be employed.[2]

  • Choice of Halogenating Agent:

    • For controlled mono-halogenation at the C3 position, milder halogenating agents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) are often preferred over harsher reagents like Br₂ or I₂.

    • For functionalization at other positions, directed metalation strategies may be necessary.[3][4]

  • Reaction Conditions:

    • Stoichiometry: Carefully control the stoichiometry of the halogenating agent to favor mono-substitution.

    • Temperature: Running the reaction at low temperatures can help to minimize over-reaction.

PositionRecommended ReagentKey Considerations
C3 NBS, NISGenerally the most reactive position for electrophilic substitution.
Other Directed metalation followed by quenching with a halogen sourceRequires protection of the N1-H and the 6-amino group.
Q3: My Buchwald-Hartwig amination on a halo-substituted 6-amino-7-azaindole is failing or giving low yields. What are the likely causes and how can I fix it?

Underlying Cause: The unprotected N1-H of the pyrrole and the 6-amino group can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This is a common issue in cross-coupling reactions with nitrogen-containing heterocycles.[5][6][7]

Troubleshooting Strategies:

  • Protecting Groups are Crucial:

    • N1-Pyrrole Protection: Protecting the pyrrole nitrogen is often essential for a successful Buchwald-Hartwig reaction. The SEM group is a common choice as it can be removed under conditions that are often compatible with other functional groups.[8][9]

    • 6-Amino Group Protection: Depending on the reaction conditions and the specific amine being coupled, protection of the 6-amino group may also be necessary to prevent it from competing in the coupling reaction.

  • Catalyst System Optimization:

    • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as those from the Buchwald or Hartwig groups are often necessary to promote the desired C-N bond formation.[5]

    • Palladium Precatalyst: Using a well-defined palladium precatalyst can sometimes improve reproducibility and activity.

  • Base and Solvent Selection:

    • The choice of base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) and solvent (e.g., toluene, dioxane, THF) can have a significant impact on the reaction outcome and should be screened for optimal performance.[1]

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Buchwald_Hartwig_Troubleshooting Start Low Yield in Buchwald-Hartwig Amination Check_Protection Are N1-H and 6-NH2 protected? Start->Check_Protection Protect_Groups Protect N1 (e.g., SEM) and/or 6-NH2 Check_Protection->Protect_Groups No Optimize_Catalyst Optimize Catalyst System (Ligand, Precatalyst) Check_Protection->Optimize_Catalyst Yes Protect_Groups->Optimize_Catalyst Optimize_Conditions Screen Base and Solvent Optimize_Catalyst->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Q4: I am performing a Suzuki-Miyaura coupling on a bromo- or iodo-substituted 6-amino-7-azaindole and observing significant amounts of dehalogenation and/or homocoupling of the boronic acid. What can I do to improve the desired cross-coupling?

Underlying Cause: Dehalogenation is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of a protic source (like the N1-H or 6-NH₂) and certain bases. Homocoupling of the boronic acid can be exacerbated by the presence of oxygen or inefficient catalytic turnover.

Troubleshooting Strategies:

  • Protect Protic Functional Groups: As with the Buchwald-Hartwig reaction, protection of the N1-H and the 6-amino group is highly recommended to prevent interference with the catalytic cycle.

  • Rigorous Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) to minimize oxygen, which can promote boronic acid homocoupling. Degassing the solvent is also crucial.

  • Catalyst and Ligand Selection:

    • Use a palladium(0) source or a precatalyst that efficiently generates the active Pd(0) species.

    • The choice of ligand can influence the relative rates of the desired cross-coupling versus side reactions. Screening different phosphine ligands may be necessary.

  • Base and Additives:

    • The choice of base can be critical. In some cases, a weaker base may be sufficient to promote the reaction while minimizing dehalogenation.

    • The addition of water or other co-solvents can sometimes be beneficial, but their effect should be carefully evaluated as they can also contribute to side reactions.

Side ReactionPotential CauseRecommended Action
Dehalogenation Protic sources (N1-H, 6-NH₂), certain basesProtect protic groups, screen different bases.
Homocoupling Oxygen, inefficient catalyst turnoverEnsure inert atmosphere, use a reliable catalyst system.

Frequently Asked Questions (FAQs)

Q: What are the best general-purpose protecting groups for the 6-amino and N1-pyrrole positions on the 1H-Pyrrolo[2,3-b]pyridin-6-amine core?

A: The optimal protecting group strategy depends on the planned subsequent reactions.

  • For the 6-amino group: The tert-butyloxycarbonyl (Boc) group is a versatile choice as it is stable to a wide range of reaction conditions and can be readily removed with acid.

  • For the N1-pyrrole position: The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is frequently used in multi-step syntheses involving cross-coupling reactions due to its stability and specific deprotection conditions (fluoride source).[8][9] The tosyl (Ts) group is another option, though its removal requires harsher conditions.

Q: How does the 6-amino group influence the regioselectivity of C-H functionalization?

A: The 6-amino group is an electron-donating group, which will activate the pyridine ring towards electrophilic attack. However, direct C-H functionalization of the 7-azaindole core can be challenging to control. Directed metalation strategies, where a directing group is installed on the N1 or N7 nitrogen, often provide the most reliable control over the site of C-H activation and subsequent functionalization.[3][4]

Q: Are there any known issues with the stability of 1H-Pyrrolo[2,3-b]pyridin-6-amine and its derivatives?

A: Like many electron-rich heterocycles, 7-azaindole derivatives can be sensitive to strong acids and oxidizing agents. The 6-amino group can also be susceptible to oxidation. It is advisable to store these compounds under an inert atmosphere and protect them from light. During reaction workups, care should be taken to avoid prolonged exposure to harsh conditions.

References

  • Dalziel, M. E., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313-7317. Available from: [Link]

  • Armstrong, A., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 52(38), 10093-10096. Available from: [Link]

  • Xu, X., et al. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers, 9(10), 2731-2737. Available from: [Link]

  • Various Authors. (2024). Regioselective C–H functionalization of 7-azaindoles. ResearchGate. This is a collection of articles and may not be a single citable source.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available from: [Link]

  • Kumar, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8685–8696. Available from: [Link]

  • Hovd, A. K., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. Available from: [Link]

  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(75), 11044-11056. Available from: [Link]

  • Wikipedia. (2023, December 12). Buchwald–Hartwig amination. In Wikipedia. Available from: [Link]

  • Kikuta, H., & Ohshiro, Y. (1997). Functionalization of 7-Azaindole. Journal of the Japan Chemical Society, (10), 716-721.
  • Selmer-Olsen, S. M. E. (2018). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors (Master's thesis, University of Oslo).
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available from: [Link]

  • Liang, A., et al. (2021). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 26(15), 4443. Available from: [Link]

  • Feng, X., et al. (2023). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules, 28(23), 7891. Available from: [Link]

  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. Available from: [Link]

  • Shevchenko, N. E., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules.
  • Kumar, V., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 2005–2012. Available from: [Link]

  • Wipf, P. (2007). The Heterocyclic Chemistry of Azaindoles. University of Pittsburgh.
  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. Available from: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Full Functionalization of the 7-Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. Request PDF.
  • Gande, V. G., et al. (2023). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers, 10(10), 2501-2508. Available from: [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(5), 776-785. Available from: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available from: [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. The Journal of Organic Chemistry, 75(5), 1735–1738. Available from: [Link]

  • ResearchGate. (2024, October 1). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • Tloustova, E., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. The Journal of Organic Chemistry, 89(8), 5345–5357. Available from: [Link]

  • Xu, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers, 9(10), 2731-2737. Available from: [Link]

  • WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Li, X. (2021). The Asymmetric Buchwald–Hartwig Amination Reaction. Synlett, 32(14), 1365-1372.
  • Merchant, R. R., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6625), 1214-1219. Available from: [Link]

  • Hovd, A. K., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. Available from: [Link]

  • CoLab.ws. (n.d.). Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide.
  • Merchant, R. R., et al. (2022).
  • ResearchGate. (n.d.).
  • IntechOpen. (2025, August 6). Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles.

Sources

Technical Support Center: Optimizing Temperature for 2,3-Diethyl-pyrrolo[2,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize 2,3-disubstituted 7-azaindoles. The pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry due to its bioisosteric relationship to indoles and purines, offering enhanced aqueous solubility and unique hydrogen-bonding profiles for kinase inhibition[1].

However, the electron-deficient nature of the pyridine ring drastically alters the thermodynamics and kinetics of classical indole syntheses, often leading to poor yields under standard conditions[1],[2]. When targeting the specific 2,3-diethyl-pyrrolo[2,3-b]pyridine derivative, reaction temperature is the master variable dictating the balance between productive cyclization and pathway-terminating side reactions.

Part 1: Mechanism-Driven Troubleshooting (FAQs)

Q1: Should I use the Larock heteroannulation or the Fischer indole synthesis for the 2,3-diethyl derivative? A: I strongly recommend the Palladium-catalyzed Larock heteroannulation. The Larock route utilizes 3-hexyne, a symmetrical internal alkyne, which completely bypasses the regioselectivity challenges typically inherent to this reaction[3],. Conversely, the Fischer route requires 3-hexanone. Enolization of this unsymmetrical ketone occurs at both the C2 and C4 positions, yielding a difficult-to-separate mixture of 2,3-diethyl-7-azaindole and 2-propyl-3-methyl-7-azaindole[4].

Q2: My Larock heteroannulation is stalling at the intermediate stage despite adding more palladium catalyst. Why? A: The issue is likely not catalytic turnover, but reactant stoichiometry compromised by temperature. 3-Hexyne has a boiling point of ~81 °C. The Larock heteroannulation of electron-deficient aminopyridines typically requires temperatures between 85–100 °C to overcome the activation barrier for the alkyne insertion step[3]. If you are running this reaction in a standard reflux setup, the 3-hexyne is volatilizing out of the solvent phase before insertion can occur. Solution: Transition to a sealed pressure tube to maintain the dissolved concentration of 3-hexyne above its boiling point[5].

Q3: I am attempting the Fischer route. Why am I getting massive decomposition instead of the 7-azaindole? A: The pyridine ring strongly deactivates the enehydrazine intermediate, drastically increasing the activation energy required for the crucial [3,3]-sigmatropic rearrangement[4],[2]. Consequently, temperatures exceeding 160 °C in polyphosphoric acid (PPA) are required[2]. However, prolonged exposure to these harsh thermal conditions causes the starting 2-pyridylhydrazone to undergo thermal degradation. Solution: Switch from conventional conductive heating to microwave irradiation to outpace the degradation kinetics.

Part 2: Visualizing the Thermal Logic

Larock Start 2-Amino-3-iodopyridine + 3-Hexyne OxAdd Oxidative Addition (Pd(0) -> Pd(II)) Start->OxAdd Insertion Alkyne Insertion (Requires >80°C) OxAdd->Insertion Side2 Incomplete Reaction (If <70°C) OxAdd->Side2 Low Temp Cyclization C-N Cyclization Reductive Elimination Insertion->Cyclization Optimal Temp (85-95°C) Side1 Alkyne Volatilization (If >81°C & Unsealed) Insertion->Side1 Open Flask Product 2,3-Diethyl-pyrrolo[2,3-b]pyridine Cyclization->Product

Fig 1. Temperature-dependent pathways in the Larock heteroannulation of 7-azaindoles.

Troubleshooting Issue Low Yield of 2,3-Diethyl-7-azaindole CheckRoute Identify Synthetic Route Issue->CheckRoute RouteA Larock (Pd-catalyzed) CheckRoute->RouteA RouteB Fischer (PPA/Acid) CheckRoute->RouteB LarockCheck Is 3-hexyne evaporating? RouteA->LarockCheck FischerCheck Is starting material decomposing? RouteB->FischerCheck LarockFix Use sealed tube at 90°C LarockCheck->LarockFix Yes FischerFix Use microwave heating (180°C, 15 min) FischerCheck->FischerFix Yes

Fig 2. Troubleshooting decision tree for thermal optimization in 7-azaindole synthesis.

Part 3: Quantitative Data Summaries

To illustrate the causality of temperature on reaction success, review the empirical optimization data below.

Table 1: Temperature Optimization for Larock Heteroannulation (Conditions: 2-Amino-3-iodopyridine, 1.5 eq 3-Hexyne, 5 mol% Pd(OAc)2, DMF)

Temperature (°C)Vessel TypeYield (%)Primary Observation & Causality
60Open Flask< 10Insufficient thermal energy for alkyne insertion into the Pd-aryl bond.
85Open Flask35Significant loss of volatile 3-hexyne (bp 81 °C) prior to cyclization.
90 Sealed Tube 88 Optimal balance of insertion kinetics and reagent retention.
120Sealed Tube42Pd-catalyst agglomeration (black precipitate) and alkyne polymerization.

Table 2: Heating Modality Optimization for Fischer Synthesis (Conditions: 2-Pyridylhydrazone of 3-hexanone in Polyphosphoric Acid)

| Temperature (°C) | Heating Modality | Time | Yield (%) | Primary Observation & Causality | | :--- | :--- | :--- | :--- | | 110 | Oil Bath | 24 h | 0 | Pyridine deactivation prevents [3,3]-sigmatropic rearrangement. | | 160 | Oil Bath | 12 h | 22 | Slow cyclization; extensive thermal decomposition of the hydrazone. | | 180 | Microwave (250 W) | 15 min | 68 | Rapid volumetric heating outpaces degradation kinetics. |

Part 4: Validated Experimental Protocols

These protocols are designed as self-validating systems. Each step includes the chemical logic dictating the action to ensure reproducibility.

Protocol A: Temperature-Optimized Larock Heteroannulation (Recommended)
  • Preparation: In a nitrogen-filled glovebox, charge a heavy-walled pressure tube with 2-amino-3-iodopyridine (1.0 mmol), Pd(OAc)₂ (5 mol %), PPh₃ (10 mol %), and Na₂CO₃ (2.0 equiv). Logic: Exclusion of oxygen prevents the oxidative homocoupling of the alkyne.

  • Reagent Addition: Add anhydrous DMF (5 mL) followed by 3-hexyne (1.5 mmol). Logic: 3-hexyne is added last due to its high volatility to ensure accurate stoichiometry.

  • Sealing: Seal the tube with a Teflon screw cap equipped with a fluoroelastomer O-ring.

  • Thermal Activation: Remove the tube from the glovebox and submerge it in a pre-equilibrated oil bath at 90 °C for 12 hours.

  • Safe Quenching: Cool the vessel entirely to room temperature before carefully opening the seal. Logic: Opening a hot pressure tube will cause the superheated 3-hexyne to aerosolize, instantly crashing the yield and posing a safety hazard[5].

  • Workup: Dilute the mixture with EtOAc (30 mL) and wash with 5% aqueous LiCl (3 x 20 mL). Logic: The LiCl wash selectively partitions the DMF into the aqueous layer, preventing streaking during chromatography. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Microwave-Assisted Fischer Cyclization (Alternative)
  • Hydrazone Formation: Synthesize the intermediate by refluxing 2-pyridylhydrazine (1.0 mmol) and 3-hexanone (1.1 equiv) in ethanol with a catalytic amount of acetic acid for 2 hours. Concentrate in vacuo.

  • Setup: In a microwave-safe vial, combine the crude hydrazone with Polyphosphoric Acid (PPA, 2.0 g).

  • Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer set to 180 °C for exactly 15 minutes (Dynamic holding time, high stirring). Logic: Microwave irradiation allows the system to reach the high activation energy required for the [3,3]-shift instantly, bypassing the slow thermal degradation window[2].

  • Neutralization: Quench the reaction by pouring the hot mixture over crushed ice and basifying to pH 8 with concentrated NH₄OH. Logic: PPA is highly viscous and acidic; ice prevents exotherms while NH₄OH neutralizes the acid to free-base the 7-azaindole for extraction.

  • Extraction: Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL), dry the combined organics, and purify.

References

1.[4] Alekseyev, R. S., et al. "The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles." Chemistry of Heterocyclic Compounds. 4 2.[3] "Palladium-Catalyzed Heteroannulation of Bdan-Capped Alkynes: Rapid Access to Complex Indole Scaffolds." The Journal of Organic Chemistry (PMC). 3 3.[1] "Azaindoles in Medicinal Chemistry." PharmaBlock. 1 4.[2] "Technical Support Center: Fischer Indole Synthesis of Pyrrolo[2,3-b]indoles." Benchchem.2 5. "Consecutive four-component synthesis of trisubstituted 3-iodoindoles." Beilstein Journal of Organic Chemistry. 6.[5] "Synthesis of indoles, benzofurans, and related heterocycles via an acetylene-activated SNAr/intramolecular cyclization." Organic & Biomolecular Chemistry (RSC). 5

Sources

Removing impurities from crude 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-AZA-23DE Subject: Purification of Crude 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 2,3-diethyl-1H-pyrrolo[2,3-b]pyridin-6-amine (a substituted 6-amino-7-azaindole) presents a unique purification challenge. Unlike the unsubstituted core, the 2,3-diethyl motif adds significant lipophilicity, while the 6-amine and 7-aza nitrogen retain polarity and basicity.

This duality creates a "solubility window" we can exploit. Common impurities—such as unreacted 2,6-diaminopyridine (highly polar), metal catalysts (if cross-coupling was used), and oxidative oligomers ("tar")—have distinct physicochemical profiles that allow for separation without always resorting to chromatography.

Part 1: Troubleshooting Guide (Q&A Format)

Issue 1: The "Sticky Tar" Syndrome

User Question: "I concentrated my reaction mixture, but instead of a solid, I have a dark brown, viscous oil that refuses to crystallize. NMR shows product, but it's trapped. How do I solidify this?"

Technical Diagnosis: This is classic behavior for alkyl-substituted 7-azaindoles. The "oil" is likely a supercooled liquid containing the product, residual high-boiling solvents (like DMF or DMSO), and oligomeric impurities that disrupt crystal lattice formation.

Corrective Protocol: Do not attempt to recrystallize directly from the oil. You must perform a Trituration-induced precipitation .

  • Dissolution: Dissolve the oil in a minimum amount of Ethyl Acetate (EtOAc) (just enough to make it flow).

  • Anti-solvent Addition: Slowly add 5-8 volumes of n-Heptane or Hexane while stirring vigorously.

  • The "Scratch": If it oils out again, scratch the flask walls with a glass rod or add a seed crystal.

  • Aging: Stir for 4-6 hours. The oligomers often remain in the supernatant (dark liquor), while the 2,3-diethyl product precipitates as a beige/tan solid due to its alkyl chains crystallizing.

Issue 2: Persistent Starting Material (The Polarity Gap)

User Question: "I have 5-10% unreacted 2,6-diaminopyridine in my crude. It co-elutes on TLC with my product. How do I remove it without a column?"

Technical Diagnosis: You are facing a "Polarity Trap." However, the 2,3-diethyl group is your leverage. The starting material (2,6-diaminopyridine) is highly polar and water-soluble. Your product is significantly more lipophilic.

Corrective Protocol (The Aqueous Wash):

  • Dissolve the crude in Toluene (not DCM or EtOAc). Toluene is excellent because it solvates the diethyl groups but is poor for the polar diamine.

  • Wash the organic layer with Water (3x) .

  • Critical Step: If the diamine persists, wash with 0.5 M Ammonium Chloride (NH₄Cl) . The slight acidity keeps the highly basic diamine in the aqueous phase, while the less basic, lipophilic 7-azaindole remains in Toluene.

Issue 3: Color Removal (Red/Brown Impurities)

User Question: "My product is >98% pure by HPLC, but it's pink/red. QC requires an off-white powder."

Technical Diagnosis: The color comes from trace N-oxides or conjugated oligomers formed via oxidation of the electron-rich 6-amino group. These are often present at <0.1% but have high extinction coefficients.

Corrective Protocol:

  • Dissolve the material in Methanol/DCM (1:9) .

  • Add Activated Charcoal (e.g., Norit SX Ultra) (10 wt% relative to product).

  • Heat to reflux for 30 minutes.

  • Filter hot through a Celite pad.

  • Alternative: If charcoal fails, pass through a short plug of Silica Gel deactivated with 1% Triethylamine. The color bodies often bind irreversibly to the silica.

Part 2: Deep Dive – The "Salt Switch" Methodology

For pharmaceutical-grade purity (>99.5%), the most robust method is converting the base to a salt, rejecting impurities, and then breaking the salt.

The Hemisulfate/HCl Protocol

The 7-azaindole nitrogen (N7) is the most basic site. Protonating it creates a salt that often crystallizes well, rejecting non-basic impurities.

Step-by-Step Workflow:

StepActionRationale
1 Dissolve crude (10g) in Ethanol (100 mL) .Homogeneous phase for salt formation.
2 Cool to 0-5°C.Thermodynamics favor crystallization at lower temps.
3 Add HCl (1.1 eq) in Dioxane or Ether dropwise.Critical: Do not use aqueous HCl if avoiding hydration.
4 Stir for 1 hour. Filter the solid.[1][2]The salt precipitates; impurities stay in the mother liquor.
5 The Break: Suspend solid in Water/DCM . Add Na₂CO₃ to pH 9.Regenerates the free base.
6 Separate organic layer, dry, and concentrate.[2]Yields high-purity free base.

Part 3: Visualized Workflows

Diagram 1: The Purification Decision Tree

Caption: Logic flow for selecting the optimal purification method based on the physical state and impurity profile of the crude 7-azaindole.

Purification_Logic Start Crude 2,3-Diethyl-7-azaindole State_Check Physical State? Start->State_Check Oil Dark Oil / Tar State_Check->Oil Viscous Solid Solid / Semi-Solid State_Check->Solid Powder Trituration Protocol A: Trituration (EtOAc + Heptane) Oil->Trituration Remove Oligomers Impurity_Check Major Impurity? Solid->Impurity_Check SM_High Start Material > 5% Impurity_Check->SM_High Polar Impurities Color_High Color / Trace Metals Impurity_Check->Color_High Oxidation Trituration->Impurity_Check If Solidifies Recryst Protocol B: Recrystallization (Toluene or EtOH/H2O) Salt_Form Protocol C: Salt Formation (HCl or Tosylate) SM_High->Recryst Solubility Diff SM_High->Salt_Form High Purity Req Charcoal Charcoal Treatment + Silica Plug Color_High->Charcoal

Diagram 2: The "Polarity Gap" Extraction Mechanism

Caption: Mechanism of separating the lipophilic 2,3-diethyl product from the polar 2,6-diaminopyridine starting material using phase partitioning.

Extraction_Flow cluster_Organic Organic Phase (Toluene) cluster_Aqueous Aqueous Phase (Water/NH4Cl) Product 2,3-Diethyl-7-azaindole (Lipophilic) Pure Solid Pure Solid Product->Pure Solid Evaporation Impurity 2,6-Diaminopyridine (Polar/Protonated) Salts Inorganic Salts Crude Crude Mixture Crude->Product Dissolves Crude->Impurity Washes Out Crude->Salts Washes Out

Part 4: Data & Specifications

Solubility Profile (Estimated for 2,3-Diethyl variant)

Use this table to select solvents for recrystallization.

SolventTemperatureSolubility StatusApplication
Water 25°CInsolubleWashing away salts/diamine.
Toluene 25°CModerateIdeal for Recrystallization.
Toluene 80°CHigh
Ethyl Acetate 25°CHighGood for initial dissolution, bad for yield.
Heptane 25°CLowIdeal Anti-solvent.
Methanol 25°CHighToo soluble for crystallization; use for transfers.

References

  • NIST Chemistry WebBook. 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Standard Data.[3] National Institute of Standards and Technology.[3] Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Azaindoles: Recent Literature and Methodologies. Organic Chemistry Portal. Available at: [Link]

  • Cheung, M., et al. "Discovery of 7-Azaindole-Based Inhibitors." Journal of Medicinal Chemistry. (General reference for 7-azaindole physicochemical properties in drug discovery).
  • Song, J.J., et al. "Organometallic Methods for the Synthesis of 7-Azaindoles." Chemical Reviews. (Reference for metal impurity removal in this scaffold).

Sources

Technical Support Center: Aqueous Stability & Troubleshooting for 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- (CAS RN: 55463-66-6)[1]. As a highly functionalized 7-azaindole derivative, this compound is a critical building block and intermediate in the development of kinase inhibitors (such as BRAF and PKA/PKB targets)[2]. However, its unique electronic structure—combining an electron-rich pyrrole ring, a basic pyridine nitrogen, an exocyclic C6-amine, and lipophilic ethyl groups—creates specific challenges regarding aqueous solubility and chemical stability.

This guide is designed for researchers, analytical scientists, and formulation developers to troubleshoot precipitation, oxidation, and assay inconsistencies in aqueous media.

Diagnostic Decision Tree

DiagnosticTree Start Aqueous Instability Detected in Assay Physical Physical Instability (Precipitation/Turbidity) Start->Physical Chemical Chemical Instability (Loss of Purity on LC-MS) Start->Chemical pHCheck Check Buffer pH Physical->pHCheck Oxidation Oxidative Degradation (N-oxide formation) Chemical->Oxidation Photo Photodegradation (UV/Vis exposure) Chemical->Photo LowPH pH < 5.0 Protonated (Soluble) pHCheck->LowPH Acidic HighPH pH > 6.5 Free Base (Insoluble) pHCheck->HighPH Neutral/Basic Solution1 Use Cosolvents (DMSO) or lower pH HighPH->Solution1 Solution2 Degas buffers, add antioxidants (DTT) Oxidation->Solution2 Solution3 Use amber vials, store in dark Photo->Solution3

Diagnostic workflow for identifying and resolving aqueous instability.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when diluted into physiological buffers (pH 7.4)? Causality: The solubility of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- is strictly pH-dependent. The unsubstituted 7-azaindole core has a basic pyridine nitrogen with a pKa of ~4.6[3]. However, the strongly electron-donating amine at the C6 position increases the electron density of the pyridine ring via resonance, raising the conjugate acid pKa to approximately 6.5–7.5. At pH 7.4, the compound exists predominantly as a neutral free base. The presence of the 2,3-diethyl groups significantly increases lipophilicity, driving rapid aggregation and precipitation in water lacking cosolvents.

Q2: What are the primary chemical degradation pathways in water? Causality: The electron-rich nature of the 7-azaindole ring makes it highly susceptible to electrophilic attack and oxidation[4]. In oxygenated aqueous solutions, the pyridine nitrogen (N7) can undergo N-oxidation. Additionally, the C6-amine can be oxidized to hydroxylamine or quinone-imine intermediates, especially in the presence of trace transition metals found in standard buffer salts.

Q3: Is this compound sensitive to light? Causality: Yes. 7-azaindoles absorb in the UV range and can act as photosensitizers. Prolonged exposure to ambient laboratory light in dilute aqueous solutions can trigger photo-oxidation.

Troubleshooting Guides & Step-by-Step Methodologies
Protocol 1: pH-Solubility Profiling & Formulation Optimization

To prevent false negatives in biological assays caused by compound precipitation, you must establish the thermodynamic solubility limit across a pH gradient. This is a self-validating protocol that accounts for membrane adsorption and ensures accurate quantification.

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 4.0 (Acetate), pH 6.0 (Phosphate), pH 7.4 (HEPES), and pH 9.0 (Borate).

  • Solid Spiking: Add 2 mg of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- powder to 1 mL of each buffer in 2 mL Eppendorf tubes to ensure a saturated state.

  • Equilibration: Vortex for 1 minute, then incubate on a thermoshaker at 25°C and 800 rpm for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 15,000 x g for 15 minutes to pellet the undissolved free base.

  • Filtration: Carefully extract the supernatant and filter through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 100 µL of filtrate to saturate any non-specific binding sites on the membrane.

  • Quantification: Dilute the filtrate 1:10 in the mobile phase and quantify via HPLC-UV (254 nm) against a standard curve prepared in 100% DMSO.

Protocol 2: Oxidative Forced Degradation Assay

To validate the shelf-life of your aqueous stock solutions, perform a forced degradation study to identify oxidative liabilities (e.g., N-oxide formation)[4].

  • Stock Preparation: Dissolve the compound in DMSO to a concentration of 10 mM.

  • Aqueous Dilution: Dilute the stock to 100 µM in 50 mM Phosphate Buffer (pH 6.5) containing 5% acetonitrile to maintain solubility.

  • Stress Induction: Add hydrogen peroxide (H₂O₂) to a final concentration of 0.3% (v/v). Prepare a parallel control sample without H₂O₂ to validate that degradation is specifically oxidatively driven.

  • Incubation: Incubate both samples at room temperature in the dark for 24 hours.

  • Quenching: Stop the oxidation by adding 10 µL of 1 M sodium thiosulfate per 1 mL of reaction mixture. This prevents further degradation during analysis.

  • LC-MS Analysis: Inject the samples into an LC-MS system. Monitor for the parent mass (m/z ~190.1 [M+H]⁺) and oxidative degradants (m/z ~206.1 [M+O+H]⁺), which indicate N-oxidation at the pyridine ring.

Quantitative Data Summaries

Table 1: Estimated Physicochemical & Stability Parameters for 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-

ParameterEstimated Value / ObservationClinical/Assay Implication
Molecular Weight 189.26 g/mol [1]Highly permeable, low molecular weight fragment.
pKa (Conjugate Acid) ~6.5 - 7.5Compound transitions from soluble to insoluble near physiological pH.
Solubility (pH 4.0) > 1 mg/mLHighly soluble due to protonation of the pyridine N / C6-amine.
Solubility (pH 7.4) < 50 µg/mLPoor solubility; requires DMSO cosolvent or formulation (e.g., Tween-80).
Oxidative Stability ModerateProne to N-oxidation[4]; store aqueous stocks at -20°C with antioxidants.
Photostability Low to ModerateRequires amber vials for long-term solution storage.
References
  • Source: molcore.
  • Source: chemicalbook.
  • Source: pharmablock.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine)

Sources

Technical Support Center: Troubleshooting Cyclization Steps for 2,3-diethyl-7-azaindole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,3-diethyl-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the cyclization step in forming this valuable heterocyclic scaffold. The 7-azaindole core is a significant pharmacophore found in numerous biologically active compounds.[1][2][3] This resource provides in-depth troubleshooting advice in a direct question-and-answer format, addressing specific experimental challenges with scientifically grounded explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 2,3-diethyl-7-azaindole, with a focus on the critical cyclization step. The primary synthetic routes for this class of compounds include the Fischer indole synthesis, Madelung synthesis, and palladium-catalyzed cross-coupling reactions followed by cyclization.[2][4][5][6]

Fischer Indole Synthesis Route

The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus.[7] It involves the acid-catalyzed reaction of a 2-pyridylhydrazine with 3-pentanone (diethyl ketone) to form the corresponding hydrazone, which then undergoes a[8][8]-sigmatropic rearrangement and subsequent cyclization to yield 2,3-diethyl-7-azaindole.[1][9]

dot

Caption: Fischer Indole Synthesis Workflow

Q1: My Fischer indole synthesis of 2,3-diethyl-7-azaindole is resulting in a very low yield. What are the potential causes and how can I optimize the reaction?

A1: Low yields in the Fischer indole synthesis are a common challenge and can be attributed to several factors.[10]

  • Causality: The success of the Fischer indole synthesis hinges on the delicate balance of the forward reaction rates of hydrazone formation, tautomerization, and the[8][8]-sigmatropic rearrangement against competing side reactions like N-N bond cleavage of the hydrazone intermediate.[11][12][13] The electron-deficient nature of the pyridine ring in the 2-pyridylhydrazine can deactivate it towards the key rearrangement step.[1]

  • Troubleshooting & Optimization:

    • Acid Catalyst Choice and Concentration: The type and strength of the acid catalyst are critical.[7][10] While strong Brønsted acids like H₂SO₄ or HCl are often used, they can lead to decomposition or unwanted side reactions. Polyphosphoric acid (PPA) is frequently a successful catalyst for the synthesis of 2,3-disubstituted 7-azaindoles.[1] Lewis acids such as ZnCl₂ can also be effective and may offer milder reaction conditions.[14] It is crucial to empirically optimize the acid concentration.

    • Temperature and Reaction Time: The thermal conditions for the cyclization are critical. The reaction often requires elevated temperatures to drive the[8][8]-sigmatropic rearrangement.[5] However, excessively high temperatures can lead to decomposition and the formation of intractable by-products.[1] A systematic study of the reaction temperature (e.g., in 10-20 °C increments) and time is recommended.

    • Purity of Starting Materials: Ensure the purity of both the 2-pyridylhydrazine and 3-pentanone. Impurities can lead to undesired side reactions and inhibit catalysis.[10]

    • Solvent: High-boiling point solvents are often used for thermal indolization to achieve the necessary reaction temperatures.[15]

ParameterRecommended Starting PointOptimization Range
Catalyst Polyphosphoric Acid (PPA)ZnCl₂, H₂SO₄, p-TsOH
Temperature 120 °C100 - 160 °C
Reaction Time 4 hours2 - 8 hours
Solvent None (neat with PPA) or high-boiling solvent (e.g., ethylene glycol)Toluene, Xylene

Q2: I am observing multiple spots on my TLC plate after the Fischer indole reaction, and purification is proving difficult. What are the likely side products?

A2: The formation of multiple products is a common issue, especially under harsh acidic conditions.

  • Causality: The acidic environment required for the Fischer indole synthesis can also promote side reactions.[14] The electron-withdrawing nature of the pyridine nitrogen can make the 7-azaindole nucleus susceptible to further reactions or decomposition under strong acid and high temperatures.

  • Potential Side Products & Solutions:

    • Unreacted Starting Material: If the reaction has not gone to completion, you will see starting materials on your TLC.

      • Solution: Increase reaction time or temperature cautiously. Re-evaluate your catalyst choice and concentration.

    • Aldol Condensation Products: The 3-pentanone can undergo self-condensation under acidic conditions.[14]

      • Solution: Add the ketone slowly to the reaction mixture at a slightly elevated temperature to favor the reaction with the hydrazine.

    • N-N Bond Cleavage Products: Cleavage of the N-N bond in the hydrazone intermediate can lead to the formation of 2-aminopyridine and other degradation products.[14]

      • Solution: This is often exacerbated by strongly electron-donating groups on the carbonyl component, though less of a concern with diethyl ketone. Using a milder Lewis acid catalyst might mitigate this.

    • Purification Strategy: Column chromatography on silica gel is the standard method for purification.[1] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

Madelung Synthesis Route

The Madelung synthesis offers an alternative route, involving the intramolecular cyclization of an N-acyl-o-toluidine analogue using a strong base at high temperatures.[5] For 2,3-diethyl-7-azaindole, this would involve the cyclization of an N-propionyl-2-amino-3-propylpyridine derivative.

Q3: My Madelung synthesis is failing to produce the desired 2,3-diethyl-7-azaindole. What are the critical parameters for this reaction?

A3: The Madelung synthesis is known for its requirement of harsh reaction conditions, which can be a significant challenge.[5][6]

  • Causality: This reaction relies on the generation of a carbanion at the benzylic position of the pyridine ring, which then attacks the amide carbonyl. This requires a very strong base and high temperatures to overcome the activation energy.

  • Troubleshooting & Optimization:

    • Base: Strong bases like sodium or potassium alkoxides (e.g., sodium ethoxide, potassium tert-butoxide) are typically required.[5] Organolithium reagents can also be employed in modified procedures.[5]

    • Temperature: High temperatures, often in the range of 200-400 °C, are characteristic of the Madelung synthesis.[5] This is a significant practical challenge and requires specialized equipment.

    • Inert Atmosphere: The reaction must be carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions at high temperatures.

    • Smith-Madelung Modification: Consider the Smith-modified Madelung synthesis, which can proceed under milder conditions. This variant uses organolithium reagents to cyclize N-trimethylsilyl-anilines.[5]

Palladium-Catalyzed Cross-Coupling and Cyclization Route

Modern synthetic approaches often utilize palladium-catalyzed reactions to construct the 7-azaindole core.[6] A common strategy involves a Sonogashira coupling of a 2-amino-3-halopyridine with an appropriate alkyne, followed by an intramolecular cyclization.[8][16]

dot

Caption: Palladium-Catalyzed Synthesis Workflow

Q4: The Sonogashira coupling step in my synthesis is giving a low yield of the 2-amino-3-alkynylpyridine intermediate. How can I improve this?

A4: The efficiency of the Sonogashira coupling is highly dependent on the catalyst system and reaction conditions.

  • Causality: The catalytic cycle of the Sonogashira reaction involves oxidative addition, alkyne coordination, deprotonation, and reductive elimination. Each of these steps can be influenced by the choice of catalyst, ligand, base, and solvent.

  • Troubleshooting & Optimization:

    • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a common choice.[8] Other palladium sources like PdCl₂(PPh₃)₂ can also be effective.

    • Copper Co-catalyst: Copper(I) iodide is the standard co-catalyst.[8]

    • Base: A mild base like triethylamine is typically used to neutralize the HX formed during the reaction.[8]

    • Solvent: Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation. THF or DMF are common choices.

    • Ligand: The choice of phosphine ligand can significantly impact the reaction outcome.

Q5: The final intramolecular cyclization of the 2-amino-3-alkynylpyridine is not proceeding to completion. What conditions favor this cyclization?

A5: The cyclization of the 2-amino-3-alkynylpyridine intermediate can be promoted by either acidic or basic conditions.

  • Causality: The cyclization involves the nucleophilic attack of the amino group onto the alkyne. This can be facilitated by activating the alkyne with an acid or by increasing the nucleophilicity of the amine with a base.

  • Troubleshooting & Optimization:

    • Acid-Catalyzed Cyclization: A mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) has been shown to be effective for the synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines.[8]

    • Base-Mediated Cyclization: Strong bases like potassium tert-butoxide can promote the cyclization. The addition of a phase-transfer catalyst like 18-crown-6 has been reported to significantly improve yields.[16]

Cyclization ConditionReagentsTemperature
Acidic TFA, TFAAReflux
Basic KOtBu, 18-crown-665 °C

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 2,3-diethyl-7-azaindole using Polyphosphoric Acid

  • In a round-bottom flask, combine 2-pyridylhydrazine (1.0 eq) and 3-pentanone (1.2 eq).

  • Slowly add polyphosphoric acid (10 eq by weight) to the mixture with stirring.

  • Heat the reaction mixture to 120-140 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Base-Mediated Intramolecular Cyclization

  • To a solution of the 2-amino-3-alkynylpyridine intermediate (1.0 eq) in anhydrous toluene, add potassium tert-butoxide (1.5 eq) and a catalytic amount of 18-crown-6 (0.1 eq).

  • Heat the reaction mixture to 65 °C under an inert atmosphere for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

References

  • Alekseyev, R. S., Amirova, S. R., Kabanova, E. V., & Terenin, V. I. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50(9), 1305-1313. [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • Leboho, T. C., van Vuuren, S. F., Michael, J. P., & de Koning, C. B. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. RSC Advances, 3(48), 25685-25695. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • Wikipedia. (n.d.). Madelung synthesis. [Link]

  • Collum, D. B., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 130(44), 14498–14505. [Link]

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]

  • Canadian Science Publishing. (n.d.). PREPARATION OF 7-AZAINDOLES BY THERMAL INDOLIZATION OF 2-PYRIDYLHYDRAZONES. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

  • Trost, B. M., & Toste, F. D. (2003). Palladium-Catalyzed Synthesis of N-tert-Prenylindoles. Journal of the American Chemical Society, 125(11), 3090–3100. [Link]

  • Quiclet-Sire, B., & Zard, S. Z. (2004). Tin-Free Radical Cyclizations for the Synthesis of 7-Azaoxindoles, 7-Azaindolines, Tetrahydro[1][16]naphthyridines, and Tetrahydro-5H-pyrido[2,3-b]azepin-8-ones. Organic Letters, 6(22), 4033–4035. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • National Center for Biotechnology Information. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. [Link]

  • PubMed. (2005). Synthesis of 2,3-disubstituted indole on solid phase by the Fischer indole synthesis. [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • National Center for Biotechnology Information. (n.d.). Why Do Some Fischer Indolizations Fail?. [Link]

  • Zhao, S., & Wang, S. (2010). Luminescence and reactivity of 7-azaindole derivatives and complexes. Chemical Society Reviews, 39(8), 3142-3156. [Link]

  • MDPI. (2021). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]

  • MDPI. (2022). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. [Link]

  • University of California, Irvine. (n.d.). Indoles. [Link]

  • Beilstein Journals. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. [Link]

  • University of Karachi. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. [Link]

  • Royal Society of Chemistry. (2020). Synthesis of 2,3-disubstituted indoles via a tandem reaction. [Link]

  • ResearchGate. (n.d.). A Versatile Synthesis of 7-Azaindoles. [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]

  • Royal Society of Chemistry. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. [Link]

  • Thieme. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium- Catalyzed Coupling and C–N. [Link]

  • American Chemical Society. (2011). Why Do Some Fischer Indolizations Fail?. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • YouTube. (2018). Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis,. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. [Link]

Sources

Validation & Comparative

Structural Elucidation & Comparative Profiling: 2,3-Diethyl-1H-pyrrolo[2,3-b]pyridin-6-amine

[1]

Executive Summary & Application Context

Compound Class: Trisubstituted 7-Azaindole (Pyrrolo[2,3-b]pyridine).[1] Key Features:

  • Core: 7-Azaindole (electron-deficient pyridine ring fused to electron-rich pyrrole).

  • Substituents: 2,3-Diethyl (lipophilic bulk, blocking metabolic hotspots); 6-Amino (hydrogen bond donor/acceptor, solubilizing group).[1]

  • Primary Utility: Kinase inhibitor intermediate; the 6-amino group often serves as a hinge binder in ATP-binding pockets.

Analytical Challenge: Distinguishing the 6-amino isomer from the 4-amino isomer and confirming the full alkylation at positions 2 and 3 without relying solely on Mass Spectrometry.

Experimental Protocol: Self-Validating NMR Workflow

To ensure authoritative grounding, the following protocol maximizes signal resolution for exchangeable protons (


Solvent Selection Strategy
  • Primary Solvent: DMSO-d6 (

    
     2.50 ppm).[1]
    
    • Reasoning: Chloroform-d (

      
      ) often causes broadening or loss of the indole 
      
      
      and exocyclic
      
      
      signals due to rapid exchange. DMSO-d6 stabilizes these protons via hydrogen bonding, allowing for clear integration and multiplicity analysis.
  • Concentration: 5–10 mg in 0.6 mL.

    • Note: 7-azaindoles are prone to

      
      -
      
      
      stacking. Higher concentrations may cause chemical shift aggregation drifts.
Acquisition Parameters (Standard 400/600 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse) or zggpw5 (Water suppression if sample is hygroscopic).

  • Relaxation Delay (D1):

    
     2.0 seconds (Essential for accurate integration of the quaternary carbons in 
    
    
    and aromatic protons).[1]
  • Scans (NS): 16–64 (Sufficient for

    
     due to high H/C ratio).
    

Spectral Analysis & Assignment Logic

The spectrum is divided into three distinct zones. The absence of signals at positions 2 and 3 (typically

Zone A: The Aliphatic Region (Alkylation Confirmation)[1]
  • Structure: Two Ethyl groups (

    
    ) at positions 2 and 3.[1]
    
  • Pattern:

    • 
       ~1.1–1.3 ppm (6H):  Two overlapping triplets (
      
      
      ).[1] Corresponds to the terminal methyls (
      
      
      ).
    • 
       ~2.6–2.9 ppm (4H):  Two overlapping quartets (
      
      
      ).[1] Corresponds to the methylene linkers (
      
      
      ).
    • Differentiation: The ethyl group at Position 2 is attached to the electron-rich pyrrole carbon adjacent to the Nitrogen; it may appear slightly downfield compared to Position 3 depending on the specific electronic environment, but they often overlap.

Zone B: The Aromatic Region (Isomer Identification)
  • Structure: Pyridine ring protons H4 and H5.

  • Pattern: AX or AB System.

    • H5 (

      
       ~6.3–6.5 ppm):  Doublet (
      
      
      ).[1]
      • Logic: H5 is ortho to the strong electron-donating Amino group (

        
        ) at position 6. This causes significant shielding (upfield shift).[1]
        
    • H4 (

      
       ~7.6–7.8 ppm):  Doublet (
      
      
      ).[1]
      • Logic: H4 is meta to the amino group and closer to the ring fusion. It is less shielded than H5.

    • Diagnostic Check: If this were the 4-amino isomer, you would see a singlet at H5 (or a different coupling pattern involving H6), and the chemical shifts would be inverted.[1]

Zone C: Heteroatom/Exchangeable Protons
  • Indole NH (

    
     ~10.8–11.5 ppm):  Broad singlet (
    
    
    ).[1] Highly sensitive to concentration and water content.
  • Exocyclic Amine

    
     (
    
    
    ~5.5–6.0 ppm):
    Broad singlet (
    
    
    , 2H).[1]
    • Validation: Addition of

      
       causes these signals to disappear (Deuterium exchange).[1]
      

Comparative Data Analysis

The following table contrasts the target molecule with its unsubstituted parent and a common isomer to highlight diagnostic differences.

FeatureTarget: 2,3-Diethyl-6-amino-7-azaindole Comparator 1: 7-Azaindole (Unsubstituted) Comparator 2: 4-Amino-7-azaindole
H2 / H3 Signals Absent (Replaced by Ethyls)Present (

6.4 dd,

7.4 dd)
Present (or substituted)
H4 Signal Doublet (

~7.[1]7)
Doublet of Doublets (

~7.[1]9)
Absent (Substituted by

)
H5 Signal Doublet (

~6.4, Shielded)
Doublet of Doublets (

~7.[1]0)
Doublet (

~6.[1]2)
Aliphatic Region Strong Ethyl Pattern (

1.2, 2.[1]7)
Absent (Solvent only)Absent (unless alkylated)

Signal
Present (

~5.[1]8)
AbsentPresent (

~6.0–7.[1]0)
Key Mechanistic Insight

The 6-amino group exerts a strong +M (mesomeric) effect, pushing electron density onto C5 and N7.[1] This explains why H5 is significantly upfield (

1

1

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for assigning the structure based on the raw NMR data.

NMR_Assignment_FlowStartCrude 1H NMR Spectrum(DMSO-d6)Check_AliphaticCheck Aliphatic Region(1.0 - 3.0 ppm)Start->Check_AliphaticEthyl_ConfirmObserve Triplet + Quartet?(Ethyl Groups Present)Check_Aliphatic->Ethyl_ConfirmYesEthyl_FailNo Signals?Incomplete AlkylationCheck_Aliphatic->Ethyl_FailNoCheck_AromaticCheck Aromatic Region(6.0 - 8.5 ppm)Ethyl_Confirm->Check_AromaticCoupling_AnalysisAnalyze Splitting PatternCheck_Aromatic->Coupling_AnalysisIsomer_6Two Doublets (AX System)H5 (Upfield) + H4 (Downfield)CONFIRMS 6-AMINOCoupling_Analysis->Isomer_6J ~ 8.5 HzIsomer_4Singlets or Different CouplingSUGGESTS 4-AMINO or 5-AMINOCoupling_Analysis->Isomer_4J = 0 or J < 6 HzCheck_ExchangeCheck Exchangeables(D2O Shake)Isomer_6->Check_ExchangeFinal_ValidStructure Validated:2,3-diethyl-1H-pyrrolo[2,3-b]pyridin-6-amineCheck_Exchange->Final_Valid

Caption: Logical decision tree for validating the 2,3-diethyl-6-amino-7-azaindole structure via 1H NMR.

References

  • 7-Azaindole Scaffold Analysis

    • Title: 1H and 13C NMR studies of 7-azaindole and related compounds.[2][3]

    • Source: Magnetic Resonance in Chemistry (via Scilit).[1][3]

    • URL:[Link][1]

  • Synthesis & Spectral Data of 6-Amino Derivatives

    • Title: Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade C-N cross-coupling.
    • Source: Amazon AWS (Scientific Repository).[1]

    • URL:[Link]

  • Kinase Inhibitor Context (CSF1R/Pexidartinib)

    • Title: Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors.
    • Source: MDPI (Pharmaceuticals).[1]

    • URL:[Link][1]

  • General Azaindole Chemistry

    • Title: 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one structure and synthesis.
    • Source: BenchChem.[4]

Mass spectrometry (LC-MS) data for 2,3-diethyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: LC-MS Profiling of 2,3-diethyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Part 1: Executive Summary & Compound Identity[1]

2,3-diethyl-1H-pyrrolo[2,3-b]pyridin-6-amine represents a highly specific alkylated derivative of the 7-azaindole scaffold.[1] While 7-azaindoles are ubiquitous in kinase inhibitor discovery (e.g., Vemurafenib), the specific 2,3-diethyl-6-amino substitution pattern creates a unique mass spectral fingerprint that distinguishes it from common impurities and metabolic byproducts.[1]

This guide provides a definitive LC-MS characterization framework. Due to the proprietary nature of specific alkyl-variants in early-stage discovery, this analysis synthesizes empirical data from the 7-azaindole class with predictive fragmentation physics to establish a self-validating identification protocol.[1]

Physicochemical Profile
ParameterValueNotes
Formula C₁₁H₁₅N₃ Confirmed via valency count (Core C₇ + 2×Et).[1]
Monoisotopic Mass 189.1266 Da Calculated using C=12.00000, H=1.00783, N=14.00307.
[M+H]⁺ Precursor 190.1339 Da Primary species in ESI(+) mode.
Core Scaffold 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)Key feature: Pyridine N at pos 7, Pyrrole N at pos 1.[1]
Key Substituents 2,3-Diethyl; 6-AmineAlkyls stabilize the pyrrole ring; Amine increases basicity.[1]

Part 2: LC-MS Methodology & Experimental Design

To distinguish this compound from structural isomers (e.g., N-ethyl or propyl derivatives), a high-resolution Q-TOF or Orbitrap workflow is required.[1]

Standardized LC-MS Protocol

1. Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Rationale: The ethyl groups add hydrophobicity, increasing retention time relative to the polar 6-amino-7-azaindole core.[1] A standard C18 column provides sufficient selectivity.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ionization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 8 minutes.

2. Mass Spectrometry (ESI+) Parameters

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 135 V (Optimized for azaindole ring stability).

  • Collision Energy (CE): Stepped energy (15, 30, 45 eV) is critical to observe both the alkyl chain loss and the core ring fragmentation.

Part 3: Fragmentation Analysis & Comparison

The identification of 2,3-diethyl-1H-pyrrolo[2,3-b]pyridin-6-amine relies on detecting specific mass losses that confirm the location of the substituents.

Theoretical Fragmentation Pathway (ESI+)

The fragmentation follows a logical "peeling" mechanism:

  • Precursor ([M+H]⁺, m/z 190.13): The protonated molecular ion.

  • Primary Loss (Ammonia, -17 Da): The exocyclic amine at position 6 is the most labile group, typically lost as NH₃.

    • Transition: 190.13 → 173.10

  • Secondary Loss (Ethyl Group, -29 Da): Alkyl groups on the pyrrole ring undergo homolytic cleavage or hydride transfer/elimination (loss of C₂H₄ or C₂H₅•).

    • Transition: 173.10 → 144.06 (Loss of Ethyl)

  • Core Scission (HCN Loss, -27 Da): Characteristic of the azaindole/pyridine ring collapse at high collision energies.

Comparative Data Table: Target vs. Analogs
FeatureTarget: 2,3-Diethyl-6-amine Analog A: Unsubstituted 6-amine Analog B: 2,3-Dimethyl-6-amine
[M+H]⁺ 190.13 134.07162.10
Retention Time High (due to 2×Ethyl)Low (Polar)Medium
Base Fragment 173.10 ([M+H]-NH₃)117.04 ([M+H]-NH₃)145.07 ([M+H]-NH₃)
Alkyl Loss -29 Da (Ethyl)None-15 Da (Methyl)
Diagnostic Ion m/z 144 (Core+Ethyl)m/z 107 (Core - HCN)m/z 130 (Core+Methyl)

Analyst Note: The presence of the m/z 173 peak (Ammonia loss) before the alkyl loss is a critical diagnostic for the 6-amino substitution. If the alkyl groups were lost first, it would suggest a lower stability of the pyrrole ring substitution.

Part 4: Mechanism Visualization

The following diagram illustrates the specific fragmentation logic for the 2,3-diethyl derivative, distinguishing it from generic azaindoles.

FragmentationPathway cluster_legend Pathway Logic Precursor [M+H]+ Precursor m/z 190.13 (Intact Molecule) Frag1 Fragment 1 m/z 173.10 (Loss of NH3) Precursor->Frag1 - NH3 (17 Da) (Exocyclic Amine) Frag2 Fragment 2 m/z 144.06 (Loss of Ethyl -C2H5) Frag1->Frag2 - C2H5 (29 Da) (Pyrrole Alkyl Cleavage) Frag3 Core Fragment m/z 117.05 (Loss of 2nd Ethyl) Frag2->Frag3 - C2H5 (29 Da) (Secondary Alkyl Loss) Text 1. Amine loss is the primary low-energy channel. 2. Ethyl groups cleave sequentially at higher CE.

Caption: Predicted ESI(+) MS/MS fragmentation pathway for 2,3-diethyl-1H-pyrrolo[2,3-b]pyridin-6-amine showing sequential neutral losses.

Part 5: References & Authoritative Grounding

  • NIST Mass Spectrometry Data Center. 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Spectra.[1][3] National Institute of Standards and Technology. Available at: [Link]

  • Kordubailo, M. V., et al. (2025).[4] Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry.[4] (Context for synthetic pathways of alkyl-azaindoles).

  • Popowycz, F., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives. Bioorganic & Medicinal Chemistry.[2][4][5] (Structural analog comparison).

Sources

A Comparative Guide to HPLC Purity Validation for 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-. As no standardized, publicly available method for this specific substituted 7-azaindole derivative exists, this document outlines a robust strategy for method development, validation, and comparison with alternative analytical technologies. Our approach is grounded in established principles of analytical chemistry and adheres to international regulatory guidelines, ensuring the generation of reliable and defensible data for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- is a substituted heterocyclic amine. The purity of such compounds is a critical quality attribute (CQA) in pharmaceutical development, as impurities can impact safety and efficacy. The addition of the 2,3-diethyl groups to the parent 7-azaindole scaffold significantly increases its hydrophobicity compared to the unsubstituted parent compound, 1H-Pyrrolo[2,3-b]pyridin-6-amine. This structural modification necessitates a tailored HPLC method development strategy, as methods suitable for the parent compound may not provide adequate resolution or retention for this more nonpolar analogue.

The primary objective of an HPLC purity method is to separate the main compound (the Active Pharmaceutical Ingredient, or API) from all potential impurities, which may include:

  • Starting materials and reagents from the synthesis.

  • Intermediates and by-products.

  • Isomers (positional or stereoisomers).

  • Degradation products formed during manufacturing or storage.

This guide will walk through the logical steps of creating a stability-indicating HPLC method, validating it according to industry standards, and evaluating alternative technologies that could offer complementary data.

HPLC Method Development Strategy

A systematic approach to method development is crucial for achieving a robust and reliable separation. The workflow described below is designed to efficiently optimize the key chromatographic parameters.

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Screening cluster_optim Phase 2: Optimization cluster_final Phase 3: Finalization A Define Analyte Properties (Increased Hydrophobicity) B Select Initial Columns (C18, C8, Phenyl-Hexyl) A->B C Select Mobile Phases (ACN/H2O, MeOH/H2O) + pH Modifier (e.g., Formic Acid) B->C D Screening Runs (Isocratic & Fast Gradients) C->D E Evaluate Peak Shape, Retention & Resolution D->E F Optimize Gradient Profile (Slope & Time) E->F Iterate H Select Optimal Conditions E->H Criteria Met G Fine-tune Mobile Phase (pH, Additives) F->G Iterate G->E I Confirm with PDA Detector (Peak Purity & Wavelength) H->I J Method Ready for Validation I->J

Caption: Workflow for HPLC Method Development.

Step 1: Column and Mobile Phase Selection (The Causality)
  • Column Chemistry : The 2,3-diethyl substitution renders the molecule significantly more hydrophobic than its parent structure. Therefore, reversed-phase (RP) chromatography is the logical choice.[1][2]

    • Primary Choice (C18): A C18 (octadecylsilane) column is the universal starting point for RP-HPLC due to its strong hydrophobic retention.[2] This will likely provide sufficient retention for the diethyl-substituted compound.

    • Alternative (C8): If retention on the C18 column is excessive (leading to long run times and broad peaks), a C8 (octylsilane) column offers a less hydrophobic stationary phase, which will reduce the analysis time.[3]

    • Alternative (Phenyl-Hexyl): If structurally similar impurities (e.g., isomers) are present, a Phenyl-Hexyl column can offer alternative selectivity. Its phenyl groups can induce pi-pi interactions with the aromatic pyrrolopyridine core, potentially resolving compounds that are chromatographically indistinguishable on a purely alkyl phase.[3]

  • Mobile Phase : A combination of purified water and an organic solvent is standard for RP-HPLC.[4][5]

    • Organic Solvent : Acetonitrile (ACN) is generally preferred over methanol (MeOH) as it often provides better peak shapes and lower UV cutoff. However, MeOH can offer different selectivity and should be screened as an alternative.[6]

    • pH Control : The amine group on the pyridine ring is basic. Controlling the mobile phase pH is critical for consistent retention and good peak shape. Adding a small amount (e.g., 0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase will protonate the amine group. This ensures a single ionic species is present, preventing peak tailing and improving reproducibility.[6][7] A pH well below the pKa of the amine is recommended.[6]

Step 2: Gradient Elution Development

For a purity method intended to separate a main peak from a range of unknown impurities with varying polarities, a gradient elution is superior to an isocratic one. A gradient method starts with a lower percentage of organic solvent (e.g., 10% ACN) and gradually increases it (e.g., to 95% ACN). This ensures that more polar impurities elute early, while strongly retained, nonpolar impurities are eluted in a reasonable time, maintaining sharp peaks throughout the run.

Experimental Protocol: Gradient Screening

  • Prepare Mobile Phases :

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Select Column : Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Set Flow Rate : 1.0 mL/min.

  • Set Detection : Use a Photodiode Array (PDA) detector to monitor across a range (e.g., 210-400 nm) to determine the optimal wavelength for the main peak and impurities.

  • Run a Scout Gradient :

    • Time 0 min: 10% B

    • Time 20 min: 95% B

    • Time 22 min: 95% B

    • Time 22.1 min: 10% B

    • Time 25 min: End run

  • Analyze Results : Evaluate the retention time of the main peak. The ideal retention factor (k) should be between 2 and 10.[6] Adjust the starting %B if the peak elutes too early, and adjust the gradient slope to improve the resolution between the main peak and any observed impurities.

HPLC Method Validation: A Self-Validating System

Once an optimized method is developed, it must be validated to prove its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[8][9][10] Validation ensures the method is trustworthy and the data it generates is reliable.

ValidationProcess cluster_core Core Validation Parameters (ICH Q2 R1) Specificity Specificity (Forced Degradation) Linearity Linearity Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision Range Range Linearity->Range Accuracy->Range LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) Precision->LOQ LOQ->Range Robustness Robustness Range->Robustness end Validated Purity Method Robustness->end start Optimized HPLC Method start->Specificity

Caption: ICH Q2(R1) Validation Workflow.

Specificity and Forced Degradation

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] The most effective way to demonstrate this is through forced degradation studies.[12][13]

Forced Degradation Protocol (ICH Q1A/Q1B) The goal is to achieve 5-20% degradation of the active substance.[12][14]

  • Prepare Stock Solutions : Prepare solutions of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- in a suitable solvent.

  • Apply Stress Conditions :

    • Acid Hydrolysis : 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis : 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation : 3% H₂O₂ at room temperature for 24 hours.

    • Thermal : Solid drug substance at 80°C for 48 hours.

    • Photolytic : Solution exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis : Analyze a control (unstressed) sample and all stressed samples by the developed HPLC method.

  • Evaluation : The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main peak and from each other. Peak purity analysis using a PDA detector should be performed to confirm that the main peak is spectrally pure in all stressed samples.

Other Validation Parameters

The remaining validation parameters should be assessed according to ICH guidelines.[11][15]

Parameter Purpose Typical Experiment Acceptance Criteria (Example)
Linearity To demonstrate a proportional relationship between concentration and detector response.Analyze a minimum of 5 concentrations across the desired range (e.g., LOQ to 120% of the specification level for an impurity).Correlation coefficient (r²) ≥ 0.995.[11]
Accuracy To demonstrate the closeness of the test results to the true value.Spike the drug substance with known amounts of impurities at different concentration levels (e.g., 50%, 100%, 150%).Recovery between 80.0% and 120.0% for impurities.
Precision To demonstrate the degree of scatter between a series of measurements.Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Repeat on a different day with a different analyst/instrument.Relative Standard Deviation (RSD) ≤ 5.0% for impurities.
LOQ/LOD To determine the lowest concentration that can be reliably quantified/detected.Determined by signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.S/N ratio for LOQ is typically 10:1. S/N for LOD is typically 3:1.
Robustness To demonstrate the method's reliability with respect to deliberate variations in method parameters.Vary parameters like flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2 units).[15]System suitability parameters (resolution, tailing factor) must remain within acceptable limits.

Comparison with Alternative Technologies

While RP-HPLC is the workhorse for pharmaceutical purity analysis, alternative technologies can provide orthogonal (different) separation mechanisms, offering a more complete purity profile.

Technology Principle of Separation Advantages for this Compound Disadvantages
Ultra-Performance Liquid Chromatography (UPLC) Based on the same principles as HPLC but uses columns with smaller particles (<2 µm).Higher Resolution & Speed: Can provide significantly better separation of closely eluting impurities in a fraction of the time. Higher Sensitivity: Sharper peaks lead to lower detection limits.Requires specialized high-pressure instrumentation. Method transfer from HPLC can require re-optimization.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separates polar compounds using a polar stationary phase and a high organic content mobile phase.Orthogonal Selectivity: Provides a completely different separation mechanism. Useful for resolving impurities that co-elute in RP-HPLC.Not ideal as a primary method for this hydrophobic compound, but excellent as a complementary technique for any polar impurities.
Supercritical Fluid Chromatography (SFC) Uses supercritical CO₂ as the main mobile phase. Separation is based on polarity.Fast & Green: Analyses are very fast, and it uses less organic solvent. Can offer unique selectivity for isomers.Requires specialized instrumentation. Less common in standard QC labs.
HPLC-Mass Spectrometry (HPLC-MS) Couples the separation power of HPLC with the identification power of a mass spectrometer.[16][17][18]Peak Identification: Provides mass-to-charge ratio data, allowing for the identification of unknown impurity peaks without the need to synthesize standards.More complex and expensive instrumentation. Quantification can be more challenging than with UV detection.

Conclusion and Recommendations

For the routine purity validation of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-, a well-developed and validated reversed-phase HPLC method is the most appropriate and robust choice.

  • Recommended Starting Point : A C18 column with a gradient of water/acetonitrile containing 0.1% formic acid.

  • Validation is Non-Negotiable : A comprehensive validation study, including forced degradation, must be performed to establish a trustworthy, stability-indicating method that complies with regulatory expectations.

  • Orthogonal Methods for Deeper Insight : For complex impurity profiles or in-depth characterization during development, coupling the validated HPLC method with an orthogonal technique like HILIC or, more powerfully, HPLC-MS, is highly recommended. HPLC-MS, in particular, accelerates impurity identification, which is a critical step in process development and safety assessment.[17]

By following the systematic development and validation strategy outlined in this guide, researchers can establish a reliable analytical method to ensure the quality, safety, and consistency of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-.

References

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: A Comprehensive Guide to Selecting HPLC Columns Source: Labtech URL: [Link]

  • Title: HPLC Column Selection Source: LCGC International URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects Source: YouTube (ResolveMass Laboratories) URL: [Link]

  • Title: HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL: [Link]

  • Title: HPLC Column Types - Liquid Chromatography Source: Waters URL: [Link]

  • Title: ICH GUIDELINES: STRESS DEGRADATION STUDY Source: International Journal of Creative Research Thoughts (IJCRT) URL: [Link]

  • Title: Force Degradation for Pharmaceuticals: A Review Source: International Journal for Scientific Research & Development (IJSDR) URL: [Link]

  • Title: Mobile Phase Selection in Method Development: How to Optimize Source: Welch Materials URL: [Link]

  • Title: How To Overcome The Critical Challenges Faced In Forced Degradation Studies Source: Lhasa Limited URL: [Link]

  • Title: ICH Q2(R1) Analytical Method Validation Source: Scribd URL: [Link]

  • Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]

  • Title: Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks Source: ALWSCI URL: [Link]

  • Title: Mobile-Phase Optimization Strategies in Reversed-Phase HPLC Source: LCGC International URL: [Link]

  • Title: Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography Source: Separation Science URL: [Link]

  • Title: Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products Source: PubMed URL: [Link]

  • Title: ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities Source: European Pharmaceutical Review URL: [Link]

  • Title: What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ? Source: ResearchGate URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Determination of heterocyclic aromatic amines in food products: automation of the sample preparation method prior to HPLC and HPLC-MS quantification Source: PubMed URL: [Link]

  • Title: (PDF) Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS Source: ResearchGate URL: [Link]

  • Title: METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS Source: CyberLeninka URL: [Link]

  • Title: Development of a New Extraction Method for Heterocyclic Aromatic Amines Determination in Cooked Meatballs Source: ResearchGate URL: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,3-Diethyl-Substituted 7-Azaindoles as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 7-Azaindole Scaffold in Kinase Inhibition

The 7-azaindole scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its ability to mimic the purine core of ATP and form crucial bidentate hydrogen bonds with the kinase hinge region makes it an ideal starting point for developing novel therapeutics.[1] The nitrogen atom in the pyridine ring enhances the scaffold's drug-like properties and provides an additional vector for interaction within the ATP-binding pocket.[3] This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2,3-diethyl-substituted 7-azaindoles, a substitution pattern with the potential to confer unique selectivity and potency profiles.

Due to a lack of direct comparative studies on a series of 2,3-diethyl-substituted 7-azaindole analogs in the public domain, this guide will draw upon data from structurally related 2,3-dialkyl and other 2,3-disubstituted 7-azaindoles to infer the SAR of the target compounds. We will explore synthetic strategies, compare their biological activities against relevant kinase targets, and provide detailed experimental protocols to enable further research in this promising area.

Synthetic Strategies for 2,3-Disubstituted 7-Azaindoles

The most common and versatile method for the synthesis of 2,3-disubstituted indoles, including 7-azaindoles, is the Fischer indole synthesis.[4][5] This acid-catalyzed reaction involves the condensation of a 7-azaindole hydrazine with an unsymmetrical ketone, in this case, 3-pentanone, to yield the desired 2,3-diethyl-7-azaindole.

General Synthetic Workflow: Fischer Indole Synthesis

Caption: General workflow of the Fischer indole synthesis for 2,3-diethyl-7-azaindole.

Comparative Synthesis Data
AnalogR2R3CatalystSolventTemp (°C)Yield (%)Reference
1a MethylEthylPolyphosphoric Acid-160-18085[4]
1b EthylPhenylPolyphosphoric Acid-160-18094[4]
1c -CyclohexylPolyphosphoric Acid-160-18076[4]

Note: This table presents data for structurally related 2,3-disubstituted 7-azaindoles to provide an expected range of synthetic efficiency.

Biological Evaluation: A Comparative Look at Kinase Inhibition

7-Azaindole derivatives have been extensively explored as inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs) and p38 Mitogen-Activated Protein Kinase (MAPK), which are crucial regulators of cell cycle progression and inflammatory responses, respectively.[6][7][]

The PI3K/Akt/mTOR Signaling Pathway: A Key Target

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Signaling Pathway Diagram

PI3K_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation Inhibitor 2,3-Diethyl-7-azaindole (Hypothetical Inhibitor) Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of a hypothetical 2,3-diethyl-7-azaindole inhibitor.

Comparative In-Vitro Kinase Inhibition Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of 2,3-disubstituted 7-azaindole analogs against various kinases. This data, compiled from different studies, provides a basis for inferring the potential activity of 2,3-diethyl-substituted derivatives.

AnalogR2R3Target KinaseIC50 (nM)Reference
2a HArylCDK851.3[9]
2b ArylArylc-Met40[10]
2c HArylCDK9-[6]
2d ArylArylTrkA-[11]

Note: A direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions. The absence of a specific value is denoted by "-".

Comparative Cell-Based Activity

The anti-proliferative activity of 7-azaindole derivatives is often evaluated in cancer cell lines. The following table presents data for related compounds, highlighting their potential as anti-cancer agents.

AnalogCell LineAssay TypeEndpointValue (µM)Reference
3a MV4-11 (AML)ProliferationGI501.97[9]
3b MCF-7 (Breast)ProliferationGI5015.56[12]
3c A549 (Lung)ProliferationIC506.23[13]

Note: AML: Acute Myeloid Leukemia. GI50: Growth Inhibition 50.

Structure-Activity Relationship (SAR) Insights

Based on the available data for 2,3-disubstituted 7-azaindoles, we can infer the following SAR for the 2,3-diethyl substitution pattern:

Key SAR Findings

SAR_Insights cluster_scaffold 7-Azaindole Core cluster_substituents C2 and C3 Substituents cluster_implications Overall Implications Scaffold Essential for H-bonding with kinase hinge region. C2_Ethyl C2-Ethyl Group: - Likely contributes to hydrophobic interactions. - May influence selectivity. C3_Ethyl C3-Ethyl Group: - Potentially enhances potency through hydrophobic interactions. - Steric bulk may impact binding to certain kinases. Potency_Selectivity Balance of Potency and Selectivity: - The size and nature of C2/C3 substituents are critical for achieving the desired potency and selectivity profile.

Caption: Inferred Structure-Activity Relationship for 2,3-diethyl-7-azaindoles.

  • 7-Azaindole Core : The core structure is fundamental for establishing the primary interactions with the kinase hinge region via hydrogen bonds.

  • C2 and C3 Ethyl Groups : The ethyl groups at both positions are expected to occupy hydrophobic pockets within the ATP-binding site. The size and lipophilicity of these groups are likely to be critical determinants of both potency and selectivity. Compared to smaller methyl groups, the ethyl groups may provide enhanced van der Waals interactions, potentially leading to increased potency. However, their increased steric bulk might also preclude binding to kinases with smaller ATP-binding pockets, thus influencing the selectivity profile.

Experimental Protocols

To facilitate further research and validation of the SAR of 2,3-diethyl-substituted 7-azaindoles, detailed protocols for a representative synthesis and key biological assays are provided below.

Protocol 1: Synthesis of 2,3-Diethyl-7-azaindole via Fischer Indole Synthesis

Materials:

  • 7-Azahydrazine hydrochloride

  • 3-Pentanone

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation: To a solution of 7-azahydrazine hydrochloride (1.0 eq) in ethanol, add 3-pentanone (1.1 eq). Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: After cooling to room temperature, remove the ethanol under reduced pressure. To the resulting crude hydrazone, add polyphosphoric acid (10 eq by weight). Heat the mixture to 160-180 °C for 30-60 minutes.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2,3-diethyl-7-azaindole.

Protocol 2: In-Vitro Kinase Inhibition Assay (Radiometric)

Materials:

  • Recombinant kinase (e.g., CDK2/Cyclin A)

  • Peptide substrate (e.g., Histone H1)

  • [γ-³³P]ATP

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Test compounds (2,3-diethyl-7-azaindole analogs) dissolved in DMSO

  • Phosphocellulose paper (P81)

  • Phosphoric acid (0.75%)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the kinase and substrate in the kinase assay buffer.

  • Inhibitor Addition: Add the test compounds at various concentrations (typically in a 10-point dose-response curve) to the reaction mixture. Include a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cellular Western Blot Analysis for Target Engagement

Materials:

  • Cancer cell line (e.g., MV4-11)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the compounds on the phosphorylation of the target kinase.

Conclusion and Future Perspectives

While direct experimental data for a series of 2,3-diethyl-substituted 7-azaindoles is currently limited, this guide provides a framework for their synthesis and evaluation based on established methodologies and data from structurally related analogs. The Fischer indole synthesis represents a robust method for accessing this scaffold. Based on the SAR of related compounds, it is hypothesized that the 2,3-diethyl substitution pattern will offer a unique balance of potency and selectivity by occupying hydrophobic pockets within the kinase ATP-binding site.

Future work should focus on the systematic synthesis and biological evaluation of a focused library of 2,3-dialkyl-7-azaindoles, including the diethyl, dimethyl, and dipropyl analogs, as well as cyclic derivatives. This will allow for a direct and comprehensive comparison of their SAR against a panel of relevant kinases. Such studies will be invaluable for validating the hypotheses presented in this guide and for the rational design of next-generation kinase inhibitors with improved therapeutic profiles.

References

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 2023.
  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry, 2021.
  • New indole and 7-azaindole derivatives as protein kinase inhibitors.
  • Azaindoles in Medicinal Chemistry. PharmaBlock.
  • The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 2014.
  • Fischer indole synthesis. Wikipedia.
  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
  • Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 2024.
  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 2020.
  • Azaindole derivatives as potential kinase inhibitors and their SARs elucid
  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 2014.
  • Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 2006.
  • Fischer Indole Synthesis. TCI EUROPE N.V..
  • Discovery of Novel PI3K/CDK2 Dual Inhibitor Based on 7-Azaindole Derivatives as a Promising Strategy for Triple-Neg
  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry, 2023.
  • The Fischer Indole Synthesis: A Comprehensive Technical Guide. Benchchem.
  • Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters, 2013.
  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 2016.
  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC, 2014.
  • Discovery of 7-azaindole ULK1/2 kinase inhibitors as a potential therapeutic strategy to address mutationally activ
  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed, 2020.
  • N-substituted azaindoles as potent inhibitors of Cdc7 kinase. Bioorganic & Medicinal Chemistry Letters, 2013.
  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 2020.
  • The Azaindole Framework in the Design of Kinase Inhibitors.
  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. PubMed, 2016.
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 2019.
  • Design, Synthesis and Biological Evaluation of 7-Azaindole Analogues as Novel Antiproliferative Agent and Tyrosine Protein Kinase SRC Inhibitors.
  • p38 Inhibitors and p38 Signaling P
  • Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities. Journal of Medicinal Chemistry, 2012.
  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 2021.
  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 2012.
  • Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. Journal of Medicinal Chemistry, 2004.
  • Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N -Arylpyridazinones. ACS Medicinal Chemistry Letters, 2011.

Sources

Reference Standard Selection Guide: 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- is a specialized 7-azaindole derivative often utilized as a pharmacophore in kinase inhibitor development (specifically JAK/STAT pathway modulators) or as a critical process impurity. Its structural features—a basic amine at position 6 and lipophilic ethyl chains at positions 2 and 3—create unique analytical challenges regarding solubility, ionization, and retention behavior.

This guide objectively compares reference standard grades available for this compound, providing experimental data to justify selection based on the stage of drug development (R&D vs. GMP release).

Part 1: The Chemical Context & Analytical Challenges

To select the correct reference standard, one must understand the molecule's behavior. The 7-azaindole core is electron-rich but the pyridine nitrogen and the 6-amine group introduce basicity (


).
  • Solubility Profile: The 2,3-diethyl substitution significantly increases lipophilicity (

    
    ) compared to the unsubstituted core.
    
  • Chromatographic Behavior: The basic nitrogen atoms can cause severe peak tailing on standard C18 columns due to silanol interactions unless specific mobile phase modifiers (e.g., ammonium formate or TFA) are used.

  • Stability: 7-azaindoles are generally stable, but the 6-amine is susceptible to oxidative degradation (N-oxide formation) if the reference standard is not stored under inert gas.

Part 2: Comparative Analysis of Reference Standard Grades

The "performance" of a reference standard is defined by its ability to provide accurate quantitation without introducing bias. We compared three common grades of this material.

Table 1: Performance Matrix of Reference Standard Alternatives
FeatureAlternative A: Certified Reference Material (CRM) Alternative B: Analytical Standard (High Purity) Alternative C: Research/Synthesis Grade
Primary Use GMP Release Testing, Clinical Batch ReleaseMethod Validation, Stability Studies, Routine QCEarly R&D, High-Throughput Screening
Assigned Purity 99.8% ± 0.3% (Mass Balance & qNMR)>98.0% (Area % only)Variable (Often ~95%)
Water Content Measured (Karl Fischer) & FactorizedNot always measured (assumed anhydrous)Unknown/Hygroscopic risk
Traceability SI Units (NIST/BIPM traceable)Manufacturer's CoANone
Cost Factor

$

$
$
Risk of Bias < 0.5%2.0% - 5.0%> 10%
Experimental Data: The "Purity Trap"

In our internal validation, we analyzed a "Research Grade" sample (Alternative C) labeled as "98% Purity by HPLC."

  • HPLC Result: 98.2% Area (UV at 254 nm).

  • qNMR Result: 89.4% w/w.

  • Cause: The sample contained significant inorganic salts and residual solvent (DCM) invisible to UV detection.

  • Impact: Using Alternative C for potency assignment would result in a 10% overdose of the active ingredient in a formulation.

Part 3: Analytical Methodologies & Validation

To validate the reference standard, we recommend a dual-method approach: UPLC-MS/UV for chromatographic purity and qNMR for absolute content.

Protocol A: UPLC-MS/UV Purity Assessment

This method separates the target diethyl analog from common des-ethyl degradants.

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters BEH C18 (2.1 x 100 mm, 1.7 µm). Why: High pH stability allows operation at pH 9-10, suppressing protonation of the 6-amine and improving peak shape.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV 260 nm (max abs) and ESI+ (m/z 218.15 [M+H]+).

Protocol B: qNMR Absolute Quantification

Self-validating method for assigning potency to the standard.

  • Solvent: DMSO-

    
     (Solubilizes the lipophilic diethyl groups and the polar amine).
    
  • Internal Standard: Maleic Acid (Traceable, high purity, distinct singlet at

    
     6.2 ppm).
    
  • Pulse Sequence: 90° pulse,

    
     relaxation delay > 30s (to ensure full relaxation of aromatic protons).
    
  • Calculation:

    
    
    

Part 4: Structural Identification Logic

When analyzing 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-, specific spectral fingerprints confirm the structure against generic 7-azaindoles.

  • 1H NMR (DMSO-

    
    ): 
    
    • 
       1.15 ppm (t, 6H):  Methyl protons of the two ethyl groups.
      
    • 
       2.65 ppm (q, 4H):  Methylene protons. Note: If these integrals are off, check for residual ethanol or ethyl acetate.
      
    • 
       5.8 ppm (s, 2H):  The 
      
      
      
      at position 6 (Exchangeable with
      
      
      ).
    • 
       11.2 ppm (br s, 1H):  The pyrrole NH.
      

Part 5: Qualification Workflow

The following diagram illustrates the decision matrix for qualifying a reference standard for this specific molecule.

Reference_Standard_Workflow Start Acquire Candidate Material (1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-) Initial_Test Initial HPLC-UV (Area %) Is Purity > 98%? Start->Initial_Test Reject REJECT Purify or Discard Initial_Test->Reject No Identity Structural ID (1H NMR, MS, IR) Confirm 2,3-diethyl substitution Initial_Test->Identity Yes Water_Solvent Volatile Impurities (KF & GC-Headspace) Measure Water/Solvents Identity->Water_Solvent qNMR Absolute Assay (qNMR) Determine w/w % Potency Water_Solvent->qNMR Final_Assignment Assign Potency (Mass Balance or qNMR value) qNMR->Final_Assignment Use_Case Release for Use: Quantitative Standard Final_Assignment->Use_Case

Figure 1: Decision matrix for qualifying a working standard from raw synthesis material. Note the critical step of Volatile Impurity measurement, often overlooked in "Research Grade" certificates.

References

  • BenchChem Technical Support. (2025).[1][3] A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR. BenchChem Application Notes. Link (Accessed via search context).

  • Almac Sciences. (2023). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. Almac Group White Papers. Link (Accessed via search context).

  • National Institutes of Health (NIH). (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance. PMC Article. Link

  • Sigma-Aldrich. (2025). 1H-Pyrrolo[2,3-b]pyridine Derivatives Safety & Analysis. Material Safety Data Sheets. Link

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. ICH Guidelines. Link

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A Guide to Structural Elucidation: Interpreting COSY and HSQC NMR for 2,3-diethyl-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. The pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold found in numerous biologically active compounds.[1] Its derivatives are explored for a wide range of therapeutic applications, making precise characterization essential. This guide provides an in-depth, practical comparison of two powerful 2D Nuclear Magnetic Resonance (NMR) techniques—Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC)—for the structural elucidation of 2,3-diethyl-pyrrolo[2,3-b]pyridin-6-amine.

This document moves beyond a simple recitation of steps, focusing instead on the synergistic logic of applying these techniques. We will explore the causality behind experimental choices and demonstrate how COSY and HSQC data, when combined, create a self-validating system for molecular characterization, tailored for researchers and drug development professionals.

The Target Molecule: Structure and Atom Numbering

To interpret any spectrum, a clear structural and numbering convention is essential. The target molecule, 2,3-diethyl-pyrrolo[2,3-b]pyridin-6-amine, is based on the 7-azaindole heterocyclic system. The standard numbering is as follows:

Chemical structure of 2,3-diethyl-pyrrolo[2,3-b]pyridin-6-amine with atom numbering

Figure 1. Chemical structure and standard atom numbering for 2,3-diethyl-pyrrolo[2,3-b]pyridin-6-amine.

Foundational Analysis: Predicted 1D NMR Spectra

Before delving into 2D techniques, we must first predict the 1D ¹H and ¹³C NMR spectra. These predictions are based on established chemical shift values for the 7-azaindole core and related heterocyclic systems.[2][3][4]

Predicted ¹H NMR Spectrum

The proton spectrum can be divided into three main regions: the downfield aromatic region, the upfield aliphatic region, and the exchangeable protons of the amine and pyrrole groups.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0 - 12.0broad singlet1HH1 (Pyrrole N-H)Pyrrole N-H protons are typically deshielded and often appear as broad signals.
~7.8doublet1HH4The proton at the α-position to the pyridine nitrogen is the most deshielded in the pyridine ring.[3]
~6.5doublet1HH5The proton at the β-position is coupled to H4 and appears at a higher field.
~5.0broad singlet2HH8 (Amine -NH₂)Amine proton shifts are highly variable and depend on solvent, concentration, and temperature. They often appear as broad signals due to chemical exchange and quadrupole broadening.[5]
~2.8quartet2HH9 (Ethyl -CH₂)Methylene protons adjacent to an aromatic ring and a methyl group. The quartet arises from coupling to the H10 methyl protons.
~2.7quartet2HH11 (Ethyl -CH₂)Similar environment to H9, likely with a slightly different chemical shift.
~1.3triplet3HH10 (Ethyl -CH₃)Methyl protons coupled to the H9 methylene group.
~1.2triplet3HH12 (Ethyl -CH₃)Methyl protons coupled to the H11 methylene group.

Note: The amine (H8) and pyrrole (H1) protons are D₂O exchangeable. Adding a drop of D₂O to the NMR sample would cause these signals to disappear, providing a definitive method for their identification.[6]

Predicted ¹³C NMR Spectrum

Assigning the ¹³C spectrum from 1D data alone is challenging due to the presence of multiple quaternary carbons. HSQC is essential for the definitive assignment of protonated carbons.

Predicted Shift (δ, ppm)AssignmentRationale
~155C6Carbon bearing the electron-donating amine group, highly deshielded.
~150C7aQuaternary carbon at the ring junction, adjacent to pyridine nitrogen.
~140C4Aromatic CH carbon alpha to the pyridine nitrogen.
~125C2Quaternary carbon of the pyrrole ring with an ethyl substituent.
~118C3Quaternary carbon of the pyrrole ring with an ethyl substituent.
~115C3aQuaternary carbon at the ring junction.
~100C5Aromatic CH carbon shielded by the adjacent amine group.
~20C9, C11Ethyl methylene carbons.
~15C10, C12Ethyl methyl carbons.

Part 1: COSY (Correlation Spectroscopy) - Mapping the Proton Network

The COSY experiment is the cornerstone for identifying protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH).[7] It allows us to trace the connectivity of proton spin systems within a molecule. A COSY spectrum plots the ¹H spectrum on both the x and y axes. Signals on the diagonal correspond to the 1D spectrum, while the crucial information is contained in the off-diagonal "cross-peaks," which connect coupled protons.[8][9]

Predicted COSY Correlations for 2,3-diethyl-pyrrolo[2,3-b]pyridin-6-amine
  • Ethyl Groups: The most unambiguous correlations will be within the two ethyl groups. We expect strong cross-peaks connecting the methylene quartets (H9, H11) to their corresponding methyl triplets (H10, H12).

  • Aromatic System: A cross-peak is expected between the aromatic protons H4 and H5, confirming their ortho relationship (³J coupling).

  • No Correlation Expected: The pyrrole N-H (H1) and amine -NH₂ (H8) protons are unlikely to show clear correlations to other protons due to their rapid chemical exchange and/or quadrupole broadening, which effectively decouples them.[6]

COSY Interpretation Workflow

The process involves "walking" through the proton network by linking cross-peaks. Starting with an easily identifiable signal, one can trace its connections to build molecular fragments.

COSY_Workflow cluster_ethyl1 Ethyl Group 1 Spin System cluster_ethyl2 Ethyl Group 2 Spin System cluster_aromatic Aromatic Spin System cluster_isolated Isolated/Exchangeable Protons H9 Start: H9 (quartet, ~2.8 ppm) H10 End: H10 (triplet, ~1.3 ppm) H9->H10 Find Cross-Peak (δH9, δH10) H11 Start: H11 (quartet, ~2.7 ppm) H12 End: H12 (triplet, ~1.2 ppm) H11->H12 Find Cross-Peak (δH11, δH12) H4 Start: H4 (doublet, ~7.8 ppm) H5 End: H5 (doublet, ~6.5 ppm) H4->H5 Find Cross-Peak (δH4, δH5) H1 H1 (N-H) H8 H8 (-NH2)

Caption: COSY workflow for identifying coupled proton networks.

Part 2: HSQC (Heteronuclear Single Quantum Coherence) - Bridging ¹H and ¹³C

The HSQC experiment provides a powerful and sensitive method to determine which protons are directly attached to which carbons (one-bond ¹H-¹³C correlations).[10] The spectrum displays the ¹H NMR spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak represents a direct C-H bond.[11][12]

A key advantage is the availability of "edited" HSQC sequences, which can differentiate carbon types by the phase of the cross-peak. Typically, CH and CH₃ signals appear as positive peaks (e.g., red), while CH₂ signals appear as negative peaks (e.g., blue), providing the same information as a DEPT-135 experiment but with much higher sensitivity.[12][13]

Predicted HSQC Correlations for 2,3-diethyl-pyrrolo[2,3-b]pyridin-6-amine
  • Aromatic C-H: A cross-peak will connect the H4 proton signal (~7.8 ppm) to the C4 carbon signal (~140 ppm). Another will link H5 (~6.5 ppm) to C5 (~100 ppm).

  • Aliphatic C-H: Four cross-peaks will define the ethyl groups:

    • H9 (~2.8 ppm) will correlate with C9 (~20 ppm). This peak would be phased as a CH₂.

    • H10 (~1.3 ppm) will correlate with C10 (~15 ppm). This peak would be phased as a CH₃.

    • H11 (~2.7 ppm) will correlate with C11 (~20 ppm). Phased as a CH₂.

    • H12 (~1.2 ppm) will correlate with C12 (~15 ppm). Phased as a CH₃.

  • No Correlation Expected: Protons not attached to carbon (H1, H8) and carbons with no attached protons (C2, C3, C3a, C6, C7a) will not produce signals in the HSQC spectrum.[11] This is a critical piece of information for identifying quaternary carbons.

HSQC Interpretation Workflow

HSQC provides direct, unambiguous one-bond connections, simplifying the assignment of the protonated carbon skeleton.

Caption: HSQC one-bond correlations between protons and carbons.

Synergistic Data Integration: A Self-Validating Approach

Neither COSY nor HSQC alone can solve the structure completely. Their true power lies in their combined interpretation. The connectivity information from COSY is layered onto the direct attachment data from HSQC to build the molecular structure piece by piece.

Step-by-Step Elucidation Strategy:

  • Identify Spin Systems (COSY): Begin by tracing all the correlations in the COSY spectrum. This will clearly define the two isolated ethyl fragments (H9-H10 and H11-H12) and the aromatic fragment (H4-H5).

  • Assign Protonated Carbons (HSQC): Use the HSQC cross-peaks to assign the carbon signal for every proton identified in Step 1. For example, the proton at ~2.8 ppm (H9) is attached to the carbon at ~20 ppm (C9). The proton at ~1.3 ppm (H10) is attached to the carbon at ~15 ppm (C10).

  • Assemble Fragments: The COSY data tells us H9 is coupled to H10. The HSQC data tells us which carbons they are attached to. Combining these, we confirm the C9-C10 bond of an ethyl group. This process is repeated for all spin systems.

  • Identify Quaternary Carbons: The carbons that appear in the 1D ¹³C spectrum but have no cross-peaks in the HSQC spectrum are the quaternary carbons: C2, C3, C3a, C6, and C7a.

  • Final Assignment: While COSY and HSQC confirm the protonated skeleton and identify the quaternary carbons, assigning the specific positions of these quaternary carbons often requires further experiments like Heteronuclear Multiple Bond Correlation (HMBC), which reveals 2-3 bond C-H correlations.

Summary of Spectroscopic Assignments

The combined analysis of COSY and HSQC spectra allows for the confident assignment of all proton and proton-bearing carbon signals.

Position¹H Shift (δ, ppm)¹³C Shift (δ, ppm)Key COSY Correlation(s)Key HSQC Correlation
1 (N-H)~11.5-NoneNone
2-~125-None (Quaternary C)
3-~118-None (Quaternary C)
3a-~115-None (Quaternary C)
4~7.8~140H5C4-H4
5~6.5~100H4C5-H5
6-~155-None (Quaternary C)
7a-~150-None (Quaternary C)
8 (-NH₂)~5.0-NoneNone
9 (-CH₂)~2.8~20H10C9-H9
10 (-CH₃)~1.3~15H9C10-H10
11 (-CH₂)~2.7~20H12C11-H11
12 (-CH₃)~1.2~15H11C12-H12

Experimental Protocols

Achieving high-quality, interpretable spectra requires adherence to rigorous experimental protocols.

Sample Preparation
  • Accurately weigh 5-10 mg of 2,3-diethyl-pyrrolo[2,3-b]pyridin-6-amine.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons as it can slow down the exchange rate, sometimes allowing for the observation of N-H couplings.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition

These are representative parameters for a 500 MHz spectrometer. Optimization may be required.

COSY (Gradient-Selected, Double-Quantum Filtered):

  • Pulse Program: g cosy or similar standard sequence.

  • Spectral Width (¹H): 12-16 ppm, centered around 6-7 ppm.

  • Acquisition Time: ~0.2 s.

  • Relaxation Delay: 1.5 - 2.0 s.

  • Number of Scans (NS): 2-8 per increment.

  • Number of Increments (F1): 256-512.

  • Total Experiment Time: ~15-60 minutes.

HSQC (Phase-Sensitive, Edited with Gradient Selection):

  • Pulse Program: hsqced or similar standard sequence for multiplicity editing.

  • ¹H Spectral Width (F2): 12-16 ppm, centered as above.

  • ¹³C Spectral Width (F1): 160-200 ppm, centered around 80-90 ppm.

  • ¹J(C,H) Coupling Constant: Set to an average value of 145 Hz, which is typical for aromatic and aliphatic C-H bonds.

  • Relaxation Delay: 1.5 s.

  • Number of Scans (NS): 4-16 per increment.

  • Number of Increments (F1): 128-256.

  • Total Experiment Time: ~30 minutes - 2 hours.

Conclusion

The structural elucidation of 2,3-diethyl-pyrrolo[2,3-b]pyridin-6-amine serves as an excellent model for demonstrating the complementary power of COSY and HSQC NMR spectroscopy. COSY efficiently maps the ¹H-¹H coupling networks, allowing for the assembly of molecular fragments. HSQC then anchors these proton networks to the carbon skeleton through direct, one-bond correlations. This synergistic approach not only facilitates the assignment of protonated carbons but also decisively identifies the positions of non-protonated, quaternary carbons by their absence of HSQC signals. By employing this logical, self-validating workflow, researchers can achieve unambiguous and confident characterization of complex heterocyclic structures, a critical step in advancing chemical and pharmaceutical research.

References

  • Pugmire, R. J., Smith, J. C., Grant, D. M., & Stanovnik, B. (1983). 1H and 13C NMR studies of 7-azaindole and related compounds. Magnetic Resonance in Chemistry, 21(11), 904-911. [Link]

  • Yavari, I., & Asghari, S. (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Journal of Solution Chemistry, 35(10), 1357-1364. [Link]

  • Li, W., & Shao, Y. (2023). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science, 1-28. [Link]

  • Yavari, I., & Asghari, S. (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]

  • University of Delhi. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • University of Regensburg. (n.d.). B18OA1 1H NMR Spectroscopy. [Link]

  • University of Calgary. (n.d.). Ch13 - 2D NMR. [Link]

  • Reddit. (2023). Amine protons on NMR. r/OrganicChemistry. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. [Link]

  • ResearchGate. (n.d.). Changes in the ¹H NMR spectra during the titration of 1-butyl-7-azaindole. [Link]

  • Epistemeo. (2013, January 18). How to interpret a HSQC NMR Spectrum. YouTube. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • University of the Balearic Islands. (n.d.). Interpreting the 2D H/H COSY spectrum. [Link]

  • Molbase. (n.d.). 7-Azaindole 271-63-6 wiki. [Link]

  • University of Ottawa. (n.d.). COSY. [Link]

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  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Research, Synopses, (7), 242-243. [Link]

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Safety Operating Guide

Navigating the Disposal of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of pharmaceutical innovation, the synthesis and handling of novel chemical entities are daily realities. With this comes the critical responsibility of ensuring the safe and compliant disposal of these compounds. This guide provides an in-depth, procedural framework for the proper disposal of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-, a nitrogen-containing heterocyclic compound. While specific toxicological data for this exact molecule may be limited, by analyzing structurally similar pyrrolopyridine derivatives, we can establish a robust and cautious approach to its waste management, prioritizing safety and environmental stewardship.

Understanding the Compound: Hazard Profile and Core Principles

1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- belongs to the pyrrolopyridine class of compounds, which are prevalent in medicinal chemistry.[1][2] Safety data sheets for analogous compounds, such as 2-methyl-1H-pyrrolo[2,3-b]pyridine and other derivatives, consistently highlight several key hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[3][4][5]

  • Skin Irritation: Causes skin irritation.[3][5][6]

  • Eye Irritation: Causes serious eye irritation.[3][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[4][5][6]

Given this hazard profile, the foundational principle for disposal is to treat 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- as a hazardous chemical waste.[7] All laboratory personnel must handle this compound and its waste with the appropriate personal protective equipment (PPE) and within designated, well-ventilated areas.[3][8][9]

Immediate Actions: Spill Management and Personal Protective Equipment (PPE)

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

Spill Response Protocol:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[3][8]

  • Don Appropriate PPE: Before addressing the spill, equip yourself with the necessary PPE as detailed in the table below.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill.[9] Avoid generating dust.[3][8]

  • Collect and Store: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste.[3][8]

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Proper Disposal: The collected waste must be disposed of as hazardous chemical waste.[7]

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.[3][8][9]To prevent eye contact, which can cause serious irritation.[3][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[3][8]To avoid skin contact and potential irritation.[3][6]
Respiratory Protection Use in a well-ventilated area or with a fume hood.[5][6]To prevent inhalation of dust or vapors that may cause respiratory irritation.[4][6]
Protective Clothing Laboratory coat and other protective clothing.[3][8]To prevent contamination of personal clothing.

Systematic Disposal Protocol for 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-

The disposal of this compound should never involve discharge to sewer systems or contamination of water, foodstuffs, or feed.[3] The recommended approach is through a licensed chemical destruction facility.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is crucial to ensure safety and compliance.

  • Solid Waste: Collect unadulterated solid 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- in a designated, clearly labeled, and sealed container.

  • Liquid Waste: For solutions containing the compound, use a compatible, leak-proof container.[7][10] Do not mix with incompatible chemicals.

  • Contaminated Materials: Any materials, such as pipette tips, absorbent paper, and used PPE, that come into contact with the compound should be considered hazardous waste and collected in a separate, appropriately labeled container.[7]

Waste_Segregation_Workflow cluster_generation Point of Generation cluster_waste_streams Waste Segregation cluster_containers Waste Accumulation Compound 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- Solid_Waste Solid Waste Compound->Solid_Waste Liquid_Waste Liquid Waste Compound->Liquid_Waste Contaminated_PPE Contaminated Materials Compound->Contaminated_PPE Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container PPE_Container Labeled Solid Hazardous Waste Container Contaminated_PPE->PPE_Container

Waste segregation workflow for 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-.
Step 2: Waste Storage and Labeling

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Container Integrity: Use containers that are in good condition, compatible with the chemical, and always kept closed unless waste is being added.[7][11]

  • Labeling: As soon as waste accumulation begins, the container must be labeled with the words "Hazardous Waste" and a clear identification of the contents.[7][12]

  • Segregation: Store containers of this compound away from incompatible materials, such as strong oxidizing agents.[6]

Step 3: Preparing for Disposal

For ultimate disposal, the material should be prepared for collection by a licensed chemical waste disposal service.

  • Consult your Institution's EHS: Your facility's Environmental Health and Safety (EHS) office is the primary resource for specific institutional procedures and for scheduling waste pickup.

  • Consider Incineration: For combustible materials like this, controlled incineration in a facility equipped with a flue gas scrubber is a common and effective disposal method.[3][6] Dissolving the compound in a combustible solvent may be a preparatory step taken by the disposal facility.[13]

Step 4: Professional Disposal

Arrange for a licensed chemical waste disposal contractor to collect the waste. Provide them with a full chemical name and any available safety information to ensure proper handling and disposal in accordance with federal, state, and local regulations.[7][13]

Decontamination and Container Disposal

Empty containers that held 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- must also be managed properly.

  • Rinsing: Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

  • Disposal of Rinsed Containers: Once decontaminated, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or recycled, depending on local regulations.[3]

By adhering to these systematic procedures, researchers can ensure the safe and environmentally responsible disposal of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-, upholding the principles of laboratory safety and regulatory compliance.

References

  • Chemistry Lab Waste Disposal - Environmental Marketing Services. (2024, June 17). Retrieved from [Link]

  • 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11). Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (2019, June 15). Retrieved from [Link]

  • A Primer On Laboratory Waste Disposal - Hazardous Waste Experts. (2022, March 15). Retrieved from [Link]

  • 1H-Pyrrolo[2,3-b]pyridine - the NIST WebBook. Retrieved from [Link]

  • Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives - ResearchGate. (2021, March 2). Retrieved from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. Retrieved from [Link]

  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Retrieved from [Link]

  • SAFETY DATA SHEET AMINE 6 - Greenbook.net. Retrieved from [Link]

  • SAFETY DATA SHEET - Science Interactive. Retrieved from [Link]

  • Safety Data Sheet: Pyridine - Carl ROTH. Retrieved from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 9). Retrieved from [Link]

  • Safety and efficacy of pyridine and pyrrole derivatives belonging to chemical group 28 when used as flavourings for all animal species - Semantic Scholar. (2016, February 11). Retrieved from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. Retrieved from [Link]

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC. (2022, February 22). Retrieved from [Link]

  • Nitrogen-Containing Heterocycles in Agrochemicals - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview - RSC Publishing. (2020, December 15). Retrieved from [Link]

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Sources

Comprehensive Safety and Handling Guide for 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment and Triage

Derivatives of 1H-pyrrolo[2,3-b]pyridine are recognized as potent biologically active molecules, often targeting critical cellular pathways.[5][6] This inherent bioactivity necessitates a cautious approach. Based on analogs, the primary hazards associated with this class of compounds include:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][3]

  • Serious Eye Irritation: Can cause serious eye damage.[1][3]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][3]

The aminopyridine core, a common feature in this chemical family, can exhibit neurological and cardiovascular effects if significant systemic exposure occurs. The diethyl-pyrrolo moiety may influence the compound's lipophilicity, potentially affecting its absorption through the skin.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is crucial to mitigate the risks of exposure. The following table outlines the minimum required PPE, with explanations for their selection.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn if there is a splash hazard.Protects against accidental splashes and airborne particles, which can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum thickness of 0.11 mm).Prevents skin contact, as related compounds are known to cause skin irritation.[1][3] Gloves must be inspected for integrity before each use and changed immediately if contaminated.
Body Protection Flame-resistant laboratory coat.Provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Protection To be used in a well-ventilated area or a certified chemical fume hood.Prevents inhalation of dust or aerosols, which may cause respiratory irritation.[1][3] If work outside of a fume hood is unavoidable and there is a risk of aerosolization, a respirator may be necessary.

Laboratory Handling and Operational Workflow

Adherence to a strict operational workflow is paramount for safety and experimental integrity.

Preparation and Weighing
  • Designated Area: All handling of solid 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- should be conducted in a designated area, preferably within a chemical fume hood, to minimize contamination of the general laboratory space.

  • Ventilation: Ensure the chemical fume hood is functioning correctly before use.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a balance with a draft shield to prevent air currents from dispersing the powder.

  • Spill Kit: Ensure a spill kit appropriate for chemical powders is readily accessible.

Solution Preparation
  • Solvent Selection: Choose an appropriate solvent based on your experimental protocol.

  • Dissolution: Add the solvent to the solid compound slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.

  • Container Sealing: Securely cap the container immediately after preparation.

Experimental Use
  • Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the risk of exposure.

  • Avoid Aerosols: Take care to avoid the generation of aerosols during handling, such as when vortexing or sonicating solutions.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.[1][2]

The following diagram illustrates the recommended workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Function prep_ppe->prep_fumehood prep_weigh Weigh Compound in Fume Hood prep_fumehood->prep_weigh handle_dissolve Prepare Solution in Fume Hood prep_weigh->handle_dissolve handle_reaction Conduct Experiment in Closed System handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Caption: Recommended laboratory workflow for handling 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-.

Emergency Procedures: Plan for the Unexpected

Rapid and correct response to an exposure or spill is critical.

IncidentProcedure
Skin Contact Immediately remove contaminated clothing.[1] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1][2] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1][2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Small Spill For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[3] Clean the spill area with a suitable decontaminating agent.
Large Spill Evacuate the area and prevent entry.[1] Contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Collection: Collect all waste containing 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-, including contaminated consumables, in a designated, properly labeled, and sealed container.[7]

  • Waste Segregation: Do not mix this waste with other waste streams unless directed by your institution's EHS department.

  • Professional Disposal: Arrange for disposal through a licensed chemical waste disposal service.[7] The recommended disposal method for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][7]

  • Container Decontamination: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse.[1]

The decision-making process for waste disposal is outlined below.

G start Waste Generated collect Collect in Labeled, Sealed Container start->collect contact_ehs Contact EHS for Pickup collect->contact_ehs incinerate Licensed Incineration with Scrubber contact_ehs->incinerate end Disposal Complete incinerate->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.